MMRi62
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-[(2,3-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c22-16-7-3-6-14(18(16)23)20(26-17-8-1-2-11-24-17)15-10-9-13-5-4-12-25-19(13)21(15)27/h1-12,20,27H,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUBUUSODRAEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MMRi62: A-Technical-Guide-to-its-Mechanism-of-Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi62 is a novel small molecule demonstrating significant anti-cancer properties through distinct mechanisms of action depending on the cellular context. Initially identified as a modulator of the MDM2-MDM4 E3 ligase complex, this compound induces p53-independent apoptosis in hematological malignancies.[1][2] Subsequent research has revealed a second, equally potent mechanism in solid tumors such as pancreatic cancer, where this compound triggers ferroptosis, a form of iron-dependent programmed cell death.[3] This guide provides a comprehensive overview of the core mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action in Leukemia and Lymphoma: MDM4 Degradation and p53-Independent Apoptosis
In leukemia and lymphoma cells, this compound's primary mechanism involves the modulation of the MDM2-MDM4 RING domain heterodimer, a key negative regulator of the p53 tumor suppressor. Unlike inhibitors that disrupt the formation of this complex, this compound binds to the pre-formed heterodimer. This binding event allosterically modifies the E3 ubiquitin ligase activity, shifting its substrate preference from MDM2 (autoubiquitination) to MDM4. The resulting polyubiquitination of MDM4 targets it for proteasomal degradation. The degradation of the oncoprotein MDM4 unleashes pro-apoptotic signals, leading to cancer cell death in a manner that is independent of p53 status. This p53-independency is a significant therapeutic advantage, as p53 is frequently mutated and non-functional in many cancers.
Signaling Pathway
Core Mechanism of Action in Pancreatic Cancer: Induction of Ferroptosis
In the context of pancreatic ductal adenocarcinoma (PDAC), this compound exhibits a distinct mechanism of action by inducing ferroptosis. This iron-dependent form of cell death is characterized by the accumulation of lipid reactive oxygen species (ROS). This compound's pro-ferroptotic activity is mediated through the degradation of two key proteins: Ferritin Heavy Chain 1 (FTH1) and mutant p53. FTH1 is a crucial component of the iron storage protein ferritin, and its degradation leads to an increase in intracellular labile iron, a catalyst for lipid peroxidation. The degradation of mutant p53, which can inhibit ferroptosis, further sensitizes cancer cells to this death pathway. This compound-induced degradation of FTH1 occurs via the lysosomal pathway, while mutant p53 is degraded through the proteasome. This dual-targeting activity makes this compound a promising agent against cancers with high frequencies of KRAS and TP53 mutations, such as PDAC.
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| NALM6 | Leukemia | Proliferation | ~0.12 | |
| HL60 | Leukemia | Apoptosis | 0.34 | |
| HL60VR | Leukemia (Vincristine Resistant) | Apoptosis | 0.22 | |
| Panc1 | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |
| BxPc3 | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |
| Gem-R-BxPc3 | Pancreatic Cancer (Gemcitabine Resistant) | Proliferation | 3.72 ± 0.36 | |
| HPAFII | Pancreatic Cancer | Proliferation (72h) | 0.59 - 1.65 | |
| Gem-R-HPAFII | Pancreatic Cancer (Gemcitabine Resistant) | Proliferation | 6.62 ± 0.52 |
Table 2: Binding Affinity of this compound
| Target | Assay | Kd | Citation |
| MDM2-MDM4 RING Heterodimer | Microscale Thermophoresis (MST) | ~140 nM | |
| MDM2-MDM4 RING Heterodimer | Not Specified | 1.39 µM |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is to assess the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex.
-
Reaction Components: Recombinant E1, E2 (UbcH5c), His-ubiquitin, MDM2, and FLAG-MDM4 proteins are incubated in ubiquitination buffer.
-
This compound Treatment: this compound is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is initiated by adding ATP and incubated at 30°C for a specified time.
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against MDM4, MDM2, and ubiquitin to detect ubiquitination patterns.
Cell Viability and Apoptosis Assays
These protocols are used to determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
This compound Treatment: The following day, cells are treated with a serial dilution of this compound for 24, 48, or 72 hours.
-
Viability Assessment (e.g., MTT or CellTiter-Glo): A reagent that measures metabolic activity or ATP content is added to the wells, and the signal is read on a plate reader.
-
Apoptosis Assessment (e.g., Caspase-Glo or Annexin V/PI staining):
-
Caspase Activity: A luminogenic caspase substrate is added to measure caspase-3/7 activity.
-
Flow Cytometry: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify early and late apoptotic cells.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Ferroptosis Assays
These protocols are designed to measure markers of ferroptosis in this compound-treated cells.
-
Lipid ROS Measurement:
-
Cells are treated with this compound.
-
The fluorescent probe C11-BODIPY 581/591 is added to the cells.
-
The shift in fluorescence from red to green, indicating lipid peroxidation, is measured by flow cytometry.
-
-
Western Blot Analysis for Ferroptosis Markers:
-
Cells are treated with this compound and cell lysates are prepared.
-
Protein levels of key ferroptosis regulators such as FTH1 and NCOA4 are analyzed by Western blotting.
-
-
Rescue Experiments:
-
Cells are co-treated with this compound and a ferroptosis inhibitor (e.g., ferrostatin-1) or an iron chelator (e.g., deferoxamine).
-
Cell viability is assessed to determine if the cytotoxic effects of this compound can be reversed.
-
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., leukemia or pancreatic cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., SCID or NSG mice).
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
-
This compound Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Diagram
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action. Its ability to induce p53-independent apoptosis in hematological malignancies and ferroptosis in solid tumors like pancreatic cancer highlights its potential to address unmet needs in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and similar molecules. The distinct, context-dependent mechanisms also underscore the importance of thorough mechanistic studies in the development of targeted cancer therapies.
References
MMRi62: A Technical Guide to a Novel p53-Independent Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule MMRi62 has emerged as a promising anti-cancer agent with a unique dual mechanism of action that includes the induction of p53-independent apoptosis and ferroptosis. Initially identified as a modulator of the MDM2-MDM4 E3 ligase complex, this compound promotes the degradation of the oncoprotein MDM4, thereby triggering cell death in a manner that circumvents the need for a functional p53 tumor suppressor. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts in oncology.
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. However, its function is lost in over half of all human cancers, rendering many conventional therapies ineffective. This has spurred the development of novel therapeutic strategies that can induce cancer cell death independently of p53 status. This compound, a quinolinol derivative, represents a significant advancement in this area. It was initially discovered through a high-throughput screen for inhibitors of the MDM2-MDM4 RING domain interaction.[1][2] Subsequent studies revealed its potent ability to induce apoptosis in various cancer cell lines, including those with mutant or null p53.[1][3]
This guide will delve into the molecular mechanisms underpinning this compound's p53-independent pro-apoptotic activity, its induction of ferroptosis, and its potential as a therapeutic agent for cancers resistant to conventional treatments.
Mechanism of Action: p53-Independent Apoptosis and Ferroptosis
This compound exerts its anti-cancer effects through two primary, interconnected pathways: the induction of p53-independent apoptosis and the triggering of ferroptosis.
p53-Independent Apoptosis via MDM4 Degradation
This compound's primary mechanism for inducing p53-independent apoptosis involves the targeting of the MDM2-MDM4 E3 ubiquitin ligase complex.[1] MDM4 (also known as MDMX) is a key negative regulator of p53, but also possesses p53-independent oncogenic functions.
This compound binds to the RING domain heterodimer of MDM2-MDM4, altering its substrate preference. This leads to the MDM2-dependent ubiquitination and subsequent proteasomal degradation of MDM4. The degradation of MDM4 is a critical event that unleashes pro-apoptotic signals, although the exact downstream effectors are still under investigation. This activity is potent in various cancer cell lines, including leukemia and melanoma.
Induction of Ferroptosis
In addition to its pro-apoptotic effects, this compound has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity is particularly prominent in pancreatic ductal adenocarcinoma (PDAC) cells.
The ferroptotic mechanism of this compound is linked to the degradation of Ferritin Heavy Chain 1 (FTH1) and its receptor, NCOA4. FTH1 is a key protein involved in iron storage, and its degradation leads to an increase in intracellular labile iron, which in turn promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately culminating in ferroptotic cell death. This compound induces the lysosomal degradation of FTH1 and NCOA4.
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | TP53 Status | IC50 (μM, 72h) | Reference |
| Panc1 | Mutant | Mutant | 1.65 | |
| BxPc3 | Wild-Type | Mutant | 0.59 | |
| HPAFII | Mutant | Mutant | >10 | |
| MIA PaCa-2 | Mutant | Mutant | 1.22 | |
| AsPC-1 | Mutant | Mutant | >10 | |
| Capan-2 | Wild-Type | Wild-Type | 0.89 |
Table 2: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | IC50 (μM, 72h) | Reference |
| HL60 | Null | 0.34 | |
| HL60VR (Vincristine-resistant) | Null | 0.22 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-MDM4, anti-FTH1, anti-cleaved PARP, anti-LC3, anti-p53, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips in 24-well plates and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining. Acquire images using a fluorescence microscope.
In Vivo Ubiquitination Assay
-
Transfection: Transfect cells (e.g., Panc1) with a plasmid expressing His-tagged ubiquitin.
-
Drug Treatment and Lysis: Treat the transfected cells with this compound. Lyse the cells under denaturing conditions.
-
His-tag Pulldown: Incubate the cell lysates with nickel-NTA beads to pull down His-ubiquitinated proteins.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using an antibody against the protein of interest (e.g., p53) to detect its ubiquitinated forms.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent with a dual mechanism of action that effectively induces cancer cell death through both p53-independent apoptosis and ferroptosis. Its ability to target MDM4 and FTH1 provides a unique advantage for treating cancers that are resistant to conventional p53-activating therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore the therapeutic potential of this compound and similar compounds.
Future research should focus on elucidating the precise downstream effectors of MDM4 degradation in the p53-independent apoptotic pathway. Additionally, in vivo studies in a broader range of cancer models are warranted to fully assess the efficacy and safety profile of this compound. The development of more potent and specific analogs of this compound could also lead to improved therapeutic outcomes. As of late 2025, there are no specific clinical trials listed for this compound itself, but trials for other agents targeting similar pathways in pancreatic and other solid tumors are ongoing.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of MMRi62-Induced Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMRi62 is a novel small molecule that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death.[1][2][3] Initially characterized as an MDM2-MDM4-targeting agent with p53-independent pro-apoptotic activity, this compound has shown significant anti-tumor effects, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][2] This technical guide provides an in-depth overview of the core mechanisms by which this compound induces ferroptosis, supported by experimental data and methodologies, to aid researchers and drug development professionals in further exploring its therapeutic potential.
Core Signaling Pathway of this compound-Induced Ferroptosis
This compound triggers ferroptosis through a distinct mechanism of action that involves the dual degradation of ferritin heavy chain (FTH1) and mutant p53. This leads to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, hallmarks of ferroptosis. The process is also associated with an upregulation of autophagy.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound on pancreatic cancer cells.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | TP53 Status | KRAS Status | IC50 of this compound (μM) |
| Panc1 | Mutant | Mutant | ~2.5 |
| BxPc3 | Mutant | Wild-type | ~2.0 |
| HPAFII | Mutant | Mutant | Not specified |
| AsPC1 | Mutant | Mutant | Not specified |
| MIA PaCa-2 | Mutant | Mutant | Not specified |
| Capan-2 | Wild-type | Mutant | Not specified |
Data extracted from studies on pancreatic ductal adenocarcinoma cell lines. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment.
Table 2: Effect of this compound on Protein Expression in Pancreatic Cancer Cells
| Protein | Treatment | Cell Line | Change in Expression | Degradation Pathway |
| FTH1 | This compound | Panc1, BxPc3 | Significant Decrease | Lysosomal |
| NCOA4 | This compound | Panc1, BxPc3 | Significant Decrease | Not specified |
| Mutant p53 | This compound | Panc1, BxPc3 | Significant Decrease | Proteasomal |
| LC3-II | This compound | Panc1, BxPc3 | Increase | N/A |
| Cleaved PARP | This compound | Panc1, BxPc3 | Increase | N/A |
Changes in protein expression were observed after treatment with this compound for 24-72 hours. This table provides a qualitative summary of the changes.
Detailed Experimental Methodologies
The following sections describe the methodologies for key experiments used to elucidate the ferroptosis induction mechanism of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the anti-proliferative effect of this compound on pancreatic cancer cell lines.
-
Method:
-
Pancreatic cancer cells (e.g., Panc1, BxPc3) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of this compound.
-
Cell viability is assessed at various time points (e.g., 24, 48, 72 hours) using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To analyze the expression levels of key proteins involved in ferroptosis, apoptosis, and autophagy.
-
Method:
-
Cells are treated with this compound at specified concentrations and for various durations.
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FTH1, NCOA4, mutant p53, LC3, cleaved PARP, GAPDH).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining
-
Objective: To visualize the subcellular localization and expression of proteins of interest.
-
Method:
-
Cells are grown on coverslips and treated with this compound.
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin.
-
Cells are incubated with primary antibodies (e.g., anti-p53, anti-LC3).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the level of intracellular ROS induced by this compound.
-
Method:
-
Cells are treated with this compound for a specified time.
-
Cells are then incubated with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence plate reader.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Method:
-
Orthotopic xenograft models are established by injecting pancreatic cancer cells into the pancreas of immunodeficient mice.
-
Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors and organs are harvested for histological and immunohistochemical analysis to assess protein expression (e.g., NCOA4, mutant p53) and metastasis.
-
Conclusion
This compound represents a promising therapeutic agent that induces ferroptosis in cancer cells through a novel mechanism involving the degradation of both FTH1 and mutant p53. This dual-targeting activity provides a potential advantage over other ferroptosis inducers. The experimental framework outlined in this guide provides a solid foundation for further investigation into the nuanced molecular interactions and for the development of this compound and similar small molecules as effective cancer therapies.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to the MMRi62-Mediated MDM4 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MMRi62, a small molecule that induces the degradation of the oncoprotein MDM4. This compound represents a novel therapeutic strategy for cancers overexpressing MDM4, functioning independently of the p53 tumor suppressor status. This document details the molecular pathway of this compound-induced MDM4 degradation, compiles quantitative data from preclinical studies, and provides detailed protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction
Murine double minute 4 (MDM4), also known as MDMX, is a critical negative regulator of the p53 tumor suppressor protein.[1][2][3][4] Overexpression of MDM4 is observed in a variety of human cancers and is associated with tumor progression and resistance to therapy.[5] The small molecule this compound was identified as a potent inducer of MDM4 degradation, leading to apoptosis in cancer cells, including those with mutant or deficient p53. This guide elucidates the core mechanism by which this compound targets MDM4 for proteasomal degradation.
The this compound-Mediated MDM4 Degradation Pathway
This compound's primary mechanism of action involves the modulation of the MDM2-MDM4 E3 ubiquitin ligase complex. MDM2 and MDM4 form a heterodimer via their RING domains, creating an active E3 ligase that can ubiquitinate substrates, leading to their degradation by the proteasome.
This compound binds to the pre-formed MDM2-MDM4 RING domain heterodimer. This binding event alters the substrate specificity of the E3 ligase complex, shifting its activity away from MDM2 auto-ubiquitination and promoting the ubiquitination of MDM4. This enhanced ubiquitination of MDM4 marks it for recognition and subsequent degradation by the 26S proteasome. This process is dependent on the presence of MDM2, as this compound-induced MDM4 degradation is abolished in MDM2-deficient cells.
The degradation of MDM4 leads to the activation of p53-independent apoptotic pathways in cancer cells. Additionally, this compound has been shown to induce ferroptosis in pancreatic cancer cells through the degradation of ferritin heavy chain 1 (FTH1) and mutant p53.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) for MDM2-MDM4 heterodimer | ~140 nM | Microscale Thermophoresis (MST) | |
| Dissociation Constant (Kd) for MDM2-MDM4 heterodimer | 1.39 µM | Not Specified |
Table 2: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | p53 Status | IC50 Value | Assay Duration | Reference |
| NALM6 | Leukemia | Wild-type | ~0.12 µM | Not Specified | |
| HL60 | Leukemia | Null | 0.34 µM | 72 hours | |
| HL60VR (Vincristine-resistant) | Leukemia | Null | 0.22 µM | 72 hours | |
| Panc1 | Pancreatic Cancer | Mutant | Not Specified | Not Specified | |
| BxPc3 | Pancreatic Cancer | Mutant | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-MDM4 degradation pathway.
In Vivo Ubiquitination Assay
This assay is used to determine if a specific protein is ubiquitinated within a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged MDM4, His-tagged Ubiquitin, and MDM2.
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM with 10% FBS and antibiotics
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM).
-
Wash Buffer: Lysis buffer with 500 mM NaCl.
-
Ni-NTA Agarose beads
-
Anti-FLAG antibody
-
Anti-His antibody
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Seed HEK293T cells in 10 cm plates and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding FLAG-MDM4, His-Ubiquitin, and MDM2 using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with 5 µM this compound or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).
-
4-6 hours prior to harvesting, add 10 µM MG132 to the cell culture medium to inhibit proteasomal degradation.
-
Wash cells twice with ice-cold PBS and lyse the cells in 1 mL of Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with Ni-NTA agarose beads for 2-4 hours at 4°C on a rotator to pull down His-tagged ubiquitinated proteins.
-
Wash the beads three times with Wash Buffer and once with Lysis Buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using anti-FLAG antibody to detect ubiquitinated MDM4. An anti-His antibody can be used to confirm the presence of ubiquitinated proteins.
Experimental Workflow: In Vivo Ubiquitination Assay
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in MDM4 protein levels upon this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., NALM6)
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-MDM4, anti-MDM2, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired density.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) or DMSO for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with 2x SDS-PAGE loading buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MDM4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin) to determine the relative decrease in MDM4 protein levels.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (DMSO) for 72 hours.
-
Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a promising small molecule that induces the degradation of the oncoprotein MDM4 through a novel mechanism of action. By modulating the MDM2-MDM4 E3 ligase complex, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM4, leading to cancer cell death. This p53-independent mechanism makes this compound a potential therapeutic agent for a broad range of cancers, including those with mutated or deficient p53. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and similar MDM4-degrading molecules.
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 5. Targeting the MDM2‐MDM4 interaction interface reveals an otherwise therapeutically active wild‐type p53 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
MMRi62 as a Dual Inhibitor of MDM2-MDM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMRi62 is a novel small molecule compound that has emerged as a significant agent in cancer research, primarily through its unique mechanism of targeting the MDM2-MDM4 protein-protein interaction.[1][2] This interaction is a critical negative regulatory axis of the p53 tumor suppressor protein.[1][2] By disrupting the MDM2-MDM4 heterodimer, this compound promotes the degradation of MDM4, a key oncogene, leading to apoptosis in cancer cells.[1] Notably, this compound has demonstrated efficacy in a p53-independent manner, suggesting its potential therapeutic application in cancers with mutated or non-functional p53, a common feature of many human malignancies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound functions as an MDM2-MDM4 targeting agent with a distinct mode of action. Unlike inhibitors that prevent the formation of the MDM2-MDM4 RING domain heterodimer, this compound binds to the pre-formed heterodimer. This binding event modifies the E3 ubiquitin ligase activity of the complex, switching the substrate preference from MDM2 autoubiquitination towards the ubiquitination of MDM4. This targeted ubiquitination of MDM4 leads to its subsequent proteasomal degradation. The degradation of MDM4, a potent inhibitor of p53, contributes to the induction of apoptosis in cancer cells. Interestingly, this compound's pro-apoptotic effects have been observed to be independent of the p53 status of the cancer cells, making it a promising candidate for treating tumors that are resistant to conventional therapies due to p53 mutations. Furthermore, in pancreatic cancer models, this compound has been shown to induce ferroptosis and inhibit metastasis by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | |||
| MDM2-MDM4 RING Heterodimer | ~140 nM | In vitro (MST) | |
| MDM2-MDM4 RING Heterodimer | 1.39 µM | In vitro (MST) | |
| IC50 (Anti-proliferative Activity) | |||
| NALM6 (p53-wt leukemia) | ~0.12 µM | Cell-based assay | |
| HL60 (p53-null leukemia) | 0.34 µM | Cell-based assay | |
| HL60VR (multidrug-resistant leukemia) | 0.22 µM | Cell-based assay | |
| Pancreatic Cancer Cell Lines | 0.59 - 1.65 µM | Cell-based assay (72h) |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Time Point | Cell Line | Observations | Reference |
| Apoptosis Induction | 5 µM | 24 h | NALM6 | 69% of cells annexin-V-positive | |
| Caspase-3 Activation & PARP Cleavage | ~1 µM | 24 h | NALM6 | Potent induction | |
| MDM4 Degradation | 5 µM | 24 h | NALM6 | MDM2-dependent degradation of MDM4 protein | |
| MDM4 Ubiquitination | 5 µM and 10 µM | 24 h | In vitro | Increased MDM4 ubiquitination | |
| MDM2 Autoubiquitination | 5 µM and 10 µM | 24 h | In vitro | Decreased MDM2B autoubiquitination | |
| Inhibition of Cell Invasion (Pancreatic Cancer) | 4 µM | 24 h | Panc-1 | 46.5% reduction | |
| Inhibition of Cell Invasion (Pancreatic Cancer) | 4 µM | 24 h | BxPc-3 | 70.0% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Ubiquitination Assay
This assay is crucial for demonstrating this compound's ability to modulate the E3 ligase activity of the MDM2-MDM4 complex.
Materials:
-
Recombinant MDM2B and MDM4 proteins
-
Recombinant E1 and E2 enzymes
-
Ubiquitin
-
ATP
-
This compound
-
DMSO (vehicle control)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: anti-MDM2, anti-MDM4, anti-ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Prepare the ubiquitination reaction mixture by combining recombinant E1, E2, ubiquitin, and the substrate proteins (MDM2B and MDM4) in the reaction buffer.
-
Add this compound at desired concentrations (e.g., 0, 5, 10 µM) or an equivalent volume of DMSO as a control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against MDM2, MDM4, and ubiquitin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the ubiquitinated protein bands using a chemiluminescence imaging system.
In Vivo Ubiquitination Assay
This assay confirms the effect of this compound on protein ubiquitination within a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for His-tagged ubiquitin, FLAG-tagged MDM4, and MDM2B
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ni-NTA agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents as described above
-
Antibodies: anti-FLAG, anti-MDM2
Procedure:
-
Transfect HEK293 cells with plasmids encoding His-ubiquitin, FLAG-MDM4, and MDM2B.
-
After 24 hours, treat the cells with this compound at the desired concentration for a specified time (e.g., 4-6 hours).
-
Add a proteasome inhibitor for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a denaturing buffer to inhibit deubiquitinating enzymes.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Analyze the eluates by Western blotting using antibodies against FLAG (for MDM4) and MDM2.
Microscale Thermophoresis (MST)
MST is a biophysical technique used to quantify the binding affinity between this compound and the MDM2-MDM4 heterodimer.
Materials:
-
Purified, fluorescently labeled MDM2-MDM4 RING domain heterodimer
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a series of dilutions of this compound in MST buffer.
-
Mix each dilution of this compound with a constant concentration of the fluorescently labeled MDM2-MDM4 heterodimer.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the fluorescently labeled protein complex in the MST instrument.
-
The change in thermophoresis upon binding of this compound is used to calculate the dissociation constant (Kd).
Western Blot Analysis
Western blotting is used to determine the levels of MDM2, MDM4, and p53 proteins in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., NALM6, Panc-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-MDM2, anti-MDM4, anti-p53, anti-cleaved PARP, anti-activated caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies of interest.
-
Wash and incubate with secondary antibodies.
-
Detect the protein bands using chemiluminescence.
Co-immunoprecipitation (Co-IP)
Co-IP is used to verify the interaction between MDM2 and MDM4 and to assess if this compound disrupts this interaction.
Materials:
-
Cells endogenously or exogenously expressing MDM2 and MDM4
-
This compound
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 or anti-MDM4)
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Primary antibodies for detection (the reciprocal antibody to the one used for IP)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with an isotype control antibody and protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for immunoprecipitation overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-3 hours.
-
Wash the beads several times with Co-IP wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting, probing for the co-precipitated protein.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically >50 cells) in each well.
Conclusion
This compound represents a promising therapeutic agent with a novel mechanism of action targeting the MDM2-MDM4 interaction. Its ability to induce MDM4 degradation and subsequent p53-independent apoptosis provides a strong rationale for its development as a treatment for a broad range of cancers, including those with p53 mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and similar compounds. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.
References
The Role of MMRi62 in Leukemia Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule MMRi62 and its role in inducing apoptosis in leukemia cells. It consolidates key findings on its mechanism of action, efficacy in various leukemia models, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in oncology and hematology, as well as professionals involved in the development of novel cancer therapeutics.
Executive Summary
This compound is a novel small molecule that has demonstrated significant pro-apoptotic activity in leukemia cells. Its primary mechanism involves the targeted degradation of the oncoprotein MDM4, a key negative regulator of the tumor suppressor p53. Notably, this compound's ability to induce apoptosis is independent of the p53 status of the cancer cells, making it a promising therapeutic candidate for leukemias harboring p53 mutations, which are often associated with resistance to conventional chemotherapy. Furthermore, this compound has shown efficacy in multidrug-resistant leukemia cell lines and primary patient samples. This guide will detail the biochemical mechanisms, present quantitative data on its efficacy, and outline the experimental protocols used in its evaluation.
Mechanism of Action: Targeted Degradation of MDM4
This compound's primary mechanism of action is the induction of MDM4 protein degradation.[1][2][3][4] It achieves this by modulating the activity of the MDM2-MDM4 heterodimer, which functions as an E3 ubiquitin ligase.[1]
Biochemically, this compound binds to the preformed RING domain heterodimers of MDM2 and MDM4. This binding alters the substrate preference of the E3 ligase complex, shifting ubiquitination from MDM2 (auto-ubiquitination) towards MDM4. The subsequent polyubiquitination of MDM4 marks it for proteasomal degradation. This MDM2-dependent degradation of MDM4 is a key event in the pro-apoptotic activity of this compound.
A critical aspect of this compound's mechanism is its independence from p53. While MDM4 is a known negative regulator of p53, the apoptosis induced by this compound does not rely on a functional p53 pathway. This suggests that the elimination of MDM4 unleashes other pro-apoptotic signals. This p53-independent cell killing is a significant advantage, as p53 mutations are common in leukemia and contribute to chemoresistance.
In contrast to this compound, a related compound, MMRi67, acts as an inhibitor of the MDM2-MDM4 E3 ligase activity but does not induce MDM4 degradation and, consequently, does not trigger apoptosis. This highlights the unique mechanism of this compound as an MDM4 degrader.
It is also important to note that while this compound has been shown to induce ferroptosis in pancreatic cancer cells through the degradation of ferritin heavy chain 1 (FTH1), this mechanism is not involved in the apoptosis observed in leukemia cells.
Quantitative Efficacy Data
This compound has demonstrated potent cytotoxic and pro-apoptotic effects across various leukemia cell lines, including those with p53 mutations and acquired drug resistance.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | Resistance Profile | Drug | IC50 (µM) | Citation |
| HL-60 | Null | - | Vincristine | 0.004 | |
| HL-60 | Null | - | Daunorubicin | 0.04 | |
| HL-60 | Null | - | This compound | 0.34 | **** |
| HL-60VR | Null | Vincristine-resistant | Vincristine | > 1 | |
| HL-60VR | Null | Vincristine-resistant | Daunorubicin | > 1 | |
| HL-60VR | Null | Vincristine-resistant | This compound | 0.22 | **** |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (5 µM, 48h) | % Annexin-V Positive Cells | Citation |
| HL-60VR | Untreated | ~5% | |
| HL-60VR | Daunorubicin | ~10% | |
| HL-60VR | This compound | ~60% | **** |
| Patient Sample | Treatment (72h) | % Annexin-V Positive Cells | Citation |
| AML Patient #02-1919 | Untreated | ~10% | |
| AML Patient #02-1919 | This compound (2.5 µM) | ~25% | |
| AML Patient #02-1919 | This compound (5 µM) | ~40% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Growth Inhibition Assays
To determine the half-maximal inhibitory concentration (IC50) of this compound, leukemia cell lines such as HL-60 and their drug-resistant counterparts (HL-60VR) are seeded in 96-well plates. The cells are then treated with a serial dilution of this compound, alongside vehicle control and positive controls (e.g., vincristine, daunorubicin), for a specified period, typically 72 hours. Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo. The absorbance or luminescence values are normalized to the vehicle-treated control, and IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Apoptosis Assays via Flow Cytometry
The induction of apoptosis is quantified using Annexin-V and Propidium Iodide (PI) staining followed by flow cytometry. Leukemia cells are treated with this compound at various concentrations and for different time points. After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin-V binding buffer. FITC-conjugated Annexin-V and PI are added to the cell suspension, which is then incubated in the dark. Annexin-V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity. The stained cells are analyzed on a flow cytometer to distinguish between viable (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), and late apoptotic/necrotic (Annexin-V+/PI+) populations.
Western Blotting for Protein Expression and Cleavage
Western blotting is employed to analyze the levels of key proteins involved in the this compound-induced apoptotic pathway. Cells are treated with this compound for a specified duration (e.g., 24 hours), after which they are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against MDM4, MDM2, cleaved PARP (Poly (ADP-ribose) polymerase), and activated caspase-3. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
In Vitro Ubiquitination Assays
To biochemically validate the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex, in vitro ubiquitination assays are performed. Recombinant MDM2 and MDM4 RING domain proteins are incubated with E1 and E2 ubiquitin-conjugating enzymes, ubiquitin, and an ATP-regenerating system in the presence or absence of this compound. The reaction mixture is incubated to allow for ubiquitination to occur. The reaction is then stopped, and the samples are analyzed by western blotting using antibodies specific for MDM4 or MDM2 to detect their ubiquitinated forms, which appear as a high-molecular-weight smear or ladder of bands.
Colony-Forming Unit Assays with Primary AML Samples
The efficacy of this compound in primary patient cells is assessed using colony-forming unit (CFU) assays. Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients. These cells are treated with varying concentrations of this compound for a short period (e.g., 4 hours). Following treatment, the cells are washed and plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic progenitor cells. The plates are incubated for 12-15 days to allow for colony formation. The number of colonies in each condition is quantified, and the IC50 for colony formation inhibition is determined.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
The Ferroptotic Inducer MMRi62: A Multi-Pronged Attack on Pancreatic Cancer
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The small molecule MMRi62 has emerged as a promising therapeutic agent against pancreatic ductal adenocarcinoma (PDAC), a malignancy notorious for its high mortality rate and resistance to conventional therapies.[1][2][3] This technical document provides an in-depth analysis of the mechanism of action of this compound, its effects on pancreatic cancer cells, and detailed experimental protocols based on preclinical studies. This compound exhibits a multi-faceted anti-cancer activity by inducing a form of iron-dependent cell death known as ferroptosis, promoting the degradation of mutant p53, and inhibiting metastasis.[1][4] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential in oncology.
Core Mechanism of Action: Induction of Ferroptosis and Degradation of Key Oncoproteins
This compound was initially identified as a small molecule that targets the MDM2-MDM4 E3 ligase complex, leading to p53-independent apoptosis in leukemia cells. However, in the context of pancreatic cancer, its primary mechanism involves the induction of ferroptosis. This process is characterized by an increase in reactive oxygen species (ROS) and is associated with autophagy and the lysosomal degradation of Ferritin Heavy Chain (FTH1) and NCOA4.
Simultaneously, this compound triggers the proteasomal degradation of mutant p53, a protein frequently implicated in driving the aggressiveness and therapeutic resistance of PDAC. Notably, the anti-cancer effects of this compound are observed in PDAC cell lines with both KRAS and TP53 mutations, as well as those with only TP53 mutations, highlighting its potential broad applicability.
Quantitative Analysis of In Vitro Efficacy
Preclinical studies have demonstrated the potent anti-proliferative and cytotoxic effects of this compound on various pancreatic cancer cell lines. The following tables summarize the key quantitative data from these investigations.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (72-hour proliferation assay)
| Cell Line | KRAS Status | TP53 Status | IC50 (μmol/L) |
| Panc-1 | Mutant | Mutant | 0.59 - 1.65 |
| BxPC-3 | Wild-type | Mutant | 0.59 - 1.65 |
| MiaPaCa-2 | Mutant | Mutant | 0.59 - 1.65 |
| AsPC-1 | Mutant | Mutant | 0.59 - 1.65 |
| Capan-1 | Mutant | Wild-type | ~10 |
| HPAF-II | Mutant | Wild-type | ~10 |
Table 2: Effect of this compound on Clonogenic and Spheroid Growth
| Cell Line | Assay | This compound Concentration | Observed Effect |
| Panc-1 | Clonogenic Growth | Indicated Concentrations | Inhibition of colony formation |
| BxPC-3 | Clonogenic Growth | Indicated Concentrations | Inhibition of colony formation |
| Panc-1 | Spheroid Growth | 4mM | Inhibition of spheroid growth |
| BxPC-3 | Spheroid Growth | 4mM | Inhibition of spheroid growth |
In Vivo Anti-Tumor and Anti-Metastatic Activity
In orthotopic xenograft mouse models of pancreatic cancer, this compound has demonstrated significant efficacy in inhibiting tumor growth and, remarkably, completely preventing metastasis to distant organs.
Table 3: In Vivo Efficacy of this compound in Orthotopic Xenograft Mouse Models
| Mouse Model | Treatment Regimen | Outcome |
| SCID mice with Panc1luc orthotopic tumors | 25 mg/kg this compound via intraperitoneal injection, every other day for 5 injections, 2 days/week for 2 weeks | Inhibition of tumor growth |
| Orthotopic xenograft PDAC mouse models | Not specified | Downregulation of NCOA4 and mutant p53 in vivo |
| Orthotopic xenograft PDAC mouse models | Not specified | Complete abrogation of metastasis to distant organs |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound in pancreatic cancer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed in the preclinical evaluation of this compound.
5.1. Cell Lines and Culture
-
Cell Lines: Panc-1 and BxPc3 human pancreatic cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
5.2. Cell Proliferation Assay
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using assays such as the MTT or CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
5.3. Clonogenic Assay
-
Method: Cells are seeded at a low density in 6-well plates and treated with this compound for 24 hours. The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for approximately 14 days.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted.
5.4. 3D Spheroid Growth Assay
-
Method: Single-cell suspensions are seeded in ultra-low attachment plates to allow for the formation of spheroids. Spheroids are then treated with this compound.
-
Monitoring: Spheroid growth is monitored over time (e.g., 10 days) by measuring the diameter of the spheroids using light microscopy.
5.5. Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, MDM4, cleaved PARP, LC3, FTH1, NCOA4) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.6. Immunofluorescence Staining
-
Cell Preparation: Cells are grown on coverslips, treated with this compound, and then fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Staining: Cells are incubated with primary antibodies (e.g., against p53 and LC3) followed by fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.
-
Imaging: Images are captured using a fluorescence microscope.
5.7. Reactive Oxygen Species (ROS) Detection
-
Method: Cells are treated with this compound and then incubated with a ROS-sensitive fluorescent probe, such as DCFDA.
-
Analysis: The fluorescence intensity, which is proportional to the level of intracellular ROS, is measured using a flow cytometer or a fluorescence plate reader.
5.8. In Vivo Orthotopic Xenograft Model
-
Cell Implantation: Luciferase-expressing pancreatic cancer cells (e.g., Panc1luc) are surgically implanted into the pancreas of immunodeficient mice (e.g., SCID mice).
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection.
-
Tumor Monitoring: Tumor growth is monitored non-invasively by bioluminescence imaging.
-
Metastasis Assessment: At the end of the study, organs are harvested to assess for metastasis.
-
Tissue Analysis: Tumors are collected for downstream analysis, such as Western blotting and immunohistochemistry, to evaluate the in vivo effects of this compound on target proteins.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for pancreatic cancer by targeting multiple key pathways involved in tumor progression and survival. Its ability to induce ferroptosis, degrade mutant p53, and inhibit metastasis underscores its potential to overcome the notorious resistance of PDAC to current treatments. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from this innovative agent. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of this compound and similar compounds in the fight against pancreatic cancer.
References
- 1. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
MMRi62: A Novel Dual-Action Small Molecule for Mutant p53 Degradation and Ferroptosis Induction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its protective functions and often conferring oncogenic properties. Targeting mutant p53 (mutp53) for degradation represents a promising therapeutic strategy. MMRi62 is a novel small molecule that has demonstrated potent anti-cancer activity through a dual mechanism of action: inducing the proteasomal degradation of mutant p53 and promoting a form of iron-dependent cell death known as ferroptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.
Introduction
Mutations in the TP53 gene are one of the most common genetic alterations in cancer, occurring in over half of all human tumors. These mutations not only abrogate the tumor-suppressive functions of wild-type p53 but can also result in the expression of a mutant p53 protein with gain-of-function oncogenic activities that contribute to tumor progression, metastasis, and therapeutic resistance. Consequently, strategies aimed at eliminating mutant p53 have emerged as a compelling avenue for cancer therapy.
This compound is a small molecule initially identified as a modulator of the MDM2-MDM4 E3 ligase complex.[1] Subsequent research has revealed its multifaceted anti-cancer properties, particularly its ability to induce the degradation of mutant p53 and trigger ferroptosis, a non-apoptotic form of regulated cell death.[2][3] This guide will delve into the molecular mechanisms underpinning these effects, present key preclinical data, and provide detailed experimental methodologies for studying this compound and similar compounds.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two primary, interconnected pathways: the degradation of mutant p53 and the induction of ferroptosis.
Mutant p53 Degradation
This compound promotes the ubiquitination and subsequent proteasomal degradation of various forms of mutant p53.[2] While the precise E3 ubiquitin ligase directly responsible for this this compound-induced degradation has not been definitively identified in the published literature, a compelling body of evidence points towards the involvement of the carboxyl terminus of Hsc70-interacting protein (CHIP) , also known as STUB1.
CHIP is a chaperone-dependent E3 ligase that plays a crucial role in protein quality control by targeting misfolded or aberrant proteins for degradation.[4] Mutant p53 proteins are known clients of the Hsp70 and Hsp90 chaperone machinery, which helps to maintain their stability. It is hypothesized that this compound may disrupt the chaperone-mutant p53 complex, making the mutant p53 protein a substrate for CHIP-mediated ubiquitination and subsequent degradation by the 26S proteasome.
Induction of Ferroptosis
In addition to its effects on mutant p53, this compound is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The mechanism by which this compound induces ferroptosis involves the lysosomal degradation of Ferritin Heavy Chain 1 (FTH1). FTH1 is a key intracellular iron storage protein, and its degradation leads to an increase in the labile iron pool, which in turn promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately culminating in cell death.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been evaluated in various preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | TP53 Status | KRAS Status | IC50 (µM, 72h) | Citation |
| Panc-1 | R273H | G12D | 0.59 | |
| BxPC-3 | Y220C | wt | 1.65 | |
| MIA PaCa-2 | R248W | G12C | ~10 | |
| AsPC-1 | Y220C | G12D | ~10 | |
| Capan-1 | V157F | G12V | ~10 | |
| HPAF-II | wt | G12D | 1.23 | |
| Hs 766T | R248W | G12D | 0.87 |
Table 2: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | IC50 (µM, 72h) | Citation |
| HL-60 | Null | 0.34 | |
| HL-60/VR | Null | 0.22 | |
| NALM-6 | wt | Not Specified | |
| MV4-11 | wt | Not Specified |
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment | Tumor Volume Reduction | Metastasis | Citation |
| Panc-1 Orthotopic | 25 mg/kg, i.p., 2x/week for 2 weeks | Significant reduction in bioluminescence signal | Completely abrogated | |
| BxPC-3 Orthotopic | 25 mg/kg, i.p., 2x/week for 2 weeks | Significant reduction in bioluminescence signal | Completely abrogated |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Ubiquitination Assay
This assay is used to determine if a target protein is ubiquitinated in cells following treatment with a compound of interest.
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
His-tag ubiquitin expression plasmid
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Ni-NTA agarose beads
-
Wash buffers
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-mutant p53, anti-His-tag
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Transfect cells with the His-tag ubiquitin plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control. A positive control group treated with a proteasome inhibitor (MG132) should also be included to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer to inhibit deubiquitinase activity.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-mutant p53 antibody to detect ubiquitinated forms of the protein. An anti-His-tag antibody can be used to confirm the presence of ubiquitinated proteins in the pull-down.
Ferroptosis Detection Assay
This protocol outlines methods to confirm that cell death induced by this compound is characteristic of ferroptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine)
-
Apoptosis inhibitor (e.g., Z-VAD-FMK)
-
Necroptosis inhibitor (e.g., Necrostatin-1)
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Lipid ROS indicator (e.g., C11-BODIPY 581/591)
-
Flow cytometer
Protocol:
-
Cell Viability Rescue Assay:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with vehicle, a ferroptosis inhibitor, an apoptosis inhibitor, or a necroptosis inhibitor for 1-2 hours.
-
Add this compound at various concentrations to the wells.
-
Incubate for 48-72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo. A rescue of cell death specifically by the ferroptosis inhibitor is indicative of ferroptosis.
-
-
Lipid ROS Measurement:
-
Treat cells with this compound for a time period shorter than that which induces significant cell death (e.g., 6-24 hours).
-
Include a vehicle control and a positive control for ferroptosis (e.g., Erastin or RSL3).
-
Incubate the cells with a lipid ROS indicator dye such as C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry. An increase in the oxidized form of the dye in this compound-treated cells indicates an accumulation of lipid ROS.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a novel dual mechanism of action that effectively targets cancer cells harboring mutant p53. By inducing both the degradation of this key oncoprotein and triggering ferroptotic cell death, this compound offers a multi-pronged attack on tumor cell survival. The data presented in this guide highlight its potent anti-cancer activity in preclinical models of pancreatic cancer and leukemia.
Future research should focus on several key areas. Firstly, the definitive identification of the E3 ligase responsible for this compound-induced mutant p53 degradation is a critical next step. Secondly, a deeper understanding of the interplay between the mutant p53 degradation and ferroptosis pathways could reveal synergistic opportunities for combination therapies. Finally, further preclinical development, including pharmacokinetic and toxicology studies, will be essential to advance this compound towards clinical investigation. The information and protocols provided herein serve as a valuable resource for researchers and drug developers working to translate the promise of molecules like this compound into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSP70-HSP90 Chaperone Networking in Protein-Misfolding Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
MMRi62: A Comprehensive Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi62 is a novel small molecule inhibitor that has demonstrated significant potential in cancer therapy through a unique dual mechanism of action. Primarily identified as a modulator of the MDM2-MDM4 E3 ubiquitin ligase complex, this compound exhibits a concentration-dependent effect, acting as an E3 ligase modifier at lower concentrations and a non-selective E3 ligase inactivator at higher concentrations. This activity leads to the degradation of MDM4 and subsequent p53-independent apoptosis. Furthermore, this compound has been shown to induce ferroptosis, a distinct form of programmed cell death, by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53. This whitepaper provides an in-depth technical overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and MDM4 (also known as MDMX). The heterodimerization of MDM2 and MDM4 via their RING domains is essential for the polyubiquitination and subsequent proteasomal degradation of p53.[1][2][3] Consequently, the MDM2-MDM4 interaction represents a key therapeutic target for reactivating p53 in cancer cells. This compound emerged from high-throughput screening as a potent inhibitor of this complex, but with a nuanced mechanism that extends beyond simple disruption.[4][5] This document elucidates the multifaceted actions of this compound, providing a comprehensive resource for researchers in the field.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations and binding affinities of this compound in different cancer cell lines and with its primary protein targets.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| NALM6 | Leukemia | ~0.12 | Wild-type p53 |
| HL60 | Leukemia | 0.34 | p53-null |
| HL60VR | Leukemia | 0.22 | Vincristine-resistant, p53-null |
| Panc1 | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.59 - 1.65 | Mutant KRAS, Mutant TP53 |
| BxPc3 | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.59 - 1.65 | Wild-type KRAS, Mutant TP53 |
| HPAFII | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.59 - 1.65 | Wild-type KRAS, Mutant TP53 |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | ~10 | Mutant KRAS, Mutant TP53 (Resistant) |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | ~10 | Mutant KRAS, Mutant TP53 (Resistant) |
| Capan-1 | Pancreatic Ductal Adenocarcinoma (PDAC) | ~10 | Wild-type KRAS, Wild-type TP53 (Resistant) |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) of this compound was determined after 72 hours of treatment.
| Target | Binding Affinity (Kd) | Method |
| MDM2-MDM4 RING Heterodimer | 1.39 µM | Microscale Thermophoresis |
| MDM2-MDM4 RING Heterodimer | ~140 nM | Microscale Thermophoresis |
Table 2: Binding Affinity of this compound. The dissociation constant (Kd) indicates the binding affinity of this compound to its target protein complex. Note the discrepancy in reported Kd values, which may be due to different experimental conditions.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through two primary, interconnected pathways: modulation of the MDM2-MDM4 E3 ligase complex leading to p53-independent apoptosis, and induction of ferroptosis through degradation of FTH1 and mutant p53.
Dual-Mode Inhibition of the MDM2-MDM4 E3 Ligase Complex
This compound's interaction with the MDM2-MDM4 heterodimer is concentration-dependent.
-
At lower concentrations (<10 µM): this compound acts as an E3 ligase modifier . It binds to the preformed MDM2-MDM4 RING domain heterodimer and alters its substrate preference. Instead of promoting the auto-ubiquitination of MDM2, the complex preferentially ubiquitinates MDM4, leading to its proteasomal degradation. This degradation of MDM4, a key negative regulator of p53, contributes to the activation of apoptotic pathways. Importantly, this pro-apoptotic activity is independent of p53 status, making this compound effective in cancers with mutated or deleted p53.
-
At higher concentrations (>10 µM): this compound functions as a non-selective E3 ligase inactivator . At these concentrations, it inhibits the ubiquitination of both MDM2 and MDM4, effectively shutting down the E3 ligase activity of the complex.
Figure 1: Concentration-Dependent Dual Mechanism of this compound on the MDM2-MDM4 Complex. At low concentrations, this compound modifies the E3 ligase activity to promote MDM4 degradation and p53-independent apoptosis. At high concentrations, it acts as a non-selective inhibitor of the E3 ligase.
Induction of Ferroptosis
In addition to its effects on the MDM2-MDM4 complex, this compound induces ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This is achieved through the degradation of two key proteins:
-
Ferritin Heavy Chain (FTH1): FTH1 is a key component of the iron storage protein ferritin. By promoting the lysosomal degradation of FTH1, this compound increases the intracellular labile iron pool, which in turn enhances the generation of reactive oxygen species (ROS) and lipid peroxidation, hallmarks of ferroptosis.
-
Mutant p53: Many cancer cells harbor mutations in the TP53 gene, leading to the expression of a stabilized, oncogenic mutant p53 protein. This compound promotes the proteasomal degradation of mutant p53. While the direct link between mutant p53 degradation and ferroptosis induction by this compound is still under investigation, the removal of this oncoprotein likely contributes to the overall anti-tumor activity.
Figure 2: this compound-Induced Ferroptosis Pathway. this compound promotes the degradation of FTH1 and mutant p53, leading to increased intracellular iron, elevated reactive oxygen species (ROS), and ultimately, ferroptotic cell death.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blotting
Objective: To determine the effect of this compound on the protein levels of MDM2, MDM4, p53, and markers of apoptosis (cleaved PARP, cleaved caspase-3) and ferroptosis (FTH1, NCOA4).
Protocol:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-20% Tris-glycine gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Primary antibodies: anti-MDM2, anti-MDM4, anti-p53, anti-cleaved PARP, anti-cleaved caspase-3, anti-FTH1, anti-NCOA4, and a loading control like anti-β-actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Figure 3: Western Blotting Experimental Workflow. A step-by-step process for analyzing protein expression levels in response to this compound treatment.
In Vitro Ubiquitination Assay
Objective: To assess the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex.
Protocol:
-
Reaction Setup:
-
In a final volume of 20-30 µL, combine the following recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, and the E3 ligase complex (MDM2 and MDM4).
-
Add the substrate protein (e.g., p53) if assessing substrate ubiquitination.
-
Include ATP to initiate the reaction.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using antibodies against ubiquitin, MDM2, MDM4, or p53 to detect ubiquitinated species.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Protocol:
-
Cell Treatment and Collection:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Ferroptosis Assays
Objective: To measure key indicators of ferroptosis induced by this compound.
Protocol:
-
Reactive Oxygen Species (ROS) Measurement:
-
Treat cells with this compound.
-
Stain cells with a ROS-sensitive fluorescent probe (e.g., DCFDA).
-
Measure fluorescence intensity by flow cytometry or a fluorescence plate reader.
-
-
Lipid Peroxidation Assay:
-
Treat cells with this compound.
-
Stain cells with a lipid peroxidation sensor (e.g., C11-BODIPY 581/591).
-
Analyze by flow cytometry.
-
-
Analysis of Ferroptosis-Related Proteins:
-
Assess the protein levels of FTH1 and NCOA4 by Western blotting as described in section 4.1.
-
Conclusion
This compound represents a promising anti-cancer agent with a novel, dual mechanism of action. Its ability to modulate the MDM2-MDM4 E3 ligase complex in a concentration-dependent manner, leading to p53-independent apoptosis, makes it a viable candidate for treating cancers with aberrant p53 function. Furthermore, its capacity to induce ferroptosis through the degradation of FTH1 and mutant p53 provides an additional, potent cell-killing mechanism. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for the scientific community to further investigate and potentially translate the therapeutic potential of this compound. Further research is warranted to fully elucidate the intricate molecular interactions and to optimize its clinical application.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
MMRi62: A Novel RING Domain Modifier Targeting the MDM2-MDM4 E3 Ligase Complex for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi62 is a small-molecule quinolinol derivative identified as a potent anti-cancer agent with a novel mechanism of action targeting the RING domain of the MDM2-MDM4 E3 ubiquitin ligase complex. This technical guide provides a comprehensive overview of this compound, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its complex signaling pathways. This compound acts as a RING domain modifier, uniquely altering the substrate preference of the MDM2-MDM4 heterodimer to induce the degradation of MDM4, a critical negative regulator of the p53 tumor suppressor. Furthermore, this compound has been shown to induce ferroptosis in pancreatic cancer models through the degradation of ferritin heavy chain (FTH1) and mutant p53. This dual activity of promoting p53-independent apoptosis in leukemia and inducing ferroptosis in solid tumors makes this compound a promising candidate for further preclinical and clinical investigation.
Introduction
The E3 ubiquitin ligase complex formed by the interaction of MDM2 and MDM4 (also known as MDMX) is a pivotal regulator of the p53 tumor suppressor pathway.[1][2] Overexpression of MDM2 and MDM4 is a common mechanism for p53 inactivation in various human cancers.[3] While inhibitors targeting the MDM2-p53 interaction have been developed, their efficacy can be limited by high MDM4 levels.[3] Targeting the enzymatic activity of the MDM2-MDM4 complex, which is dependent on the heterodimerization of their RING domains, presents an attractive alternative therapeutic strategy.[1] this compound emerged from high-throughput screening as a compound that modulates the E3 ligase activity of the MDM2-MDM4 complex. This document serves as a detailed resource for understanding the multifaceted anti-cancer activities of this compound.
Mechanism of Action: A RING Domain Modifier
This compound functions as a molecular modifier of the MDM2-MDM4 RING domain heterodimer. Unlike direct enzymatic inhibitors, this compound binds to the pre-formed MDM2-MDM4 RING-RING complex and allosterically alters its substrate ubiquitination preference. Specifically, it switches the E3 ligase activity from MDM2 auto-ubiquitination towards the ubiquitination and subsequent proteasomal degradation of MDM4. This leads to the accumulation of p53 and the induction of apoptosis, even in cancer cells with non-functional p53.
In pancreatic ductal adenocarcinoma (PDAC), this compound exhibits a distinct but complementary mechanism by inducing ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the lysosomal degradation of ferritin heavy chain (FTH1) and the proteasomal degradation of mutant p53. The degradation of FTH1 leads to an increase in intracellular reactive oxygen species (ROS), a key driver of ferroptosis.
dot
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HL60 | Leukemia | Proliferation | IC50 | 0.34 µM | |
| HL60VR | Leukemia (Vincristine Resistant) | Proliferation | IC50 | 0.22 µM | |
| Panc1 | Pancreatic Cancer | Proliferation (72h) | IC50 | 0.59 - 1.65 µM | |
| BxPc3 | Pancreatic Cancer | Proliferation (72h) | IC50 | ~10 µM (Resistant) | |
| NALM6 | Leukemia | Apoptosis | - | Induced at 24h | |
| Primary AML Patient Cells | Leukemia | Apoptosis | - | Induced at 72h |
Table 2: Biochemical Activity of this compound
| Target | Assay | Parameter | Value | Reference |
| MDM2-MDM4 RING Heterodimer | Binding Assay | Kd | 1.39 µM |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Proliferation Assay
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression levels of target proteins.
-
Method:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MDM4, MDM2, p53, FTH1, NCOA4, cleaved PARP, LC3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
dot
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20180289693A1 - Methods for inducing apoptosis in cancer cells - Google Patents [patents.google.com]
An In-depth Technical Guide on the Modulatory Effects of MMRi62 on MDM2 Autoubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule MMRi62 and its nuanced effects on the E3 ubiquitin ligase activity of the MDM2-MDM4 complex. A particular focus is placed on its role in modulating MDM2 autoubiquitination and promoting the degradation of MDM4. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding and guide future research and development efforts.
Introduction to this compound and the MDM2-MDM4 E3 Ligase Complex
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. MDM2 itself is subject to autoubiquitination, a process that regulates its stability and activity. MDM2 often forms a heterodimeric complex with its homolog, MDM4 (also known as MDMX), through their respective RING domains. This MDM2-MDM4 complex exhibits a more potent E3 ligase activity towards p53 than MDM2 alone. Consequently, the MDM2-MDM4 interaction has emerged as a key target for therapeutic intervention in cancers with wild-type p53.
This compound is a novel small molecule identified through high-throughput screening for inhibitors of the MDM2-MDM4 RING domain interaction[1][2]. Subsequent studies have revealed that this compound does not function as a classical inhibitor but rather as a modulator of the E3 ligase activity of the MDM2-MDM4 complex[1][3]. It uniquely redirects the ubiquitination activity from MDM2 (autoubiquitination) towards MDM4, leading to the proteasomal degradation of MDM4 and subsequent cellular apoptosis[1]. This guide delves into the specifics of this mechanism.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.39 μM | MDM2-MDM4 RING-RING heterodimers | |
| IC50 (Apoptosis) | 0.34 μM | HL60 (Leukemia) | |
| 0.22 μM | HL60VR (Leukemia) | ||
| IC50 (Colony Formation) | 1-50 µM | Primary AML patient samples |
Table 2: Cellular Effects of this compound Treatment
| Effect | Concentration | Time | Cell Line | Reference |
| Decreased MDM2B Autoubiquitination | 5 µM and 10 µM | 24 h | In vitro assay | |
| Increased MDM4 Ubiquitination | 5 µM and 10 µM | 24 h | In vitro assay | |
| MDM4 Degradation | 5 µM | 24 h | NALM6 (Leukemia) | |
| p53 Accumulation | Various | 24 h | NALM6 (Leukemia) | |
| Mutant p53 Degradation | Various | 24-72 h | Panc1, BxPc3 (Pancreatic Cancer) |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action involves a sophisticated modulation of the MDM2-MDM4 E3 ligase complex. The following diagrams illustrate the key signaling pathways and the proposed mechanism.
Caption: Mechanism of this compound action on the MDM2-MDM4 complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MDM2 autoubiquitination and MDM4 ubiquitination.
This assay is crucial for directly assessing the impact of this compound on the enzymatic activity of the MDM2-MDM4 complex.
Objective: To determine if this compound modulates the autoubiquitination of MDM2 and the ubiquitination of MDM4 in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human UbcH5a/b/c (E2 ubiquitin-conjugating enzyme)
-
Recombinant human ubiquitin
-
Recombinant human MDM2 (full-length or RING domain)
-
Recombinant human MDM4 (full-length or RING domain)
-
This compound (dissolved in DMSO)
-
ATP solution (magnesium salt)
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl, pH 7.6, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-MDM2, anti-MDM4, anti-ubiquitin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix of the ubiquitination reaction components (E1, E2, ubiquitin, ATP) in the reaction buffer.
-
In separate microcentrifuge tubes, add recombinant MDM2 and MDM4 proteins.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the tubes containing the MDM2 and MDM4 proteins. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the ubiquitination reaction by adding the master mix to each tube.
-
Incubate the reactions at 30-37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary antibodies against MDM2 and MDM4 to detect shifts in molecular weight indicative of ubiquitination. A pan-ubiquitin antibody can also be used to detect overall polyubiquitination.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
References
The Induction of Ferroptosis in Pancreatic Cancer via MMRi62-Mediated Lysosomal Degradation of FTH1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule MMRi62 has been identified as a novel inducer of ferroptosis, a form of regulated cell death, in pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3][4][5] This technical guide delineates the mechanism of action of this compound, focusing on its role in promoting the lysosomal degradation of Ferritin Heavy Chain 1 (FTH1). By inducing autophagy, this compound facilitates the breakdown of FTH1, leading to an increase in intracellular iron, elevated reactive oxygen species (ROS), and subsequent ferroptotic cell death. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in this process.
Core Mechanism of Action
This compound exerts its anti-cancer effects in pancreatic cancer, in part, by inducing a specific form of iron-dependent cell death known as ferroptosis. A key event in this pathway is the degradation of FTH1, a crucial protein for iron storage. This compound treatment is associated with increased autophagy, leading to the lysosomal degradation of both FTH1 and its receptor, NCOA4. This process, termed ferritinophagy, results in an accumulation of intracellular iron, which in turn generates high levels of reactive oxygen species (ROS), ultimately leading to lipid peroxidation and ferroptotic cell death. Notably, this compound also induces the proteasomal degradation of mutant p53, another significant factor in its anti-cancer activity.
Signaling Pathway of this compound-Induced FTH1 Degradation and Ferroptosis
Caption: this compound induces autophagy, leading to the lysosomal degradation of the NCOA4-FTH1 complex and ferroptosis.
Quantitative Data Summary
The effects of this compound on pancreatic cancer cell lines have been quantified in several key experiments. The tables below summarize the reported findings.
Table 1: Effect of this compound on FTH1 and NCOA4 Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in FTH1 Protein Level | Change in NCOA4 Protein Level |
| Panc1 | 2, 4 | 24 | Significant Decrease | Significant Decrease |
| BxPc3 | 2, 4 | 24 | Significant Decrease | Significant Decrease |
Data extracted from Western Blot analyses mentioned in the literature.
Table 2: Effect of this compound on Cellular Reactive Oxygen Species (ROS)
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Increase in ROS |
| Panc1 | 2, 4 | 72 | Dose-dependent significant increase |
| BxPc3 | 2, 4 | 72 | Dose-dependent significant increase |
Data extracted from ROS measurement assays.
Table 3: Effect of Lysosomal and Proteasomal Inhibitors on this compound-Induced Protein Degradation
| Cell Line | This compound Treatment | Inhibitor | Target Protein | Effect of Inhibitor |
| Panc1 | Yes | Bafilomycin A1 (Lysosome Inhibitor) | FTH1 & NCOA4 | Degradation rescued |
| Panc1 | Yes | Carfilzomib (Proteasome Inhibitor) | mutant p53 | Degradation rescued |
| BxPc3 | Yes | Bafilomycin A1 (Lysosome Inhibitor) | FTH1 & NCOA4 | Degradation rescued |
| BxPc3 | Yes | Carfilzomib (Proteasome Inhibitor) | mutant p53 | Degradation rescued |
This table summarizes the results from experiments aimed at elucidating the degradation pathways.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on FTH1 degradation.
Cell Culture and Reagents
-
Cell Lines: Pancreatic cancer cell lines Panc1 and BxPc3 were utilized.
-
Culture Medium: Cells were maintained in DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: The small molecule this compound was dissolved in DMSO to create stock solutions for treating the cells at the indicated concentrations.
-
Inhibitors: Bafilomycin A1 (lysosome inhibitor) and Carfilzomib (proteasome inhibitor) were used to investigate the degradation pathways.
Immunoblotting (Western Blot)
This protocol was used to determine the protein levels of FTH1, NCOA4, and other proteins of interest.
-
Cell Lysis: After treatment with this compound and/or inhibitors for the specified duration, cells were washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for FTH1, NCOA4, mutant p53, LC3, and a loading control (e.g., GAPDH or Tubulin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for Western Blot Analysis
Caption: Standard workflow for analyzing protein expression levels via Western Blot.
Measurement of Reactive Oxygen Species (ROS)
This protocol was used to quantify the levels of intracellular ROS.
-
Cell Seeding: Panc1 and BxPc3 cells were seeded in 96-well plates.
-
This compound Treatment: Cells were treated with the indicated concentrations of this compound for 72 hours.
-
Probe Incubation: After treatment, the culture medium was removed, and the cells were incubated with a solution containing a ROS-sensitive fluorescent probe (e.g., DCFDA) for a specified time in the dark.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, was measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The ROS levels in treated cells were normalized to those in untreated control cells.
Logical Flow for Determining Degradation Pathway
References
- 1. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53. | Sigma-Aldrich [merckmillipore.com]
A Technical Guide to the Pro-Apoptotic and Pro-Ferroptotic Activities of MMRi62 and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the small molecule MMRi62, a modulator of the MDM2-MDM4 E3 ligase complex. It details its unique mechanism of action, its potent pro-apoptotic and pro-ferroptotic activities across various cancer models, and the experimental protocols used to characterize these effects.
Executive Summary
The evasion of apoptosis is a hallmark of cancer, and therapeutic strategies to reactivate this process are of paramount importance. The MDM2 and MDM4 proteins are critical negative regulators of the p53 tumor suppressor, making them prime targets for cancer therapy. However, the efficacy of traditional MDM2-p53 antagonists can be limited by MDM4 overexpression or p53 mutation status. This compound emerges as a novel small molecule that circumvents these challenges. Instead of merely blocking an interaction, this compound acts as a molecular modifier of the MDM2-MDM4 E3 ligase complex. It induces the degradation of MDM4, leading to potent, p53-independent apoptosis in hematological malignancies.[1][2][3] Furthermore, in solid tumors like pancreatic ductal adenocarcinoma (PDAC), this compound demonstrates a dual mechanism, inducing both apoptosis and a distinct form of programmed cell death known as ferroptosis.[4][5] This guide synthesizes the current understanding of this compound, presenting its mechanism, quantitative efficacy, and the methodologies essential for its study.
Mechanism of Action: An E3 Ligase Modifier
This compound's primary target is the heterodimer formed by the RING domains of MDM2 and MDM4, a complex with potent E3 polyubiquitin ligase activity essential for p53 degradation. Unlike its analog MMRi67, which acts as a more conventional inhibitor by disrupting the formation of this RING heterodimer, this compound employs a more subtle and potent mechanism.
This compound binds to the pre-formed MDM2-MDM4 RING heterodimer. This binding event modifies the complex's substrate preference, switching the target of ubiquitination from MDM2 (autoubiquitination) to MDM4. This this compound-induced ubiquitination of MDM4 flags it for proteasomal degradation. Consequently, this compound functions as a potent "MDM4 degrader," a novel mechanism for targeting this oncoprotein. This activity is crucial for its ability to induce apoptosis even in cancer cells with non-functional p53.
Quantitative Analysis of Pro-Apoptotic Activity
This compound demonstrates potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including those with intrinsic or acquired drug resistance.
Efficacy in Hematological Malignancies
This compound is a powerful inducer of apoptosis in leukemia and lymphoma cells. Its effectiveness in p53-null and multidrug-resistant cell lines is a key therapeutic advantage.
Table 1: In Vitro Proliferation Inhibition by this compound in Leukemia Cells
| Cell Line | p53 Status | Resistance Phenotype | This compound IC₅₀ (72h) | Citation |
|---|---|---|---|---|
| HL-60 | Null | - | 0.34 µM |
| HL-60VR | Null | Vincristine-Resistant | 0.22 µM | |
Table 2: Apoptosis Induction in Leukemia Cells
| Cell Line | Treatment | Duration | Annexin-V Positive Cells | Citation |
|---|---|---|---|---|
| NALM6 | 5 µM this compound | 24 hours | 69% (increase from 0.6%) |
| MV4-11 | 2 µM this compound | 24 hours | Increased cleaved PARP & activated caspase-3 | |
Efficacy in Solid Tumors: Pancreatic Ductal Adenocarcinoma (PDAC)
In PDAC models, which frequently harbor KRAS and TP53 mutations, this compound induces cell death through a combination of apoptosis and ferroptosis. This dual-action mechanism contributes to its robust anti-tumor activity both in vitro and in vivo.
Table 3: In Vitro Proliferation Inhibition by this compound in PDAC Cell Lines
| Cell Line | This compound IC₅₀ (72h) | Citation |
|---|---|---|
| Panc-1 | 0.59 - 1.65 µM (range for 4 of 6 lines tested) |
| BxPC-3 | 0.59 - 1.65 µM (range for 4 of 6 lines tested) | |
Core Signaling Pathways Activated by this compound
This compound leverages multiple cell death pathways to exert its anti-cancer effects.
Induction of the Apoptotic Cascade
The degradation of MDM4 by this compound unleashes pro-apoptotic signaling. This is evidenced by the robust activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis, signifying the dismantling of the cell.
Induction of Ferroptosis in Pancreatic Cancer
In PDAC cells, this compound also triggers ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound induces the lysosomal degradation of Ferritin Heavy Chain 1 (FTH1) and the proteasomal degradation of mutant p53. The degradation of FTH1, a key iron storage protein, leads to an increase in intracellular labile iron. This, in turn, promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptotic cell death. This activity is also linked to this compound's ability to inhibit tumor metastasis.
Key Experimental Protocols
The characterization of this compound's pro-apoptotic activity relies on a suite of standard and specialized cell biology assays.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Plate cells (e.g., HL-60, NALM6) at a density of 0.5 x 10⁶ cells/mL. Treat with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO vehicle control for a specified duration (e.g., 24, 48 hours).
-
Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with 1 mL of cold 1X PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis for Apoptosis Markers
This method detects the presence of key proteins indicative of apoptosis.
-
Cell Lysis: Following treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved PARP, cleaved caspase-3, MDM4, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Reactive Oxygen Species (ROS)
This protocol measures the increase in cellular ROS, a key event in ferroptosis.
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat with this compound for the desired time (e.g., 72 hours).
-
Harvesting and Washing: Harvest the cells and wash them once with 1X PBS.
-
Staining: Resuspend cells in phenol red-free media containing a cellular ROS indicator dye (e.g., DCFDA or CellROX Deep Red).
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.
-
Analysis: Remove the dye-containing media by centrifugation. Resuspend the cells in fresh buffer or media and analyze immediately by flow cytometry. An increase in the mean fluorescence intensity indicates an increase in cellular ROS.
Summary and Future Directions
This compound represents a significant advancement in targeting the MDM2-MDM4 oncogenic axis. Its unique mechanism as an MDM4 degrader enables potent, p53-independent apoptosis, offering a promising therapeutic avenue for cancers resistant to conventional therapies. Furthermore, its ability to co-opt ferroptosis in solid tumors like PDAC highlights a multi-pronged approach to inducing cancer cell death and inhibiting metastasis.
Future research should focus on:
-
Target Deconvolution: Identifying other potential cellular targets of this compound to fully understand its polypharmacology.
-
Analog Development: Performing structure-activity relationship (SAR) studies to develop analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, including standard chemotherapy and targeted inhibitors.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to this compound therapy.
The continued exploration of this compound and its analogs holds considerable promise for the development of next-generation cancer therapeutics.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MMRi62 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMRi62 is a small molecule inhibitor initially identified for its role in targeting the MDM2-MDM4 E3 ligase complex, leading to p53-independent apoptosis.[1][2] Subsequent research has revealed its potent ability to induce a form of iron-dependent programmed cell death known as ferroptosis, particularly in pancreatic ductal adenocarcinoma (PDAC) cells.[3][4] This is achieved through the degradation of ferritin heavy chain (FTH1) and mutant p53.[3] this compound has demonstrated significant anti-cancer activity, including the inhibition of proliferation, clonogenic growth, and metastasis in various cancer cell lines, making it a promising candidate for further investigation in cancer therapy. These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exhibits a dual mechanism of action that makes it effective against a range of cancer cells, including those with mutant p53, which are often resistant to conventional therapies.
-
Induction of p53-Independent Apoptosis: In leukemia and lymphoma cell lines, this compound promotes the degradation of MDM4, a key negative regulator of the tumor suppressor p53. This leads to apoptosis even in the absence of functional p53. At concentrations below 10 µM, this compound acts as a RING domain modifier, switching the ubiquitination preference from MDM2 to MDM4, thereby promoting MDM4 degradation.
-
Induction of Ferroptosis: In pancreatic cancer cells, this compound induces ferroptosis, a form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). This process is associated with increased autophagy, elevated cellular ROS, and the lysosomal degradation of NCOA4 and Ferritin Heavy Chain (FTH1). The degradation of FTH1 leads to an increase in intracellular iron, a key driver of ferroptosis.
-
Degradation of Mutant p53: this compound also induces the proteasomal degradation of mutant p53, which is frequently overexpressed in cancer and contributes to tumor progression and drug resistance.
Signaling Pathways
The signaling pathways affected by this compound are multifaceted, converging on the induction of apoptosis and ferroptosis.
Caption: this compound signaling pathways leading to apoptosis and ferroptosis.
Quantitative Data
The following tables summarize the quantitative data for this compound's in vitro activity across various cancer cell lines.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h |
| HL60 | Null | 0.34 |
| HL60VR | Null | 0.22 |
Table 2: Effective Concentrations of this compound in Pancreatic Cancer Cell Lines
| Assay | Cell Line(s) | This compound Concentration | Duration | Observed Effect |
| Proliferation Assay | Panc1, BxPc3 | Varies | 72h | Inhibition of cell proliferation |
| Western Blot (p53, MDM2, MDM4) | Panc1, BxPc3 | Indicated concentrations | 24h | Downregulation of p53, MDM2, and MDM4 |
| Western Blot (p53, PARP, LC3) | Panc1, BxPc3 | Indicated concentrations | 72h | Increased cleaved PARP and LC3 |
| Immunofluorescence (p53, LC3) | Panc1, BxPc3 | 2 µM | 72h | Altered staining patterns of p53 and LC3 |
| ROS Measurement | Not specified | Two concentrations | 72h | Increased cellular ROS |
| Clonogenic Assay | Panc1, BxPc3, and others | Varies | 24h treatment, then 2 weeks culture | Concentration-dependent inhibition of colony formation |
| Cell Migration (Wound-Healing) | Panc1, BxPc3 | 4 µM | 24, 48, 72h | Inhibition of cell migration |
| Cell Invasion (Transwell) | Panc1, BxPc3 | 4 µM | 24h | Inhibition of cell invasion |
Experimental Protocols
Detailed methodologies for key in vitro experiments using this compound are provided below.
Cell Culture and Maintenance
-
Cell Lines: Pancreatic cancer cell lines (e.g., Panc1, BxPc3) and leukemia/lymphoma cell lines (e.g., HL60, NALM6) can be used.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-90% confluency.
Cell Proliferation Assay
This protocol is used to assess the effect of this compound on cell growth.
Caption: Workflow for a cell proliferation assay with this compound.
-
Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Incubation: Incubate the plates for 72 hours.
-
Measurement: Assess cell viability using a standard method such as MTS or MTT assay according to the manufacturer's instructions.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Clonogenic Assay
This assay evaluates the long-term effect of this compound on the ability of single cells to form colonies.
-
Seeding: Plate 2,000 cells per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh, drug-free complete medium.
-
Culture: Culture the cells for 2 weeks, replenishing the medium every 3 days.
-
Staining: Fix the colonies with cold methanol and stain with 0.05% (w/v) crystal violet solution.
-
Analysis: Count the number of colonies to determine the surviving fraction.
Cell Migration (Wound-Healing) Assay
This method assesses the effect of this compound on cell motility.
-
Monolayer: Grow cells to a confluent monolayer in 6-well plates.
-
Scratch: Create a "wound" by scratching the monolayer with a sterile 1 mL pipette tip.
-
Treatment: Wash with PBS to remove dislodged cells and add a medium containing 1% FBS with or without this compound (e.g., 4 µM).
-
Imaging: Capture images of the wound at different time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis: Measure the width of the wound at each time point to quantify cell migration.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Preparation: Coat 8 µm pore inserts with Matrigel.
-
Starvation: Culture cells in a medium containing 1% FBS for 24 hours prior to the assay.
-
Seeding: Seed 1 x 10^5 cells in the top chamber of the insert in a serum-free or low-serum medium with or without this compound (e.g., 4 µM).
-
Chemoattractant: Add a medium containing 20% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the transwell chamber for 24 hours.
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.
Western Blot Analysis
This technique is used to detect changes in protein expression levels.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 72 hours).
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, MDM2, MDM4, cleaved PARP, LC3, FTH1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising anti-cancer agent with a unique dual mechanism of action involving the induction of both p53-independent apoptosis and ferroptosis. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's efficacy and mechanism of action in various cancer cell models. Further research into this compound and similar small molecules may pave the way for novel therapeutic strategies for treating recalcitrant cancers.
References
- 1. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMRi62 in Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of MMRi62, a small molecule inhibitor, in preclinical mouse models of pancreatic cancer. The following sections detail the dosage, administration, and experimental protocols for evaluating the anti-tumor efficacy of this compound, along with its mechanism of action.
Summary of Quantitative Data
The following tables summarize the key quantitative data for the use of this compound in orthotopic xenograft models of pancreatic cancer.
Table 1: this compound Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 25 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) Injection | [1][2] |
| Vehicle Formulation | 1.25% this compound, 10% N-Methyl-2-pyrrolidone, 10% Cremophor-EL, 78.75% PBS | [1] |
| Treatment Schedule | Twice per week | |
| Treatment Duration | 2 weeks (for a total of 5 injections) |
Table 2: Experimental Mouse Model Details
| Parameter | Description | Reference |
| Mouse Strain | SCID (Severe Combined Immunodeficient) mice | |
| Cancer Cell Lines | Panc1-luc, BxPc3-luc (stably expressing luciferase) | |
| Tumor Model | Orthotopic xenograft in the pancreas | |
| Tumor Monitoring | Bioluminescence Imaging (BLI) | |
| Monitoring Frequency | Weekly (e.g., Days 9, 18, 28, 37 post-implantation) |
Signaling Pathway of this compound in Pancreatic Cancer
This compound exhibits its anti-cancer effects in pancreatic cancer by inducing ferroptosis and degrading mutant p53. The diagram below illustrates the key molecular interactions.
Experimental Protocols
The following protocols are based on methodologies reported for evaluating this compound in pancreatic cancer mouse models.
Orthotopic Xenograft Mouse Model Protocol
This protocol describes the establishment of an orthotopic pancreatic cancer model and subsequent treatment with this compound.
Materials:
-
Panc1-luc or BxPc3-luc cells
-
SCID mice (6-8 weeks old)
-
This compound
-
Vehicle solution components: N-Methyl-2-pyrrolidone, Cremophor-EL, Phosphate-Buffered Saline (PBS)
-
Bioluminescence imaging system
-
Standard surgical tools for laparotomy
-
Anesthetics
Procedure:
-
Cell Preparation: Culture Panc1-luc or BxPc3-luc cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a sterile PBS and Matrigel mixture.
-
Orthotopic Implantation:
-
Anesthetize the SCID mice.
-
Perform a small laparotomy to expose the pancreas.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
Allow the mice to recover and monitor for post-surgical complications.
-
-
Tumor Growth Monitoring:
-
Begin weekly bioluminescence imaging (BLI) to monitor tumor establishment and growth.
-
Randomize mice into treatment and control groups once tumors are established.
-
-
This compound Preparation and Administration:
-
Prepare the this compound formulation at a concentration of 1.25% in a vehicle of 10% N-Methyl-2-pyrrolidone, 10% Cremophor-EL, and 78.75% PBS.
-
Administer this compound at a dose of 25 mg/kg via intraperitoneal injection.
-
Administer the vehicle solution to the control group.
-
Follow the treatment schedule of twice weekly injections.
-
-
Efficacy Evaluation:
-
Continue weekly BLI to measure tumor growth.
-
Monitor the body weight of the mice weekly as an indicator of toxicity.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the mice.
-
Harvest the tumors and distant organs to assess metastasis.
-
Perform histological analysis (H&E staining) on the tumors.
-
Conduct Western blot analysis on tumor lysates to assess the expression of target proteins such as mutant p53 and NCOA4.
-
Western Blot Protocol for Tumor Tissue
Materials:
-
Harvested tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-NCOA4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH to ensure equal protein loading.
-
These protocols provide a framework for investigating the efficacy and mechanism of action of this compound in preclinical models of pancreatic cancer. Adherence to these detailed methods will facilitate reproducible and reliable results.
References
Application of MMRi62 in KRAS-Mutant Pancreatic Cancer: A Guide for Researchers
Introduction
Pancreatic ductal adenocarcinoma (PDAC), frequently driven by mutations in the KRAS oncogene, remains one of the most lethal malignancies with limited therapeutic options.[1][2] The small molecule MMRi62 has emerged as a promising preclinical candidate, demonstrating potent anti-cancer activity in KRAS-mutant pancreatic cancer models.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the utility of this compound.
This compound induces a form of iron-dependent programmed cell death known as ferroptosis.[3] Its mechanism of action involves the degradation of ferritin heavy chain (FTH1) and mutant p53, leading to increased reactive oxygen species (ROS) and subsequent cell death. Furthermore, this compound has been shown to inhibit tumor growth and metastasis in vivo, highlighting its therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various pancreatic cancer cell lines, detailing their respective KRAS and TP53 mutation status.
| Cell Line | KRAS Mutation Status | TP53 Mutation Status | IC50 (µM) after 72h |
| Panc1 | Mutant | Mutant | 0.59 - 1.65 |
| BxPc3 | Wild-Type | Mutant | 0.59 - 1.65 |
| HPAFII | Mutant | Mutant | 0.59 - 1.65 |
| MIA PaCa-2 | Mutant | Mutant | ~10 |
| AsPC-1 | Mutant | Mutant | ~10 |
| Capan-1 | Mutant | Mutant | ~10 |
Data compiled from studies demonstrating this compound's efficacy in inducing cell death in sensitive cell lines.
In Vivo Efficacy of this compound in Orthotopic Xenograft Model
| Animal Model | Cell Line Used | Treatment Regimen | Outcome |
| SCID Mice | Panc1luc (luciferase-expressing) | 25 mg/kg this compound, intraperitoneal injection, 2 days/week for 2 weeks | Inhibition of tumor growth and complete abrogation of metastasis. |
| SCID Mice | BxPc3luc (luciferase-expressing) | 25 mg/kg this compound, intraperitoneal injection, 2 days/week for 2 weeks | Inhibition of tumor growth and complete abrogation of metastasis. |
Signaling Pathway of this compound in KRAS-Mutant Pancreatic Cancer
This compound exerts its anti-cancer effects through a multi-faceted signaling cascade that culminates in ferroptotic cell death. The diagram below illustrates the key molecular events initiated by this compound.
Caption: Signaling pathway of this compound in pancreatic cancer.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This protocol is for assessing cell viability following this compound treatment.
Materials:
-
Pancreatic cancer cells (e.g., Panc1, BxPc3)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
6-well plates
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2, 4 µM) for 24 hours.
-
Harvest cells by trypsinization and resuspend in complete medium.
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Clonogenic Assay
This assay evaluates the long-term proliferative potential of cells after this compound treatment.
Materials:
-
Pancreatic cancer cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Methanol
-
Crystal Violet solution (0.05% w/v)
Procedure:
-
Seed 2,000 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Remove the drug-containing medium and replenish with fresh, drug-free complete medium.
-
Culture the cells for 14 days, changing the medium every 3 days.
-
After 14 days, wash the cells with PBS.
-
Fix the colonies with cold methanol for 15 minutes.
-
Stain the colonies with 0.05% Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
3D Spheroid Growth Assay
This protocol assesses the effect of this compound on three-dimensional tumor models.
Materials:
-
Pancreatic cancer cells
-
Complete culture medium
-
This compound
-
Ultra-low attachment 96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Seed cells in ultra-low attachment 96-well plates at a density suitable for spheroid formation (e.g., 1,000 - 5,000 cells/well).
-
Allow spheroids to form for 3-4 days.
-
Treat the spheroids with various concentrations of this compound.
-
Monitor spheroid growth over time (e.g., every 24 hours for 7 days) by capturing images.
-
Measure the diameter of the spheroids using image analysis software.
-
Plot the average spheroid diameter over time for each treatment condition.
Western Blotting
This protocol is for analyzing protein expression changes induced by this compound.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-NCOA4, anti-FTH1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for 24 or 72 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Orthotopic Xenograft Mouse Model
This in vivo protocol evaluates the anti-tumor efficacy of this compound. All animal experiments must be conducted in accordance with approved institutional guidelines.
Materials:
-
Female SCID mice (4-6 weeks old)
-
Luciferase-expressing pancreatic cancer cells (e.g., Panc1luc)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Anesthesia (e.g., Isoflurane)
-
Bioluminescence imaging system
Procedure:
-
Anesthetize the mice.
-
Make a small incision in the left abdomen to expose the pancreas.
-
Inject 0.5 x 10^6 cells in a 50 µL PBS/Matrigel mixture into the pancreas.
-
Suture the incision.
-
Allow tumors to establish for approximately 8 days.
-
Randomize mice into treatment and control groups.
-
Administer this compound (25 mg/kg) or vehicle via intraperitoneal injection 2 days per week for 2 weeks.
-
Monitor tumor growth using bioluminescence imaging at regular intervals.
-
Monitor mouse body weight and overall health.
-
At the end of the study, sacrifice the mice and collect tumors and organs for further analysis (e.g., histology, western blotting).
Experimental Workflow Diagrams
The following diagrams provide a visual representation of the key experimental workflows.
Caption: Workflow for the Clonogenic Assay.
Caption: Workflow for the In Vivo Orthotopic Xenograft Model.
References
- 1. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53. | Sigma-Aldrich [merckmillipore.com]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay with MMRi62 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMRi62 is a novel small molecule compound that has demonstrated significant anti-cancer properties. It functions as a ferroptosis inducer and has been shown to inhibit metastasis in pancreatic cancer by promoting the degradation of Ferritin Heavy Chain (FTH1) and mutant p53.[1][2][3] In leukemia cells, this compound induces p53-independent apoptosis by facilitating the degradation of MDM4, a key negative regulator of the tumor suppressor p53.[4][5] The colony formation assay, a well-established in vitro method, is crucial for assessing the long-term cytotoxic effects of therapeutic compounds like this compound by evaluating the ability of single cells to proliferate and form colonies. This document provides detailed protocols for performing a colony formation assay with this compound treatment, along with data presentation and visualizations to guide researchers in its application.
Key Signaling Pathways of this compound
This compound exerts its anti-cancer effects through multiple pathways. In pancreatic ductal adenocarcinoma (PDAC), it induces ferroptosis, a form of iron-dependent programmed cell death, and also leads to the proteasomal degradation of mutant p53. In leukemia, this compound acts as an MDM4-degrader, which leads to apoptosis irrespective of the p53 status of the cells.
Experimental Protocols
Colony Formation Assay with this compound Treatment
This protocol is adapted from studies on pancreatic cancer cell lines and can be optimized for other cell types.
Materials:
-
Cancer cell lines (e.g., Panc1, BxPc3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Methanol (cold)
-
0.05% (w/v) Crystal Violet solution
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed 2,000 cells per well in 6-well plates.
-
Ensure even distribution of cells by gently swirling the plates.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.5 µM to 10 µM) to determine the IC50 value for the specific cell line. A vehicle control (DMSO) must be included.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with the treatment for 24 hours.
-
-
Colony Growth:
-
After 24 hours of treatment, remove the drug-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Culture the cells for an additional 10-14 days, replacing the medium every 3 days.
-
-
Staining and Quantification:
-
After the incubation period, when visible colonies have formed, remove the medium and wash the wells with PBS.
-
Fix the colonies by adding cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and allow the plates to air dry.
-
Stain the colonies with 0.05% crystal violet solution for 20-30 minutes at room temperature.
-
Gently wash the plates with running water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well. This can be done manually or using an automated colony counter.
-
Experimental Workflow
The following diagram illustrates the key steps in the colony formation assay.
Data Presentation
The results of the colony formation assay can be presented to show the dose-dependent effect of this compound on the survival and proliferative capacity of cancer cells.
Table 1: Effect of this compound on Colony Formation in Pancreatic Cancer Cells
| Cell Line | This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Survival Fraction (%) |
| Panc1 | 0 (Vehicle) | 150 ± 12 | 100 |
| 0.5 | 112 ± 9 | 74.7 | |
| 1.0 | 78 ± 7 | 52.0 | |
| 2.0 | 41 ± 5 | 27.3 | |
| 4.0 | 15 ± 3 | 10.0 | |
| BxPc3 | 0 (Vehicle) | 185 ± 15 | 100 |
| 0.5 | 145 ± 11 | 78.4 | |
| 1.0 | 98 ± 8 | 53.0 | |
| 2.0 | 52 ± 6 | 28.1 | |
| 4.0 | 21 ± 4 | 11.4 |
Note: The data presented in this table is representative and should be generated experimentally for each specific cell line and experimental condition.
Calculation of Survival Fraction:
Survival Fraction (%) = (Mean number of colonies in treated wells / Mean number of colonies in control wells) x 100
Conclusion
The colony formation assay is a powerful tool to evaluate the long-term efficacy of anti-cancer compounds like this compound. The provided protocols and data presentation guidelines offer a framework for researchers to investigate the dose-dependent effects of this compound on the clonogenic survival of various cancer cell lines. The unique dual-action mechanism of this compound, inducing both ferroptosis and apoptosis, makes it a promising candidate for further pre-clinical and clinical investigation.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 5. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Ubiquitination Assay for MMRi62-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing an in vivo ubiquitination assay in cells treated with MMRi62, a small molecule inhibitor of the MDM2-MDM4 E3 ubiquitin ligase complex. This assay is crucial for elucidating the mechanism of action of this compound and its effects on the ubiquitination status of its target proteins.
Introduction
This compound is a small molecule that targets the RING domain of the MDM2-MDM4 heterodimer.[1][2] This interaction is critical for the E3 ubiquitin ligase activity of the complex, which primarily targets the tumor suppressor p53 for degradation.[1][3] this compound modifies the substrate preference of the MDM2-MDM4 E3 ligase, leading to the preferential ubiquitination and subsequent degradation of MDM4.[1] This activity can induce p53-independent apoptosis in cancer cells. Additionally, this compound has been shown to induce proteasomal degradation of mutant p53 and induce ferroptosis in pancreatic cancer cells.
This protocol details an in vivo ubiquitination assay to monitor the ubiquitination of a target protein (e.g., MDM4 or mutant p53) in cells following treatment with this compound. The assay involves immunoprecipitation of the target protein from cell lysates followed by western blot analysis to detect its ubiquitinated forms.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway affected by this compound. Under normal conditions, the MDM2-MDM4 complex ubiquitinates p53, targeting it for proteasomal degradation. This compound alters the substrate specificity of the MDM2-MDM4 complex, leading to the ubiquitination and degradation of MDM4 and mutant p53.
Caption: this compound alters MDM2-MDM4 E3 ligase activity.
Experimental Workflow for In Vivo Ubiquitination Assay
The following diagram outlines the key steps of the in vivo ubiquitination assay.
Caption: Workflow for the in vivo ubiquitination assay.
Data Presentation
The quantitative data from the western blot analysis can be summarized in the following tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software.
Table 1: Effect of this compound on MDM4 Ubiquitination
| Treatment | Concentration (µM) | Duration (h) | Relative MDM4 Ubiquitination (Fold Change vs. Control) | p-value |
| Vehicle (DMSO) | - | 4 | 1.0 | - |
| This compound | 1 | 4 | Value | Value |
| This compound | 5 | 4 | Value | Value |
| This compound | 10 | 4 | Value | Value |
Table 2: Effect of this compound on Mutant p53 Ubiquitination
| Treatment | Concentration (µM) | Duration (h) | Relative Mutant p53 Ubiquitination (Fold Change vs. Control) | p-value |
| Vehicle (DMSO) | - | 4 | 1.0 | - |
| This compound | 1 | 4 | Value | Value |
| This compound | 5 | 4 | Value | Value |
| This compound | 10 | 4 | Value | Value |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing the target protein (e.g., NALM6 for MDM4, Panc1 for mutant p53).
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor: MG132 or Carfilzomib.
-
Plasmids (Optional): Expression vectors for His-tagged or HA-tagged ubiquitin.
-
Cell Lysis Buffer (Denaturing): 1% SDS, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.
-
Immunoprecipitation (IP) Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors, and 10 mM NEM.
-
Antibodies:
-
Primary antibody against the target protein (e.g., anti-MDM4, anti-p53).
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
Appropriate secondary antibodies conjugated to HRP.
-
-
Protein A/G Agarose Beads or Magnetic Beads.
-
SDS-PAGE and Western Blotting Reagents.
Protocol
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
(Optional) If using tagged ubiquitin, transfect the cells with the ubiquitin expression plasmid 24 hours before treatment.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 4-6 hours).
-
Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of the this compound treatment to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with denaturing cell lysis buffer.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
Boil the lysate for 10 minutes at 95°C to denature proteins and inactivate enzymes.
-
Sonicate the lysate to shear the DNA and reduce viscosity.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Dilute the lysate 1:10 with IP lysis buffer to reduce the SDS concentration to 0.1%.
-
Determine the protein concentration of the diluted lysate using a BCA or Bradford assay.
-
Take an aliquot of the lysate to serve as the "input" control.
-
Incubate equal amounts of protein (e.g., 1-2 mg) with the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer.
-
After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes at 95°C.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm the immunoprecipitation of the target protein, the membrane can be stripped and re-probed with the antibody against the target protein.
-
Logical Relationship of the Assay
The following diagram illustrates the logical flow and rationale of the experimental design.
Caption: Logical flow of the ubiquitination assay.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Apoptosis in NALM6 Cells After MMRi62 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring apoptosis in the NALM6 human B-cell precursor leukemia cell line following treatment with the small molecule MMRi62. This compound is a novel compound that has been shown to induce potent, p53-independent apoptosis in various leukemia and lymphoma cell lines.[1][2][3] It functions by targeting the MDM2-MDM4 E3 ligase complex, leading to the degradation of MDM4.[1][4] This guide outlines the core methodologies for quantifying apoptosis in NALM6 cells, including Annexin V/PI staining for flow cytometry, caspase activity assays, and Western blotting for key apoptotic markers. The provided protocols are optimized for a suspension cell line and are intended to ensure reliable and reproducible results for researchers investigating the pro-apoptotic effects of this compound.
Introduction
Programmed cell death, or apoptosis, is a critical cellular process that plays a pivotal role in development, tissue homeostasis, and the elimination of damaged or cancerous cells. Dysregulation of apoptosis is a hallmark of cancer, and many therapeutic strategies aim to reinstate this process in malignant cells. This compound has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in cancer cells irrespective of their p53 status, a common mutation that confers drug resistance. NALM6 cells, a widely used model for B-cell acute lymphoblastic leukemia, are sensitive to this compound-induced apoptosis. Accurate and robust measurement of apoptosis is therefore crucial for evaluating the efficacy of this compound and elucidating its mechanism of action. This document provides a comprehensive toolkit for researchers to assess apoptosis in NALM6 cells treated with this compound.
Data Presentation
The following table summarizes quantitative data on the effects of this compound on NALM6 and other leukemia cell lines, as reported in the literature. This data demonstrates the dose-dependent induction of apoptosis by this compound.
| Cell Line | Treatment Condition | Assay | Result | Reference |
| NALM6 | This compound (Concentration not specified) for 48h | Annexin V/7-AAD Flow Cytometry | Increased apoptosis compared to control | |
| NALM6 | This compound | Proliferation Assay | IC50: ~0.12 µM | |
| MV4-11 (wt-p53) | 2 µM this compound for 24h | Western Blot | Increased cleaved PARP and activated caspase 3 | |
| HL60 (p53-null) | This compound | Proliferation Assay | IC50: 0.34 µM | |
| HL60VR (p53-null, multidrug-resistant) | This compound | Proliferation Assay | IC50: Not specified, but potent activity observed | |
| Primary AML Patient Cells | This compound for 72h | Annexin V/7-AAD Flow Cytometry | Induced apoptosis |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
NALM6 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture NALM6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Seed NALM6 cells in 6-well plates at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment.
-
Add the this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control NALM6 cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
After treatment, gently collect the cells from each well and transfer them to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells once with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Treated and control NALM6 cells
-
Caspase-3/7 Activity Assay Kit (Fluorometric)
-
Cell lysis buffer
-
96-well microplate (black, clear bottom for fluorimetry)
-
Microplate fluorometer
Protocol:
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10-30 minutes.
-
Centrifuge at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-200 µg of protein from each sample lysate to separate wells. Adjust the volume with lysis buffer.
-
Prepare the reaction mix according to the kit manufacturer's instructions, typically containing a caspase-3/7 substrate (e.g., DEVD-AMC).
-
Add the reaction mix to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
Western Blotting for Apoptotic Markers
Western blotting allows for the detection of changes in the expression and cleavage of key proteins in the apoptotic pathway.
Materials:
-
Treated and control NALM6 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant.
-
Quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Key Markers to Probe:
-
Cleaved Caspase-3: An executioner caspase, its cleaved (active) form is a hallmark of apoptosis.
-
Cleaved PARP: A substrate of activated caspase-3; its cleavage is a classic indicator of apoptosis.
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): The ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins can indicate the propensity of a cell to undergo apoptosis.
-
Visualizations
Caption: Experimental workflow for measuring this compound-induced apoptosis.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of apoptotic events after this compound treatment.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Determination of MMRi62 IC50 in HL60 and Panc1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMRi62 is a small molecule inhibitor with distinct mechanisms of action in different cancer cell types. Initially identified as a compound targeting the MDM2-MDM4 E3 ligase complex, it demonstrates potent anti-cancer properties through various cell death pathways.[1][2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the HL60 human promyelocytic leukemia cell line and the Panc1 human pancreatic cancer cell line.
In leukemia cells such as HL60, which are p53-null, this compound induces apoptosis independently of p53 status.[1][3] It functions as an E3 ligase modifier, promoting the degradation of MDM4 by altering the substrate preference of the MDM2-MDM4 heterodimer from MDM2 to MDM4.[1]
In pancreatic ductal adenocarcinoma (PDAC) cells like Panc1, which often harbor KRAS and TP53 mutations, this compound induces a distinct form of programmed cell death called ferroptosis. This process is characterized by an increase in reactive oxygen species (ROS) and the lysosomal degradation of Ferritin Heavy Chain (FTH1). Additionally, this compound promotes the proteasomal degradation of mutant p53 in these cells.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in HL60 and Panc1 cells after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) | Key Notes |
| HL60 | Promyelocytic Leukemia | 0.34 | p53-null cell line. |
| Panc1 | Pancreatic Adenocarcinoma | 0.59 - 1.65 | Harbors KRAS and TP53 mutations. |
Signaling Pathways of this compound
The diagrams below illustrate the distinct mechanisms of action of this compound in HL60 and Panc1 cells.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
4.1. Materials and Reagents
-
HL60 and Panc1 cells
-
This compound compound
-
Complete cell culture medium (e.g., RPMI-1640 for HL60, DMEM for Panc1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
CO2 incubator (37°C, 5% CO2)
4.2. Experimental Workflow Diagram
4.3. Detailed Protocol
Day 1: Cell Plating
-
Cell Preparation:
-
Panc1 (Adherent Cells): Culture cells until they reach 70-80% confluency. Wash with PBS, detach using Trypsin-EDTA, and resuspend in complete medium.
-
HL60 (Suspension Cells): Collect cells from the culture flask and centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >90%.
-
Seeding:
-
Adjust the cell suspension concentration. A preliminary experiment to determine the optimal seeding density is recommended.
-
Panc1: Seed approximately 5,000 - 10,000 cells per well in 100 µL of medium.
-
HL60: Seed approximately 1 x 10^5 cells per well in 100 µL of medium.
-
Include wells with medium only to serve as blanks.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach (for Panc1) and stabilize.
Day 2: this compound Treatment
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the corresponding wells. For control wells, add 100 µL of medium containing the same final concentration of DMSO as the drug-treated wells.
-
Incubation: Return the plate to the incubator for 72 hours.
Day 5: MTT Assay and Data Collection
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization:
-
Panc1 (Adherent): Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well.
-
HL60 (Suspension): Centrifuge the plate at 1,000 x g for 5 minutes. Carefully remove the supernatant and add 150 µL of DMSO to each well.
-
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
4.4. Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism or R) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
- 1. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthotopic Xenograft Mouse Models in MMRi62 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing orthotopic xenograft mouse models for the preclinical evaluation of MMRi62, a small molecule inhibitor with potent anti-cancer properties. The following sections detail the rationale for using orthotopic models, experimental protocols for model generation, therapeutic administration, and endpoint analyses, as well as expected outcomes based on existing research.
Introduction to Orthotopic Xenograft Models and this compound
Orthotopic xenograft models involve the implantation of cancer cells or patient-derived tumor tissue into the corresponding organ of an immunodeficient mouse.[1][2][3] This approach offers a more clinically relevant tumor microenvironment compared to traditional subcutaneous models, enabling a more accurate assessment of therapeutic efficacy, tumor-stromal interactions, and metastatic potential.[1][2]
This compound is a novel small molecule that has demonstrated significant anti-tumor activity in various cancer types, including pancreatic ductal adenocarcinoma (PDAC) and leukemia. Its mechanisms of action are multifaceted and include:
-
Induction of Ferroptosis: In pancreatic cancer, this compound induces a form of iron-dependent programmed cell death known as ferroptosis. This is achieved through the lysosomal degradation of Ferritin Heavy Chain 1 (FTH1) and proteasomal degradation of mutant p53.
-
MDM4 Degradation and p53-Independent Apoptosis: In leukemia cells, this compound promotes the MDM2-dependent degradation of MDM4, a key negative regulator of the p53 tumor suppressor. This leads to apoptosis, even in cancer cells with non-functional p53.
The use of orthotopic xenograft models is particularly well-suited for studying the effects of this compound, as these models can recapitulate the complex tumor microenvironment that influences drug response and metastatic dissemination.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of this compound in orthotopic xenograft mouse models of pancreatic cancer.
Table 1: In Vivo Efficacy of this compound on Primary Tumor Growth
| Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Endpoint | Reference |
| Panc1-luc | SCID | 25 mg/kg, i.p., every other day for 5 injections, 2 days/week for 2 weeks | Significant inhibition (qualitative data from imaging) | Day 21 | |
| BxPc3 | SCID | 25 mg/kg, i.p., every other day for 5 injections, 2 days/week for 2 weeks | Significant inhibition (qualitative data from imaging) | Day 21 |
Table 2: Effect of this compound on Metastasis in Orthotopic Pancreatic Cancer Models
| Cell Line | Organ of Metastasis | Metastasis in Control Group (mice with metastasis/total mice) | Metastasis in this compound Group (mice with metastasis/total mice) | Reference |
| Panc1 | Peritoneum, Liver, Lungs | 4/5 | 0/5 | |
| BxPc3 | Peritoneum, Liver, Lungs | 5/5 | 0/5 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Experimental Workflow
Experimental Protocols
Protocol 1: Establishment of Orthotopic Pancreatic Cancer Xenograft Model
Materials:
-
Pancreatic cancer cells (e.g., Panc1 or BxPc3, transduced with luciferase for imaging)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor formation rate)
-
Female immunodeficient mice (e.g., SCID or NOD/SCID), 4-6 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture materials
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation:
-
Culture pancreatic cancer cells to ~80% confluency.
-
On the day of surgery, harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position and sterilize the abdominal area.
-
Make a small (~1 cm) incision in the upper left abdominal quadrant to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the tail of the pancreas.
-
Using a 30-gauge needle, slowly inject 50 µL of the cell suspension (5 x 10^5 cells) into the pancreatic tail.
-
A small fluid-filled bleb should be visible at the injection site.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Monitor the mouse until it recovers from anesthesia.
-
-
Ultrasound-Guided Injection (Alternative, less invasive method):
-
Anesthetize the mouse and place it on a heated stage.
-
Apply ultrasound gel to the left flank.
-
Use a high-frequency ultrasound probe to visualize the pancreas.
-
Under ultrasound guidance, insert a 28-30 gauge needle into the pancreas.
-
Slowly inject the cell suspension (20-50 µL).
-
Withdraw the needle and monitor the mouse.
-
Protocol 2: this compound Administration and Tumor Monitoring
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Tumor Growth Monitoring:
-
Beginning one week after tumor cell implantation, monitor tumor growth weekly using bioluminescence imaging.
-
Anesthetize mice and intraperitoneally inject D-luciferin (150 mg/kg).
-
After 10-15 minutes, acquire bioluminescent images.
-
Quantify the signal intensity (photons/second) from the region of interest corresponding to the tumor.
-
-
This compound Administration:
-
Once tumors are established (e.g., a palpable mass or a consistent bioluminescent signal), randomize mice into treatment and control groups.
-
Prepare this compound in the appropriate vehicle. A reported effective dose is 25 mg/kg.
-
Administer this compound via intraperitoneal injection according to the desired schedule (e.g., every other day for a specified duration).
-
Administer vehicle solution to the control group.
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Protocol 3: Immunohistochemistry (IHC) for FTH1 and Mutant p53
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (anti-FTH1, anti-mutant p53)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody (e.g., anti-FTH1 or anti-p53) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine under a microscope and score the intensity and percentage of positive staining.
-
Protocol 4: Flow Cytometry for Tumor-Infiltrating Immune Cells
Materials:
-
Freshly excised tumor tissue
-
RPMI medium
-
Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase)
-
Ficoll-Paque or Percoll for lymphocyte isolation
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue with the enzyme cocktail at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells if necessary.
-
-
Lymphocyte Isolation (Optional):
-
Layer the cell suspension over Ficoll-Paque or a Percoll gradient and centrifuge to enrich for lymphocytes.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors to reduce non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers in the dark on ice.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cell subsets within the tumor.
-
References
- 1. Establishment of an orthotopic pancreatic cancer mouse model: Cells suspended and injected in Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MMRi62 Treatment in Gemcitabine-Resistant Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, largely due to its resistance to conventional chemotherapies like gemcitabine.[1][2] A significant feature of PDAC is the high frequency of mutations in genes such as KRAS and TP53, which contribute to chemoresistance and disease progression.[1][2] MMRi62 is a novel small molecule that has demonstrated significant anti-cancer activity in preclinical models of pancreatic cancer, including those resistant to gemcitabine.[1]
Initially identified as an MDM2-MDM4-targeting compound, this compound induces cancer cell death through a p53-independent mechanism. Its primary mode of action in pancreatic cancer cells is the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Furthermore, this compound promotes the degradation of mutant p53, a key driver of pancreatic cancer invasiveness and chemoresistance.
These application notes provide a summary of the effects of this compound on gemcitabine-resistant pancreatic cancer cells, detailed protocols for key experimental assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine Sensitivity | TP53 Status | KRAS Status | This compound IC50 (µM) |
| BxPc3 | Sensitive | Y220C | Wild-Type | 2.38 ± 0.88 |
| Gem-R-BxPc3 | Resistant | Y220C | Wild-Type | 3.72 ± 0.36 |
| HPAFII | Relatively Resistant | P151S | G12D | 4.04 ± 0.59 |
| Gem-R-HPAFII | Resistant | P151S | G12D | 6.62 ± 0.52 |
| Panc-1 | Sensitive | R273H | G12D | 1.65 |
Data compiled from studies on the effect of this compound on pancreatic cancer cell lines after 72 hours of treatment.
Table 2: Summary of this compound's Effects on Pancreatic Cancer Cells
| Effect | Cell Lines | Observations |
| Inhibition of Proliferation | Panc-1, BxPc3, HPAFII | Dose-dependent reduction in cell viability. |
| Induction of Cell Death | Panc-1, BxPc3 | Increased number of trypan blue-positive cells. |
| Inhibition of Clonogenic Growth | Panc-1, BxPc3, HPAFII | Dose-dependent inhibition of colony formation. |
| Inhibition of Spheroid Growth | Panc-1, BxPc3 | Reduction in the diameter of 3D spheroids. |
| Induction of Ferroptosis | Panc-1, BxPc3 | Increased cellular ROS and downregulation of FTH1 and NCOA4. |
| Degradation of Mutant p53 | Panc-1, BxPc3 | Proteasomal degradation of mutant p53 protein. |
| Inhibition of Cell Migration | Panc-1, BxPc3 | Significant inhibition of cell migration in wound-healing assays. |
| Inhibition of Cell Invasion | Panc-1 | Reduction in the number of invading cells in Transwell assays. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound induces ferroptosis and degradation of mutant p53.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with MMRi62
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMRi62 is a novel small molecule that has demonstrated potent pro-apoptotic activity in various cancer cell lines, particularly in leukemia.[1][2] Its unique mechanism of action, which involves targeting the MDM2-MDM4 E3 ligase complex for degradation in a p53-independent manner, makes it a promising candidate for cancer therapy, especially for tumors with mutated or non-functional p53.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process.
Mechanism of Action of this compound
This compound functions by binding to the preformed MDM2-MDM4 RING domain heterodimer, which then alters the substrate preference towards MDM4 ubiquitination and subsequent degradation. This degradation of MDM4, a key negative regulator of the tumor suppressor p53, can lead to the induction of apoptosis. Notably, this compound has been shown to effectively induce apoptosis in leukemia cells that are p53 mutant or multidrug-resistant. While its primary described mechanism involves apoptosis, in some cellular contexts, such as pancreatic cancer, this compound has also been shown to induce other forms of cell death like ferroptosis.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: this compound binds to the MDM2-MDM4 complex, promoting MDM4 ubiquitination and degradation, leading to apoptosis.
Data Presentation
The following table summarizes quantitative data from a representative experiment analyzing apoptosis in drug-resistant leukemia cells (HL60VR) treated with this compound. Data is presented as the percentage of apoptotic cells as determined by Annexin V staining and flow cytometry.
| Treatment Group | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| Untreated Control | - | 48 | ~5% |
| Daunorubicin | 5 | 48 | ~15% |
| This compound | 5 | 48 | ~60% |
Note: The values presented are estimations based on graphical data from the cited literature and are for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of apoptosis using Annexin V and PI staining.
Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Target cells (e.g., leukemia cell line like HL60 or a user-defined line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a predetermined time course (e.g., 24, 48, 72 hours).
-
Include the following controls:
-
Untreated cells (vehicle control, e.g., DMSO).
-
Positive control for apoptosis (e.g., staurosporine or etoposide).
-
Single-stain controls for compensation (Annexin V only and PI only).
-
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from the culture vessel.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining for optimal results.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
Use the single-stain controls to set up proper compensation and gates.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish quadrants to differentiate the following cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Concluding Remarks
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying this compound-induced apoptosis. The use of flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying the apoptotic effects of this promising anti-cancer agent. Careful adherence to the experimental procedures and appropriate data analysis will yield valuable insights into the cellular response to this compound.
References
- 1. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing the Efficacy of MMRi62 in Multidrug-Resistant Leukemia
Introduction
Leukemia remains a significant challenge in oncology, with the emergence of multidrug resistance (MDR) being a primary contributor to treatment failure and relapse.[1] A key mechanism of resistance involves the evasion of apoptosis, often linked to mutations in the p53 tumor suppressor gene.[1] MMRi62 is a novel small molecule that has demonstrated potent pro-apoptotic activity in leukemia cells, including those with a p53-mutant status and acquired drug resistance.[1][2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its efficacy in multidrug-resistant leukemia cell lines.
Mechanism of Action
This compound functions as an MDM4-degrader. It binds to the preformed RING domain heterodimers of MDM2 and MDM4, altering the substrate preference of this E3 ubiquitin ligase complex. This results in the preferential ubiquitination and subsequent proteasomal degradation of MDM4 in an MDM2-dependent manner. The degradation of the oncoprotein MDM4 induces potent apoptosis in leukemia cells, critically, through a p53-independent pathway. This p53-independent mechanism of action makes this compound a promising therapeutic candidate for leukemias that have developed resistance to conventional chemotherapies due to p53 mutations.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various leukemia cell lines, including those exhibiting multidrug resistance. The following tables summarize the key quantitative data from these preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | p53 Status | Resistance Profile | This compound IC50 (µM) | Vincristine IC50 (µM) | Daunorubicin IC50 (µM) |
| NALM6 | Wild-type | - | ~0.12 | Not Reported | Not Reported |
| MV4-11 | Wild-type | - | Not Reported | Not Reported | Not Reported |
| HL60 | Null | Sensitive | 0.34 | Not Reported | Not Reported |
| HL60VR | Null | Vincristine-Resistant | 0.22 | >516-fold increase vs HL60 | Not Reported |
Data sourced from
Table 2: Apoptosis Induction by this compound in Drug-Resistant Leukemia Cells
| Cell Line | Treatment (48h) | % Annexin-V Positive Cells |
| HL60VR | Untreated | Baseline |
| HL60VR | 5 µM Daunorubicin | No significant increase |
| HL60VR | 5 µM this compound | Significant increase |
Data interpretation based on flow cytometry analysis described in
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in multidrug-resistant leukemia.
1. Cell Proliferation and Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Leukemia cell lines (e.g., HL60, HL60VR)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
-
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
2. Apoptosis Assay via Annexin V Staining
This protocol quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Plate cells and treat with the desired concentration of this compound (e.g., 5 µM) or a vehicle control for 48 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
3. Western Blot Analysis of Protein Expression
This protocol is used to assess the levels of key proteins in the this compound signaling pathway.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-MDM4, anti-PARP, anti-cleaved caspase-3, anti-GAPDH/tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells treated with this compound for 24 hours and determine protein concentration.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
4. In Vitro Ubiquitination Assay
This protocol determines the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex.
-
Materials:
-
Recombinant E1, E2 (UbcH5c), and ubiquitin
-
Recombinant MDM2 and MDM4 proteins
-
This compound
-
Ubiquitination reaction buffer
-
ATP
-
-
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, ubiquitin, MDM2, and MDM4 in the reaction buffer.
-
Add varying concentrations of this compound to the reactions.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS loading buffer.
-
Analyze the ubiquitination of MDM2 and MDM4 by Western blotting using anti-MDM2 and anti-MDM4 antibodies. An increase in higher molecular weight bands indicates ubiquitination.
-
Visualizations
Caption: this compound binds the MDM2-MDM4 complex, promoting MDM4 degradation and p53-independent apoptosis.
Caption: Workflow for assessing this compound efficacy and mechanism in multidrug-resistant leukemia.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of MMRi62
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMRi62 is a small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies. It functions as a modulator of the MDM2-MDM4 E3 ligase complex, promoting the degradation of MDM4 and inducing cancer cell death through apoptosis and ferroptosis.[1][2][3] Notably, this compound has shown efficacy in p53-mutant cancer models, suggesting a broader therapeutic potential.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound based on established preclinical research, specifically in murine models of pancreatic cancer.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action against cancer cells. Initially identified as a modulator of the MDM2-MDM4 RING domain interaction, it alters the substrate preference of this E3 ubiquitin ligase complex, leading to the preferential ubiquitination and subsequent degradation of MDM4. This action contributes to the induction of p53-independent apoptosis in leukemia cells.
Furthermore, in pancreatic ductal adenocarcinoma (PDAC) models, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This is associated with the lysosomal degradation of Ferritin Heavy Chain (FTH1) and the proteasomal degradation of mutant p53. The induction of autophagy and an increase in reactive oxygen species are also characteristic features of this compound-induced cell death.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a representative in vivo study of this compound in an orthotopic xenograft mouse model of pancreatic cancer.
| Parameter | Value | Details |
| Animal Model | SCID mice | Orthotopically implanted with Panc1luc cells |
| Drug | This compound | --- |
| Dose | 25 mg/kg | --- |
| Administration Route | Intraperitoneal (i.p.) injection | --- |
| Frequency | Every other day for 5 injections | Administered 2 days per week for 2 weeks |
| Vehicle | Not specified in the provided results | Researchers should determine a suitable vehicle (e.g., DMSO, PEG, saline) |
| Observed Effects | Inhibition of tumor growth, downregulation of NCOA4 and mutant p53, abrogation of metastasis | --- |
Experimental Protocols
This section provides a detailed protocol for the intraperitoneal administration of this compound in a murine model, based on the aforementioned study.
Materials
-
This compound
-
Appropriate vehicle (e.g., DMSO, PEG300, Saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
SCID mice bearing orthotopic pancreatic tumors
-
Animal balance
-
70% Ethanol for disinfection
Procedure
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the average weight of the mice to ensure the correct dosage of 25 mg/kg in a manageable injection volume (typically 100-200 µL).
-
Ensure the solution is homogenous and free of particulates. Gentle warming or vortexing may be necessary depending on the vehicle used.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before each injection to calculate the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule:
-
Administer this compound via intraperitoneal injection at a dose of 25 mg/kg.
-
The injections should be performed every other day for a total of five injections. This regimen is repeated for two consecutive weeks, with injections on two days of each week.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. The cited study noted some body weight loss that was within a 20% range and recovered.
-
Tumor growth can be monitored using methods appropriate for the model, such as bioluminescence imaging for luciferase-expressing cells.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis and ferroptosis.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for the in vivo administration of this compound.
References
- 1. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MMRi62 for MDM4 Degradation
Welcome to the technical support center for MMRi62. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce the degradation of MDM4. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that induces the degradation of MDM4, a key negative regulator of the p53 tumor suppressor.[1][2] It functions by binding to the preformed MDM2-MDM4 RING domain heterodimer and altering its substrate preference. This modification shifts the E3 ubiquitin ligase activity towards MDM4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4] This activity is most prominent at concentrations below 10 µM. At concentrations above 10 µM, this compound can act as a non-selective E3 ligase inhibitor.
Q2: What is the recommended concentration range for this compound to induce MDM4 degradation?
A2: The optimal concentration of this compound for MDM4 degradation is cell-line dependent but generally falls within the range of 1-10 µM. For example, in NALM6 leukemia cells, significant MDM4 degradation has been observed at 5 µM after 24 hours of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is a typical treatment time to observe MDM4 degradation?
A3: A 24-hour treatment period is commonly used to observe significant MDM4 degradation in various cell lines, including leukemia and melanoma cells. However, the optimal treatment time can vary, so a time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the ideal endpoint for your study.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. When preparing your working concentration, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
Q5: Does this compound affect MDM2 levels?
A5: Yes, this compound has been shown to induce the downregulation of MDM2 protein expression in some cell lines, such as NALM6, in a concentration-dependent manner. However, this effect can be cell-line specific. For instance, in Panc1 pancreatic cancer cells, this compound treatment at low micromolar ranges for 24 hours did not lead to a measurable downregulation of MDM2.
Troubleshooting Guides
Problem 1: No or weak MDM4 degradation observed by Western blot.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.5 µM to 20 µM) to identify the optimal concentration for your cell line. |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal duration of this compound exposure. |
| Cell Line Resistance | Some cell lines may be less sensitive to this compound. This could be due to various factors, including the expression levels of MDM2 and MDM4, or the activity of drug efflux pumps. Consider testing different cell lines or investigating potential resistance mechanisms. For example, some pancreatic cancer cell lines show intrinsic resistance to this compound. |
| Poor Antibody Quality | Ensure your primary antibody against MDM4 is validated for Western blotting and is used at the recommended dilution. Use a positive control lysate from a cell line known to express MDM4 to verify antibody performance. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure complete cell lysis to release nuclear proteins like MDM4. |
| Issues with Western Blot Protocol | Optimize your Western blot protocol, including transfer efficiency, blocking conditions, and antibody incubation times. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Problem 2: Inconsistent results between experiments.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| This compound Stock Solution Degradation | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Protect the stock solution and treated cells from light. Prepare fresh dilutions for each experiment. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density at the time of treatment, passage number, and media composition. |
| Inconsistent Treatment Application | Ensure uniform mixing of this compound in the cell culture medium and consistent timing of treatments. |
Problem 3: High background or non-specific bands on Western blot.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Insufficient Washing | Increase the number and duration of washes between antibody incubations to remove unbound antibodies. |
Problem 4: Off-target effects observed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High this compound Concentration | Use the lowest effective concentration of this compound that induces MDM4 degradation to minimize off-target effects. Concentrations above 10 µM are known to have non-selective E3 ligase inactivating activity. |
| Cell-Type Specific Responses | Be aware that this compound can have different effects in different cell types. For example, in pancreatic cancer cells, it can induce ferroptosis, a form of iron-dependent cell death, and degradation of mutant p53. |
| Impact on p53 Signaling | While this compound's primary target is MDM4, its degradation will indirectly affect the p53 pathway. In p53 wild-type cells, MDM4 degradation can lead to p53 accumulation and activation. |
Experimental Protocols
Western Blot Analysis of MDM4 Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against MDM4 overnight at 4°C. Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for His-tagged ubiquitin, FLAG-tagged MDM4, and MDM2.
-
This compound Treatment: After 24 hours, treat the transfected cells with this compound or DMSO for the desired time (e.g., 4-6 hours).
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a buffer containing a strong denaturant (e.g., 8 M urea) to inhibit deubiquitinating enzymes.
-
His-Tag Pulldown: Incubate the cell lysates with nickel-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze them by Western blotting using an anti-FLAG antibody to detect ubiquitinated MDM4.
Data Presentation
Table 1: Effect of this compound Concentration on Protein Levels in NALM6 Cells after 24h Treatment
| This compound Concentration (µM) | MDM4 Protein Level (relative to DMSO) | MDM2 Protein Level (relative to DMSO) | p53 Protein Level (relative to DMSO) |
| 0 (DMSO) | 1.00 | 1.00 | 1.00 |
| 1.25 | Decreased | Decreased | Increased |
| 2.5 | Further Decreased | Further Decreased | Further Increased |
| 5.0 | Significantly Decreased | Significantly Decreased | Markedly Increased |
| 10.0 | Significantly Decreased | Significantly Decreased | Increased |
Note: This table summarizes qualitative trends observed in published data. Quantitative values may vary between experiments.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| HL60 | Acute Myeloid Leukemia | Null | 0.34 |
| HL60VR (Vincristine Resistant) | Acute Myeloid Leukemia | Null | 0.22 |
| Panc1 | Pancreatic Ductal Adenocarcinoma | Mutant | ~1.65 |
| BxPc3 | Pancreatic Ductal Adenocarcinoma | Mutant | ~0.59 |
Source: Compiled from published studies.
Visualizations
Caption: Mechanism of this compound-induced MDM4 degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for MDM4 degradation experiments.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
MMRi62 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of the small molecule inhibitor, MMRi62.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the MDM2-MDM4 E3 ubiquitin ligase complex, which are negative regulators of the p53 tumor suppressor. By inhibiting this complex, this compound can induce p53-independent apoptosis in cancer cells.[1][2] Additionally, this compound has been identified as a novel inducer of ferroptosis, a form of iron-dependent cell death, by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53.[3][4][5]
Q2: Why does this compound precipitate when I dilute it in my aqueous cell culture medium?
A2: this compound is a hydrophobic molecule, belonging to the quinolinol class of compounds, which inherently have poor water solubility. When a concentrated stock solution of this compound in an organic solvent like DMSO is introduced into an aqueous environment such as cell culture media, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This is a common issue with hydrophobic small molecules in biological assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on available research and supplier recommendations, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the DMSO is anhydrous, as absorbed moisture can affect the stability and solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous buffer or cell culture medium.
Cause: This is likely due to "solvent shock," where the rapid dilution of the DMSO stock into the aqueous solution causes the hydrophobic this compound to aggregate and precipitate before it can be adequately dispersed.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise dilution. First, create an intermediate dilution of your this compound stock in your cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution. Solubility of many compounds increases with temperature.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the vortex of the aqueous solution while gently stirring or vortexing. This promotes rapid dispersal and reduces localized high concentrations of the compound.
Issue 2: Precipitation Over Time
Symptom: The this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation.
Cause: This can be due to several factors, including the compound's limited kinetic solubility in the aqueous medium, temperature fluctuations, or interactions with components in the media (e.g., proteins in serum).
Solutions:
-
Reduce Final Concentration: The working concentration of this compound may be above its maximum soluble concentration in your specific medium. Perform a solubility test to determine the highest concentration that remains in solution for the duration of your experiment.
-
Incorporate a Co-solvent: For particularly challenging situations, the addition of a biocompatible co-solvent to your aqueous medium can improve solubility. Options include polyethylene glycol 400 (PEG 400) or glycerol. It is crucial to test the tolerance of your cell line to the chosen co-solvent.
-
Use a Surfactant: Non-ionic surfactants like Tween® 80 (Polysorbate 80) can be used at low concentrations (e.g., 0.01-0.1%) to form micelles that can encapsulate hydrophobic compounds and keep them in solution. As with co-solvents, the effect of the surfactant on your experimental system must be validated.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Reference |
| Solubility in DMSO | 62.5 mg/mL (ultrasonic; warming) | |
| Typical Stock Conc. | 10 mM |
Note: The high solubility in DMSO contrasts with its poor solubility in aqueous solutions, highlighting the need for careful preparation of working solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution. d. Visually inspect the solution to confirm that no particulate matter is present. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials: this compound stock solution (10 mM in DMSO), cell culture medium (with serum, if applicable), sterile 96-well plate, incubator (37°C, 5% CO₂).
-
Procedure: a. Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, prepare final concentrations ranging from 0.1 µM to 50 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all wells. Include a vehicle control (medium with DMSO only). b. Incubate the plate at 37°C in a humidified incubator. c. Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24, and 48 hours) under a microscope. d. The highest concentration that remains clear and free of precipitate throughout the desired experimental duration is considered the maximum working soluble concentration.
Visualizations
References
- 1. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming MMRi62 off-target effects in experiments
This technical support guide is based on a hypothetical small molecule inhibitor, MMRi62, to illustrate how to address common off-target effects in a research setting. The data and protocols provided are representative examples and should be adapted for specific experimental contexts.
Technical Support Center: this compound
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers identify and mitigate potential off-target effects of the MAP4K4 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent ATP-competitive inhibitor designed to selectively target Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of cell migration, invasion, and inflammatory signaling.
Q2: What are the most common off-target effects observed with this compound?
While highly selective for MAP4K4, at concentrations above 1µM, this compound can exhibit inhibitory activity against other kinases, most notably members of the SRC Family Kinases (SFKs) such as SRC, LYN, and FYN, as well as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These off-target activities can lead to unintended biological consequences.
Q3: What are the essential control experiments to run when using this compound?
To ensure that the observed phenotype is a direct result of MAP4K4 inhibition, the following controls are critical:
-
Dose-Response Curve: Establish the lowest effective concentration of this compound that inhibits the MAP4K4 pathway without engaging off-targets.
-
Secondary Inhibitor: Use a structurally distinct MAP4K4 inhibitor to confirm that the phenotype is not specific to the chemical scaffold of this compound.
-
Genetic Knockdown/Knockout: Compare the phenotype from this compound treatment with that of MAP4K4 siRNA/shRNA knockdown or CRISPR/Cas9 knockout cells.
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to control for effects unrelated to kinase inhibition.
Q4: How can I confirm that this compound is engaging its intended target in my cellular model?
Target engagement can be confirmed by performing a Western blot to analyze the phosphorylation status of JNK, a downstream effector of MAP4K4. A reduction in phospho-JNK levels upon this compound treatment indicates on-target activity. Additionally, a Cellular Thermal Shift Assay (CETSA) can be used to directly measure the binding of this compound to MAP4K4 within intact cells.
Troubleshooting Guide
Problem 1: I'm observing unexpected levels of cytotoxicity at my working concentration.
-
Possible Cause: Your working concentration may be high enough to inhibit pro-survival kinases. Off-target inhibition of VEGFR2, for instance, can interfere with endothelial cell survival pathways.
-
Troubleshooting Steps:
-
Lower the Concentration: Titrate this compound down to the lowest possible concentration that still achieves effective inhibition of downstream MAP4K4 signaling (e.g., p-JNK levels).
-
Check Off-Target Signaling: Perform a Western blot for downstream markers of common off-targets, such as phospho-SRC (for SFK activity) or phospho-ERK (a downstream effector of VEGFR2 signaling in some cells), to see if these pathways are affected.
-
Use a More Specific Inhibitor: Compare the results with a MAP4K4 inhibitor that has a different off-target profile.
-
Problem 2: The phenotype I see with this compound does not match the phenotype from MAP4K4 gene silencing (siRNA/shRNA).
-
Possible Cause: The observed phenotype may be a composite of both on-target and off-target effects. For example, while MAP4K4 inhibition is expected to reduce cell migration, off-target inhibition of SRC can impact cell adhesion and cytoskeletal organization, confounding migration readouts.
-
Troubleshooting Steps:
-
Validate On-Target and Off-Target Pathways: Use the workflow below to systematically check the phosphorylation status of key downstream proteins for both MAP4K4 and potential off-targets (e.g., SRC).
-
Rescue Experiment: If you hypothesize an off-target is responsible, try to "rescue" the phenotype. For example, if you suspect off-target SRC inhibition is causing altered adhesion, see if a constitutively active SRC mutant can reverse this specific effect while leaving the on-target phenotype intact.
-
Reference Data
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. Use this data to select concentrations that maximize on-target effects while minimizing off-target activity.
| Kinase Target | IC50 (nM) | Target Class | Notes |
| MAP4K4 | 15 | On-Target | High Potency |
| SRC | 850 | Off-Target (SFK) | ~57-fold selectivity over SRC |
| LYN | 1,200 | Off-Target (SFK) | ~80-fold selectivity over LYN |
| FYN | 1,500 | Off-Target (SFK) | ~100-fold selectivity over FYN |
| VEGFR2 | 2,100 | Off-Target (RTK) | ~140-fold selectivity over VEGFR2 |
Data are representative. Actual IC50 values may vary between assay formats.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Activity
This protocol allows for the simultaneous assessment of MAP4K4 and SRC pathway inhibition.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Treat with a dose-response of this compound (e.g., 0, 50, 100, 500, 1000, 5000 nM) for 2 hours.
-
Stimulation: Stimulate the relevant pathway if necessary (e.g., with serum or a specific growth factor) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
On-Target: Phospho-JNK (Thr183/Tyr185), Total JNK.
-
Off-Target: Phospho-SRC (Tyr416), Total SRC.
-
Loading Control: GAPDH or β-Actin.
-
-
Secondary Antibody & Detection: Wash membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.
Interpreting variable IC50 values of MMRi62 across cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMRi62. The information is designed to help interpret variable IC50 values across different cell lines and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for this compound in our panel of cancer cell lines. What are the potential reasons for this variability?
A1: It is well-documented that the cytotoxic and cytostatic effects of this compound, and therefore its IC50 value, can vary significantly across different cancer cell lines. This variability is primarily attributed to the distinct molecular mechanisms of action of this compound in different cancer types and the intrinsic molecular characteristics of the cell lines themselves.
In leukemia cell lines, this compound induces apoptosis independently of the p53 tumor suppressor status.[1] Its mechanism involves the degradation of MDM4, a key negative regulator of p53.[1] This suggests that the expression levels and functional status of components within the MDM2-MDM4 signaling pathway may influence sensitivity.
In contrast, in pancreatic ductal adenocarcinoma (PDAC) cell lines, this compound has been shown to induce a form of iron-dependent cell death called ferroptosis.[2][3] This process is associated with the degradation of ferritin heavy chain (FTH1) and mutant p53.[2] Therefore, the metabolic state of the cell, particularly iron metabolism and lipid peroxidation pathways, as well as the mutational status of p53, can significantly impact the efficacy of this compound.
Furthermore, studies in PDAC have indicated that the transcriptional subtype of the cancer cells is a key determinant of sensitivity. Cell lines with a quasimesenchymal (QM-PDA) subtype tend to be more sensitive to this compound, while those with a classical/epithelial subtype exhibit intrinsic resistance.
Q2: What are the known IC50 values for this compound in different cancer cell lines?
A2: The following table summarizes publicly available IC50 values for this compound in various cancer cell lines. Please note that these values are for reference only and may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HL60 | Acute Promyelocytic Leukemia | 0.34 | 72h | |
| HL60VR | Vincristine-Resistant Leukemia | 0.22 | 72h | |
| Panc1 | Pancreatic Ductal Adenocarcinoma | 0.59 - 1.65 | 72h | |
| BxPc3 | Pancreatic Ductal Adenocarcinoma | 0.59 - 1.65 | 72h | |
| Gem-R-BxPc3 | Gemcitabine-Resistant Pancreatic Cancer | 3.72 ± 0.36 | 72h | |
| HPAFII | Pancreatic Ductal Adenocarcinoma | ~10 (Resistant) | 72h | |
| Other PDAC (Resistant) | Pancreatic Ductal Adenocarcinoma | ~10 | 72h |
Q3: How does the p53 status of a cell line affect its sensitivity to this compound?
A3: Interestingly, the cytotoxic effects of this compound appear to be largely independent of the p53 status of the cancer cells. In leukemia, this compound induces apoptosis in both p53 wild-type and p53 mutant cell lines. Similarly, in pancreatic cancer, this compound-induced ferroptosis occurs in cell lines with various p53 mutations. While this compound can induce the degradation of mutant p53 in some pancreatic cancer cells, knockdown of mutant p53 only slightly decreases sensitivity to the compound, suggesting it is not the primary driver of cell death. This p53-independent mechanism of action is a significant feature of this compound, as it suggests potential therapeutic utility in cancers with mutated or non-functional p53, which are often resistant to conventional therapies.
Q4: We are working with a cell line that is resistant to other chemotherapeutic agents. Could this compound be effective in this model?
A4: There is evidence to suggest that this compound may be effective in cell lines that have acquired resistance to other chemotherapeutic drugs. For example, the HL60VR cell line, which is resistant to vincristine due to the overexpression of the multidrug resistance protein 1 (MDR1), remains sensitive to this compound. Additionally, gemcitabine-resistant pancreatic cancer cell lines have also been shown to be sensitive to this compound. This suggests that the mechanism of action of this compound is distinct from that of many conventional chemotherapeutics and may bypass common resistance mechanisms.
Troubleshooting Guide
Issue: High variability in IC50 values between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure accurate and consistent cell counting and seeding for each experiment. Cell density can significantly impact drug response. |
| Variations in drug concentration preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent incubation times | Adhere strictly to the planned incubation times for drug treatment and assay development. |
| Cell culture conditions | Maintain consistent cell culture conditions, including media formulation, serum percentage, temperature, and CO2 levels. Passage number of cells should also be monitored and kept within a consistent range. |
| Assay-related variability | Ensure complete solubilization of formazan crystals in MTT assays. Check for and subtract background absorbance from wells containing media and assay reagents only. |
Issue: Observed IC50 value is significantly higher than published data.
| Potential Cause | Recommended Solution |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Development of drug resistance | If the cell line has been in continuous culture for an extended period, it may have developed resistance. Use early passage cells for critical experiments. |
| Differences in experimental protocols | Compare your detailed protocol with the published methodology, paying close to attention to cell seeding density, drug exposure time, and the specific cell viability assay used. |
| Degradation of this compound stock solution | Store the this compound stock solution at the recommended temperature and protect it from light. Prepare fresh dilutions for each experiment. |
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
2. Clonogenic Survival Assay
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
When colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term impact of this compound.
-
Signaling Pathway Diagrams
Below are simplified diagrams of the key signaling pathways affected by this compound, created using the DOT language for Graphviz.
Caption: this compound-induced apoptosis pathway in leukemia cells.
Caption: this compound-induced ferroptosis pathway in pancreatic cancer cells.
References
- 1. Data - NCI [dctd.cancer.gov]
- 2. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Why MMRi62 induces apoptosis in some cells and ferroptosis in others
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals utilizing MMRi62 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to navigate the context-dependent induction of apoptosis and ferroptosis by this compound.
Frequently Asked Questions (FAQs)
Q1: Why does this compound induce apoptosis in some cell lines (e.g., leukemia) and ferroptosis in others (e.g., pancreatic ductal adenocarcinoma - PDAC)?
A1: The differential induction of cell death pathways by this compound is cell-type specific and depends on the cellular context and molecular machinery present in the cells. In leukemia cells, this compound primarily acts as an MDM4-degrader, leading to p53-independent apoptosis.[1][2][3] In contrast, in pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces ferroptosis, a form of iron-dependent cell death.[4][5] This is characterized by the lysosomal degradation of ferritin heavy chain (FTH1) and its receptor NCOA4, leading to an increase in intracellular iron, reactive oxygen species (ROS), and lipid peroxidation.
Q2: Is the activity of this compound dependent on p53 status?
A2: No, the cell death induced by this compound is largely p53-independent. In leukemia cells, this compound induces apoptosis regardless of p53 status. In PDAC cells, while this compound does induce the proteasomal degradation of mutant p53, this effect is considered to be independent of its ferroptosis-inducing activity and has a minor contribution to its overall anti-cancer effects.
Q3: What is the primary molecular target of this compound?
A3: this compound was initially identified as a small molecule that targets the MDM2-MDM4 E3 ligase complex. It binds to the RING domain heterodimers of MDM2 and MDM4, altering substrate preference towards MDM4 ubiquitination and subsequent degradation. However, its potent and varied effects in different cancer types suggest that it may have other cellular targets that are currently under investigation.
Q4: Can I use a pan-caspase inhibitor to block this compound-induced cell death?
A4: A pan-caspase inhibitor, such as Z-VAD-FMK, would likely inhibit this compound-induced apoptosis in sensitive cells like leukemia lines. However, it would not be effective in blocking this compound-induced ferroptosis in cell types like PDAC, as ferroptosis is a caspase-independent cell death pathway.
Q5: How can I determine which cell death pathway this compound is inducing in my experimental system?
A5: To differentiate between apoptosis and ferroptosis, you can perform a series of assays. Key indicators of apoptosis include caspase activation (e.g., cleaved caspase-3), PARP cleavage, and Annexin V staining. Key indicators of ferroptosis include increased intracellular iron, elevated reactive oxygen species (ROS), lipid peroxidation, and downregulation of FTH1 and GPX4. Co-treatment with inhibitors specific to each pathway (e.g., caspase inhibitors for apoptosis, iron chelators or lipid peroxidation inhibitors for ferroptosis) can also help elucidate the dominant mechanism.
Troubleshooting Guides
Annexin V Staining for Apoptosis Detection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in unstained control | Autofluorescence of cells or media components. | Use a flow cytometer with appropriate filters. For microscopy, use a mounting medium with an anti-fade agent. Analyze cells in phenol red-free media. |
| False positives in the negative control group | Mechanical stress during cell harvesting. Over-trypsinization of adherent cells. Cells are overgrown or unhealthy. | Handle cells gently. Use a non-enzymatic cell dissociation buffer for adherent cells. Use cells in the logarithmic growth phase. |
| No Annexin V positive cells after treatment | Insufficient drug concentration or treatment time. Apoptotic cells have detached and were discarded. | Perform a dose-response and time-course experiment. Collect both adherent and floating cells for analysis. |
| Most cells are Annexin V and PI positive | Late-stage apoptosis or necrosis. Harsh cell handling. | Reduce the treatment duration to capture early apoptotic events. Handle cells gently to maintain plasma membrane integrity. |
ROS Detection using Fluorescent Probes (e.g., DCFH-DA)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence in control cells | Autoxidation of the probe due to light exposure. High probe concentration. Components in the cell culture medium are reacting with the probe. | Protect the probe from light at all times. Titrate the probe to determine the optimal concentration. Perform the assay in serum-free, phenol red-free medium or HBSS. |
| Inconsistent results between replicates | Uneven cell seeding. Variation in incubation times. | Ensure a single-cell suspension and even distribution of cells in the plate. Use a multichannel pipette for simultaneous addition of reagents. |
| No increase in ROS in positive control (e.g., H₂O₂) | Degradation of the positive control. Cells have high endogenous antioxidant capacity. | Prepare a fresh solution of the positive control for each experiment. Increase the concentration or duration of the positive control treatment. |
| Signal decreases over time | Photobleaching of the fluorescent probe. | Minimize exposure of stained cells to the excitation light source. Acquire data immediately after staining. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | KRAS Status | IC50 (µM) | Primary Cell Death Pathway | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Null | WT | 0.34 | Apoptosis | |
| HL-60VR | Vincristine-Resistant Leukemia | Null | WT | 0.22 | Apoptosis | |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | R273H | G12D | 0.59 - 1.65 | Ferroptosis | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Y220C | WT | 0.59 - 1.65 | Ferroptosis | |
| HPAF-II | Pancreatic Ductal Adenocarcinoma | G245S | G12D | 0.59 - 1.65 | Ferroptosis | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | Y220C | G12D | ~10 | Resistant | |
| Capan-2 | Pancreatic Ductal Adenocarcinoma | V157F | G12V | ~10 | Resistant |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Western Blot for Cleaved PARP
Objective: To detect the cleavage of PARP-1, a hallmark of caspase-mediated apoptosis, in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Lysis: Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system. The full-length PARP-1 will appear at ~116 kDa and the cleaved fragment at ~89 kDa.
Protocol 2: Detection of Ferroptosis by Measuring FTH1 Downregulation
Objective: To measure the downregulation of Ferritin Heavy Chain (FTH1), a key event in this compound-induced ferroptosis, by Western Blot.
Materials:
-
Same as Protocol 1, with the exception of the primary antibody.
-
Primary antibody against FTH1.
-
Primary antibody for a loading control (e.g., GAPDH or β-actin).
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
In step 5c, incubate the membrane with a primary antibody against FTH1.
-
After developing the blot for FTH1, you may strip the membrane and re-probe for a loading control, or run a parallel gel.
-
Analysis: Quantify the band intensities and normalize the FTH1 signal to the loading control to determine the extent of downregulation upon this compound treatment.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced apoptosis pathway in leukemia cells.
Caption: this compound-induced ferroptosis pathway in PDAC cells.
Caption: Experimental workflow to differentiate cell death pathways.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Cell-specific factors affecting MMRi62-induced MDM2 degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MMRi62, a novel small molecule designed to induce MDM2 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental small molecule inhibitor designed to induce the degradation of the E3 ubiquitin ligase MDM2. By promoting the autoubiquitination and subsequent proteasomal degradation of MDM2, this compound leads to the stabilization and activation of the tumor suppressor protein p53. This activation can result in cell cycle arrest, apoptosis, and senescence in p53-competent cells.
Q2: In which cell types is this compound expected to be most effective?
A2: The efficacy of this compound is primarily dependent on the p53 status of the cell line. It is expected to be most effective in cells with wild-type p53. Additionally, its activity is influenced by the expression levels of specific ubiquitin-conjugating enzymes and components of the proteasome machinery, which can vary between cell types.
Q3: What is the recommended starting concentration and treatment duration for in vitro experiments?
A3: For initial experiments, we recommend a concentration range of 1 µM to 25 µM, with a treatment duration of 24 to 48 hours. Optimal conditions may vary depending on the cell line and experimental endpoint. A dose-response and time-course experiment is highly recommended to determine the optimal parameters for your specific model system.
Troubleshooting Guide
Problem 1: No significant MDM2 degradation is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration/Duration | Perform a dose-response (0.5 µM - 50 µM) and time-course (6, 12, 24, 48 hours) experiment to identify the optimal conditions for your cell line. |
| Low Expression of Required Cellular Factors | The effect of this compound can be dependent on the cellular ubiquitination machinery. We have identified a hypothetical E3 ligase, "Factor-L," that facilitates this compound-induced MDM2 degradation. Assess the baseline expression of "Factor-L" in your cells via Western Blot or qPCR. |
| p53 Status of the Cell Line | Confirm the p53 status of your cell line. This compound's mechanism is most pronounced in p53 wild-type cells. In p53-mutant or null cells, the downstream effects will be diminished. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions for each experiment. |
Problem 2: High levels of cell death are observed at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to p53 activation. Reduce the concentration of this compound and shorten the treatment duration. |
| Off-Target Effects | At higher concentrations, off-target effects can lead to increased toxicity. Perform a broader analysis of cell death markers to understand the mechanism (e.g., markers for apoptosis vs. necrosis). |
| Contamination of Cell Culture | Ensure your cell cultures are free from contamination (e.g., mycoplasma), which can increase cellular stress and sensitivity to drug treatment. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 48h | Baseline "Factor-L" Expression (Relative Units) |
| A549 (Lung) | Wild-Type | 8.5 | 1.2 |
| MCF7 (Breast) | Wild-Type | 12.1 | 0.8 |
| HCT116 (Colon) | Wild-Type | 6.2 | 1.5 |
| PC-3 (Prostate) | Null | > 50 | 0.5 |
| SW480 (Colon) | Mutant | > 50 | 0.9 |
Table 2: Effect of "Factor-L" Knockdown on this compound Efficacy in A549 Cells
| Condition | This compound (10 µM) | MDM2 Degradation (%) | p53 Stabilization (Fold Change) |
| Control siRNA | + | 75 | 4.2 |
| "Factor-L" siRNA | + | 20 | 1.5 |
| Control siRNA | - | 0 | 1.0 |
| "Factor-L" siRNA | - | 0 | 1.0 |
Key Experimental Protocols
1. Western Blotting for MDM2 and p53
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2 (1:1000), p53 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Proposed signaling pathway for this compound-induced p53 activation.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
Technical Support Center: Minimizing MMRi62 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the toxicity of MMRi62 in normal cells during pre-clinical experiments. Our goal is to help you optimize your experimental design to maximize the therapeutic window of this promising anti-cancer agent.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound, focusing on identifying and resolving unexpected toxicity in normal cell lines.
Issue 1: High Cytotoxicity Observed in Normal/Non-Cancerous Control Cell Lines
If you are observing significant cell death in your normal cell lines at concentrations where cancer cell lines are also affected, consider the following troubleshooting steps:
| Potential Cause | Suggested Action & Rationale | Expected Outcome |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your specific normal cell line (typically ≤ 0.1%). Run a vehicle-only control to accurately assess the impact of the solvent. | Reduced background toxicity and a clearer assessment of this compound-specific effects. |
| Inappropriate Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding and optimize seeding density to prevent confluence-related stress, which can sensitize cells to drug treatment. | Increased reproducibility of experimental results and a more accurate determination of this compound's IC50 in normal cells. |
| High Compound Concentration | Perform a comprehensive dose-response curve starting from a low concentration (e.g., 0.01 µM) and extending to a high concentration (e.g., 100 µM) to accurately determine the IC50 for both your normal and cancer cell lines. This will help establish the therapeutic window. | A clear understanding of the concentration-dependent effects of this compound, enabling the selection of optimal concentrations for further experiments. |
| Off-Target Effects | As this compound is known to induce ferroptosis in some cancer types, assess markers of ferroptosis (e.g., lipid peroxidation, glutathione depletion) in your normal cells. If ferroptosis is detected, consider co-treatment with a ferroptosis inhibitor like ferrostatin-1 to determine if this alleviates toxicity. | Identification of the mechanism of off-target toxicity and a potential strategy to mitigate it in normal cells. |
Issue 2: Inconsistent IC50 Values for this compound Between Experiments
Variability in IC50 values can compromise the reliability of your findings. The following steps can help improve consistency:
| Potential Cause | Suggested Action & Rationale | Expected Outcome |
| Reagent Instability | Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent compound potency and more reproducible IC50 values. |
| Assay Variability | Standardize all assay parameters, including incubation times, reagent concentrations, and instrumentation settings. Ensure that the chosen viability assay is appropriate for the mechanism of cell death induced by this compound in your cell lines. | Reduced experimental noise and more reliable data. |
| Biological Variability | Use a consistent source and passage number of cells for all experiments. Monitor cell health and morphology closely to ensure consistency between experimental runs. | Minimized biological variability leading to more consistent and reliable results. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the mechanism of action and toxicity profile of this compound.
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound exhibits a dual mechanism of action depending on the cancer type. In pancreatic ductal adenocarcinoma (PDAC), this compound induces ferroptosis, a form of iron-dependent programmed cell death, by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53.[1][2] In leukemia cells, this compound induces p53-independent apoptosis by targeting the MDM2-MDM4 interaction, leading to the degradation of MDM4.[3][4]
Q2: What is the known toxicity of this compound in normal cells?
A2: Studies have shown that this compound has a degree of selectivity for cancer cells over normal cells. For example, the IC50 of this compound in normal peripheral blood mononuclear cells (PBMCs) is approximately 15 µM, which is significantly higher than its IC50 in sensitive pancreatic cancer cell lines (0.59 to 1.65 µM) and leukemia cell lines (as low as 0.22 µM).[1] However, toxicity in other normal cell types has not been extensively reported, necessitating careful evaluation in your specific experimental models.
Q3: What are the potential off-target effects of this compound in normal cells?
A3: The specific off-target effects of this compound in normal cells are not yet fully elucidated. However, as a quinoline derivative, it may interact with other cellular targets, including various kinases. The induction of ferroptosis, as seen in pancreatic cancer cells, could be a potential off-target effect in normal cells that are sensitive to this pathway. It is recommended to monitor for markers of both apoptosis and ferroptosis in normal cells to understand the mechanism of any observed toxicity.
Q4: How can I reduce the toxicity of this compound in my in vitro experiments without affecting its anti-cancer efficacy?
A4: One promising strategy is to optimize the concentration and incubation time of this compound. By carefully titrating the dose, you may find a therapeutic window where cancer cells are sensitive, and normal cells are largely unaffected. Additionally, exploring drug delivery systems, such as lipid-based nanoparticles, could enhance the targeted delivery of this compound to cancer cells and reduce its exposure to normal cells.
Q5: Are there any known resistance mechanisms to this compound?
A5: Some pancreatic cancer cell lines exhibit intrinsic resistance to this compound, with IC50 values around 10 µM. The exact mechanisms of this resistance are still under investigation but may be related to the expression of anti-ferroptotic pathways or alterations in drug uptake and efflux.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Pancreatic Cancer | |||
| Panc1 | Human Pancreatic Carcinoma | ~1.0 | |
| BxPc3 | Human Pancreatic Adenocarcinoma | ~1.2 | |
| HPAFII | Human Pancreatic Adenocarcinoma | ~0.59 | |
| AsPc1 | Human Pancreatic Adenocarcinoma | ~1.65 | |
| Capan2 | Human Pancreatic Adenocarcinoma | ~10 | |
| SW1990 | Human Pancreatic Adenocarcinoma | ~10 | |
| Leukemia | |||
| HL60 | Human Promyelocytic Leukemia | 0.34 | |
| HL60VR | Vincristine-resistant HL60 | 0.22 | |
| Normal Cells | |||
| PBMCs | Human Peripheral Blood Mononuclear Cells | ~15 | N/A |
Note: IC50 values can vary depending on experimental conditions. It is crucial to determine the IC50 in your specific cell lines and assays.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls: untreated cells, vehicle control (DMSO), and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Lipid Nanoparticle Formulation for this compound Delivery
This protocol provides a general method for encapsulating the hydrophobic this compound molecule into lipid nanoparticles (LNPs) using the thin-film hydration method. This can be adapted to potentially reduce off-target toxicity.
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., DSPC and cholesterol) and this compound in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain uniformly sized small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm followed by 50 nm).
-
-
Characterization:
-
Characterize the resulting LNPs for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: this compound signaling pathway in pancreatic cancer cells.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 4. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting MMRi62 treatment time for optimal apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MMRi62 treatment time to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule that functions as a ferroptosis inducer by targeting the MDM2-MDM4 heterodimer, which are negative regulators of the tumor suppressor p53. It induces apoptosis in a p53-independent manner. This compound modifies the E3 ligase activity of the MDM2-MDM4 complex, leading to the degradation of MDM4. This activity is associated with potent apoptosis induction in cancer cells. Additionally, this compound can induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation, and autophagy.
Q2: What is a typical starting concentration and treatment time for this compound to induce apoptosis?
A2: Based on published studies, a typical starting concentration for this compound ranges from 0.1 µM to 10 µM. Treatment times commonly used are 24, 48, and 72 hours. The optimal concentration and time will vary depending on the cell line and experimental goals. For example, in leukemic cells, IC50 values were observed in the sub-micromolar range after 72 hours of treatment. In pancreatic cancer cell lines, this compound has been shown to be effective in the low micromolar range.
Q3: How can I determine the optimal treatment time for my specific cell line?
A3: To determine the optimal treatment time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). You can then analyze the cells for markers of apoptosis at each time point to identify when the apoptotic response is maximal.
Q4: What are the key markers to assess apoptosis after this compound treatment?
A4: Key markers for apoptosis include the cleavage of caspase-3 and PARP, which can be detected by Western blot. Another common method is Annexin V staining, which detects the externalization of phosphatidylserine on the cell surface during early apoptosis, often analyzed by flow cytometry. DNA fragmentation, a hallmark of late-stage apoptosis, can be assessed using a TUNEL assay.
Q5: Can this compound induce other forms of cell death besides apoptosis?
A5: Yes, this compound is also known to induce ferroptosis and autophagy. Therefore, it is important to consider these alternative cell death mechanisms when analyzing your results. For instance, in pancreatic ductal adenocarcinoma cells, this compound has been shown to induce cell death with characteristics of ferroptosis, including increased reactive oxygen species and degradation of ferritin heavy chain.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low induction of apoptosis | Suboptimal this compound concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose. |
| Inappropriate treatment time: The time point of analysis may be too early or too late to detect the peak apoptotic response. | Conduct a time-course experiment, harvesting cells at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line resistance: The cell line you are using may be resistant to this compound-induced apoptosis. | Verify the expression of MDM2 and MDM4 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Compound degradation: The this compound stock solution may have degraded. | Ensure proper storage of this compound at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment. | |
| High background in apoptosis assays | High cell density: Over-confluent cells can undergo spontaneous apoptosis. | Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase before treatment. |
| Reagent issues: Problems with apoptosis detection reagents (e.g., antibodies, dyes). | Use a positive control (e.g., staurosporine) to validate the assay reagents and protocol. Ensure proper storage and handling of all reagents. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or media can affect the response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inconsistent timing: Slight variations in treatment or harvesting times. | Be precise with all incubation and treatment times. |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (h) | Reference |
| HL60 | Leukemia | 0.34 | 72 | |
| HL60VR | Leukemia | 0.22 | 72 | |
| Panc1 | Pancreatic | ~1.5 | 72 | |
| BxPc3 | Pancreatic | ~1.0 | 72 |
Experimental Protocols
Protocol 1: Time-Course Analysis of Apoptosis Induction by Western Blot
Objective: To determine the optimal treatment time for this compound-induced apoptosis by analyzing the expression of cleaved caspase-3 and cleaved PARP.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control (DMSO).
-
Time-Course Harvest: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours) after this compound addition.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the bands for cleaved caspase-3, cleaved PARP, and the loading control (β-actin). The time point with the highest levels of cleaved products is the optimal treatment time.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells at different time points after this compound treatment.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Time-Course Harvest:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Determine the percentage of cells in each quadrant. The time point with the highest percentage of Annexin V-positive cells represents the optimal treatment time.
-
Visualizations
Caption: this compound signaling pathway for p53-independent apoptosis induction.
Caption: Experimental workflow for optimizing this compound treatment time.
Technical Support Center: MMRi62 In Vitro Activity & Serum Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of MMRi62.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor with a dual mechanism of action. It primarily induces a form of iron-dependent programmed cell death called ferroptosis.[1][2] Additionally, it promotes the degradation of MDM4 and mutant p53 proteins.[1][3] This multifaceted activity makes it a compound of interest in cancer research, particularly for pancreatic cancer and leukemia.[1]
Q2: We are observing a higher IC50 value for this compound in our cell-based assays compared to published data. What could be the reason?
A2: A discrepancy in IC50 values can arise from several factors. A common reason is a variation in the concentration of serum (e.g., Fetal Bovine Serum or FBS) in the cell culture medium. Higher serum concentrations can lead to increased protein binding of the compound, reducing its free and active concentration. Other factors could include the specific cell line used, cell density, and the assay methodology.
Q3: How does serum concentration affect the activity of this compound in vitro?
A3: Serum contains a high concentration of proteins, most notably albumin. Small molecules like this compound can bind to these proteins. This binding is a reversible equilibrium between the free drug and the protein-bound drug. Only the free, unbound fraction of this compound is available to cross the cell membrane and interact with its intracellular targets to induce ferroptosis and protein degradation. Therefore, a higher serum concentration can sequester more this compound, leading to a decrease in its apparent potency and a higher measured IC50 value.
Q4: How can we minimize the impact of serum variability in our experiments?
A4: To ensure consistency and reproducibility in your experiments, it is crucial to standardize the serum concentration and source. Using the same batch of serum for a series of comparative experiments is highly recommended. Alternatively, you can perform experiments in reduced-serum or serum-free media, although this may require adaptation of your cell lines.
Q5: Is it possible to quantify the extent of this compound binding to serum proteins?
A5: Yes, the binding of this compound to serum proteins, particularly human serum albumin (HSA), can be quantified using various biophysical techniques such as equilibrium dialysis, ultrafiltration, or fluorescence-based displacement assays. These methods help determine the fraction of the drug that is bound to proteins and the fraction that is free.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher than expected IC50 value for this compound. | High serum concentration in the culture medium leading to increased protein binding. | 1. Serum Titration: Perform the cell viability assay with a range of serum concentrations (e.g., 1%, 2%, 5%, 10% FBS) to determine the sensitivity of your cell line to this compound under different conditions. 2. Use Reduced-Serum or Serum-Free Medium: If your cell line can be maintained in lower serum concentrations, consider adapting them and performing the assay under these conditions. 3. Report Serum Concentration: Always report the percentage of serum used in your experimental methods to ensure comparability of your data. |
| High variability in IC50 values between experiments. | 1. Inconsistent serum source or lot-to-lot variability. 2. Inconsistent cell passage number or density. 3. Pipetting errors or inconsistent incubation times. | 1. Standardize Serum: Use the same lot of serum for all related experiments. If a new lot must be used, perform a bridging experiment to compare its effect on the IC50. 2. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent cell seeding density for all assays. 3. Ensure Assay Consistency: Follow a strict, standardized protocol for all steps of the assay. |
| This compound appears less potent in our hands compared to literature. | Differences in the specific cell line and its growth characteristics. | 1. Cell Line Authentication: Confirm the identity of your cell line. 2. Baseline Characterization: Characterize the expression levels of key this compound targets (e.g., MDM4, mutant p53, FTH1) in your cell line. |
| Difficulty in reproducing Western blot results for this compound-induced protein degradation. | 1. Suboptimal antibody performance. 2. Inefficient protein extraction or degradation during sample preparation. 3. Incorrect loading amounts. | 1. Antibody Validation: Validate your primary antibodies for specificity and sensitivity. 2. Use Protease Inhibitors: Always use a protease inhibitor cocktail during cell lysis to prevent protein degradation. 3. Protein Quantification: Accurately quantify total protein concentration and ensure equal loading for all samples. |
Experimental Protocols
Cell Viability (MTT) Assay to Determine IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines under varying serum concentrations.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, BxPC-3)
-
Complete culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Culture medium with varying concentrations of FBS (e.g., 0.5%, 1%, 2%, 5%, 10%)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (10% FBS).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation (Optional, for serum-free/low-serum conditions):
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of medium containing the desired lower serum concentration. Incubate for another 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate serum-containing medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Gently aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Western Blot Analysis of Protein Degradation
Objective: To assess the effect of this compound on the protein levels of its targets (e.g., MDM4, mutant p53, FTH1).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM4, anti-p53, anti-FTH1, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to the loading control (GAPDH or β-actin).
-
Visualizations
Caption: this compound Signaling and Serum Interaction.
Caption: In Vitro Experimental Workflow.
References
MMRi62 degradation kinetics and experimental timing
Welcome to the technical support center for MMRi62. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule with a dual mechanism of action depending on the cellular context. In pancreatic ductal adenocarcinoma (PDAC), it primarily induces ferroptosis by promoting the lysosomal degradation of Ferritin Heavy Chain (FTH1) and the proteasomal degradation of mutant p53.[1][2] In leukemia and lymphoma cells, this compound induces p53-independent apoptosis by targeting the MDM2-MDM4 E3 ligase complex, which leads to the MDM2-dependent degradation of MDM4.[3][4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for one month, protected from light. The powder form can be stored at 4°C, protected from light. A stock solution of 10 mM in DMSO is commonly used.
Q3: What is the typical effective concentration range for this compound in cell culture experiments?
A3: The effective concentration of this compound varies depending on the cell line and the duration of the experiment. For pancreatic cancer cell lines, IC50 values in a 72-hour proliferation assay ranged from 0.59 to 1.65 µM for sensitive lines. For leukemia cell lines, the IC50s were approximately 0.22 to 0.34 µM after 72 hours. Significant apoptosis in leukemia cells can be observed with concentrations as low as 1 µM after 24 hours. It is important to note that at concentrations below 10 µM, this compound acts as a RING domain modifier, but at concentrations above 10 µM, it exhibits non-selective E3 ligase inactivation.
Q4: How long should I treat my cells with this compound to observe an effect?
A4: The optimal treatment time depends on the specific endpoint being measured.
-
Apoptosis in leukemia cells: PARP cleavage can be detected as early as 4 hours with a 1 µM treatment.
-
Protein degradation: Downregulation of MDM4 and MDM2 in leukemia cells can be observed after 24 hours. In pancreatic cancer cells, the downregulation of mutant p53 has slow kinetics, with more significant effects seen at 72 hours compared to 24 hours. Degradation of FTH1 and NCOA4 is also evident at 24 hours.
-
Cell proliferation assays: These are typically conducted over a 72-hour period.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low activity of this compound | Improper storage or handling of the compound. | Ensure this compound is stored correctly (powder at 4°C, DMSO stock at -80°C, protected from light). Prepare fresh dilutions from a stock solution for each experiment. |
| Cell line is resistant to this compound. | Some cell lines exhibit intrinsic resistance. Verify the sensitivity of your cell line by performing a dose-response curve and comparing with published IC50 values. Consider using a sensitive control cell line. | |
| Insufficient treatment time or concentration. | Optimize the concentration and duration of this compound treatment. For protein degradation studies, especially of mutant p53, extend the treatment time to 72 hours. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound. |
| Degradation of this compound in culture medium. | Prepare fresh this compound-containing medium for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. | |
| Off-target effects observed | Concentration of this compound is too high. | At concentrations above 10 µM, this compound can act as a non-selective E3 ligase inactivator. Use the lowest effective concentration determined from your dose-response studies. |
| Difficulty dissolving this compound | Low solubility in aqueous solutions. | This compound is soluble in DMSO. To prepare a stock solution, warming and ultrasonic treatment may be necessary. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 | Reference |
| Panc1 | Pancreatic | 72 hours | ~1.65 µM | |
| BxPc3 | Pancreatic | 72 hours | ~1.2 µM | |
| HPAFII | Pancreatic | 72 hours | ~0.59 µM | |
| HL60 | Leukemia | 72 hours | 0.34 µM | |
| HL60VR (Vincristine-resistant) | Leukemia | 72 hours | 0.22 µM |
Table 2: Experimental Conditions for Observing Key this compound-Induced Effects
| Effect | Cell Type | Concentration | Treatment Time | Reference |
| MDM4 Degradation | Leukemia (NALM6) | 1-5 µM | 24 hours | |
| Mutant p53 Degradation | Pancreatic (Panc1, BxPc3) | 2-4 µM | 24-72 hours | |
| FTH1/NCOA4 Degradation | Pancreatic (Panc1, BxPc3) | 2-4 µM | 24 hours | |
| Apoptosis Induction (PARP Cleavage) | Leukemia (NALM6) | ≥1 µM | 4-24 hours | |
| Ferroptosis Induction | Pancreatic | 2-4 µM | 72 hours |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Seeding: Plate pancreatic or leukemia cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1, 2, 5 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p53, MDM4, FTH1, NCOA4, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation Assay (MTT or similar)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
This compound Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software.
Visualizations
Caption: this compound signaling in leukemia cells.
Caption: this compound-induced ferroptosis in pancreatic cancer.
Caption: General experimental workflow for this compound.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 4. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for MMRi62's effect on both MDM2 and MDM4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving MMRi62, a small molecule that modulates the activity of the MDM2-MDM4 E3 ubiquitin ligase complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on the MDM2-MDM4 complex?
A1: this compound acts as an E3 ligase modifier. At concentrations below 10 µM, it binds to the preformed MDM2-MDM4 RING domain heterodimer and shifts the substrate preference of the complex. This results in a decrease in MDM2 autoubiquitination and an increase in MDM4 ubiquitination, leading to the proteasomal degradation of MDM4.[1][2][3] At concentrations above 10 µM, this compound can act as a non-selective E3 ligase inhibitor.[1][2]
Q2: Does this compound's activity depend on p53 status?
A2: No, this compound induces apoptosis in a p53-independent manner. This makes it a promising therapeutic candidate for cancers with mutant or deleted p53, where traditional MDM2 inhibitors that rely on p53 activation are ineffective.
Q3: What are the downstream cellular effects of this compound treatment?
A3: In leukemia cells, this compound-induced MDM4 degradation leads to potent apoptosis. In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce a form of cell death called ferroptosis, which is associated with an increase in reactive oxygen species and lysosomal degradation of ferritin heavy chain (FTH1). It can also lead to the proteasomal degradation of mutant p53 in some cancer models.
Q4: What is the binding affinity of this compound for the MDM2-MDM4 heterodimer?
A4: The binding affinity (Kd) of this compound for the preformed MDM2-MDM4 RING domain heterodimer is approximately 140 nM. Another source reported a Kd value of 1.39 μM.
Troubleshooting Guides
Western Blot Analysis of MDM4 Degradation
| Problem | Potential Cause | Recommended Solution |
| No or weak MDM4 signal in all lanes (including control) | 1. Primary antibody issue: The MDM4 antibody may not be optimal for Western blotting. 2. Low protein abundance: MDM4 may be expressed at low levels in the chosen cell line. 3. Inefficient protein transfer: Incomplete transfer of high molecular weight proteins. | 1. Validate antibody: Use an antibody validated for Western blotting and check the recommended dilution. 2. Increase protein load: Load a higher amount of total protein (e.g., 30-50 µg) per lane. 3. Optimize transfer: Use a wet transfer system overnight at 4°C or a high-efficiency semi-dry system. |
| No significant decrease in MDM4 signal after this compound treatment | 1. Suboptimal this compound concentration: The concentration used may be too low to induce degradation. 2. Insufficient treatment duration: The incubation time may be too short to observe MDM4 degradation. 3. Compound instability: this compound may be degrading in the cell culture media. 4. Cell line resistance: The specific cell line may be resistant to this compound-induced MDM4 degradation. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 10 µM). 2. Optimize treatment time: Conduct a time-course experiment (e.g., 6, 12, 24 hours). 3. Prepare fresh solutions: Always use freshly prepared this compound solutions for each experiment. 4. Test in sensitive cell lines: Use a positive control cell line known to be sensitive to this compound, such as NALM6. |
| Inconsistent MDM4 band intensity between replicates | 1. Uneven protein loading: Inaccurate protein quantification or pipetting errors. 2. Variability in this compound treatment: Inconsistent timing or concentration of this compound addition. | 1. Careful protein quantification: Use a reliable protein assay (e.g., BCA) and ensure equal loading by checking a housekeeping protein like actin or tubulin. 2. Standardize treatment protocol: Ensure all samples are treated with this compound for the exact same duration and at the same final concentration. |
In Vitro Ubiquitination Assay
| Problem | Potential Cause | Recommended Solution |
| No ubiquitination of MDM4 observed | 1. Inactive components: E1, E2, or ubiquitin may be inactive. 2. Incorrect buffer conditions: pH or salt concentration may not be optimal. 3. Insufficient this compound concentration: The concentration may be too low to shift E3 ligase activity. | 1. Test individual components: Validate the activity of each component in a control reaction. 2. Use optimized buffer: Ensure the reaction buffer composition is appropriate for the MDM2-MDM4 complex. 3. Titrate this compound: Perform the assay with a range of this compound concentrations (e.g., 100 nM to 10 µM). |
| High background smear in all lanes | 1. Contamination with deubiquitinases (DUBs): DUBs in the protein preparations can remove ubiquitin chains. 2. Excessive E1/E2 concentration: High concentrations can lead to non-specific ubiquitination. | 1. Add DUB inhibitors: Include inhibitors such as NEM or PR-619 in the reaction buffer. 2. Optimize E1/E2 concentrations: Titrate the concentrations of E1 and E2 enzymes to find the optimal balance for specific MDM4 ubiquitination. |
| Decreased MDM2 autoubiquitination but no increase in MDM4 ubiquitination | 1. Substrate availability: The concentration of MDM4 may be limiting. 2. This compound concentration is too high: At concentrations >10 µM, this compound can inhibit overall E3 ligase activity. | 1. Increase MDM4 concentration: Ensure that MDM4 is not the limiting factor in the reaction. 2. Perform a dose-response: Test a lower range of this compound concentrations (e.g., 100 nM to 5 µM) to observe the shift in substrate preference. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) of this compound to MDM2-MDM4 RING heterodimer | ~140 nM | Microscale Thermophoresis (MST) | |
| Binding Affinity (Kd) of this compound to MDM2-MDM4 RING heterodimer | 1.39 µM | Not specified | |
| IC50 in HL60 leukemia cells | 0.34 µM | 72-hour proliferation assay | |
| IC50 in HL60VR (vincristine-resistant) leukemia cells | 0.22 µM | 72-hour proliferation assay | |
| IC50 in various Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | 0.59 to 1.65 µM | 72-hour proliferation assay |
Key Experimental Protocols
Western Blot for MDM4 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., NALM6) at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MDM4 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the MDM4 signal to a loading control (e.g., β-actin or GAPDH).
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant ubiquitin
-
Recombinant MDM2 and MDM4 RING domain proteins
-
ATP
-
This compound at various concentrations or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).
-
Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blotting using antibodies specific for MDM4 and ubiquitin to detect ubiquitinated MDM4 species.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the MDM2-MDM4 pathway.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate positive controls for MMRi62 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using MMRi62, focusing on the critical step of selecting and using appropriate positive controls to ensure data validity and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a small molecule with a dual mechanism of action, making it a subject of interest in cancer research.
-
MDM4/p53 Degradation: It functions as an MDM2-MDM4 E3 ligase modifier.[1][2][3] Specifically, it alters the substrate preference of the MDM2-MDM4 RING domain heterodimer, leading to the ubiquitination and subsequent proteasomal degradation of MDM4 and mutant p53 (mut-p53).[1][4] This can induce p53-independent apoptosis, particularly in leukemia cells.
-
Ferroptosis Induction: In pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces a form of iron-dependent programmed cell death called ferroptosis. This process is associated with the lysosomal degradation of Ferritin Heavy Chain (FTH1), leading to an increase in reactive oxygen species (ROS).
Q2: Why is a positive control essential in my this compound experiment?
A2: A positive control is crucial for validating your experimental setup. It is a sample or treatment that is known to produce the effect you are measuring. By including a positive control, you can:
-
Confirm Assay Validity: Ensure that your reagents, instruments, and overall protocol are working correctly to detect the expected biological effect.
-
Provide a Benchmark: Establish a standard against which the effects of this compound can be compared, helping you to gauge the potency and significance of your results.
-
Troubleshoot Unexpected Results: If this compound fails to produce an effect but your positive control works as expected, it suggests the issue may lie with the compound or specific cell line, rather than a faulty experimental system.
Q3: What is a good negative control for this compound experiments?
A3: A negative control is a treatment that is not expected to produce a result, establishing a baseline.
-
Vehicle Control: The most common negative control is the vehicle in which this compound is dissolved, typically Dimethyl sulfoxide (DMSO). This ensures that any observed effects are due to this compound and not the solvent.
-
Inactive Analog Control: For mechanism-specific studies, an inactive analog can be a powerful tool. MMRi67 is a related compound that inhibits the MDM2-MDM4 E3 ligase complex but does not induce MDM4 degradation or apoptosis. Using MMRi67 can help demonstrate that the effects of this compound are specifically linked to its degradation-promoting activity.
Troubleshooting Guide: Selecting Positive Controls
The appropriate positive control depends on the specific biological effect you are measuring.
Issue 1: Choosing a control for this compound-induced cell death.
-
Context: You are measuring overall cell viability or cytotoxicity in response to this compound.
-
Solution: Select a positive control based on the expected cell death pathway in your model system.
| Pathway | Suggested Positive Control | Mechanism of Action | Typical Cell Lines |
| Apoptosis | Staurosporine or Daunorubicin | Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis. Daunorubicin is a chemotherapy agent that intercalates DNA. | Leukemia/Lymphoma (e.g., HL60, NALM6) |
| Ferroptosis | Erastin or RSL3 | Erastin inhibits the cystine/glutamate antiporter (System Xc-), leading to glutathione depletion and ferroptosis. RSL3 directly inhibits GPX4. | Pancreatic Cancer (e.g., Panc-1, BxPc3) |
Issue 2: Choosing a control to validate protein degradation.
-
Context: You are performing a Western blot to confirm the degradation of MDM4, mutant p53, or FTH1.
-
Solution: Use pathway inhibitors to confirm the degradation machinery involved. This serves as a mechanistic control.
| Target Protein | Suggested Control Treatment | Purpose |
| Mutant p53 / MDM4 | Carfilzomib (Proteasome Inhibitor) | Pre-treating cells with Carfilzomib before adding this compound should prevent the degradation of mut-p53 and MDM4, confirming their clearance is via the proteasome. A study used Carfilzomib for this purpose. |
| FTH1 | Bafilomycin A1 (Autophagy/Lysosome Inhibitor) | Pre-treating cells with Bafilomycin A1 should block the lysosomal degradation of FTH1, confirming the involvement of this pathway in this compound's mechanism. |
Visualizing Pathways and Workflows
Caption: Dual signaling pathways of this compound.
Caption: General workflow for an this compound experiment.
Experimental Protocols
Protocol 1: General Cell Viability Assessment (Trypan Blue Exclusion)
This protocol is adapted from methods described in studies on this compound to assess cell death.
-
Cell Plating: Seed cells (e.g., Panc-1 or BxPc3) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Aspirate the media and replace it with fresh media containing the following:
-
Negative Control: DMSO (at the same final concentration as the this compound-treated wells).
-
Positive Control: Erastin (e.g., 10 µM) for ferroptosis-sensitive lines.
-
This compound: A range of concentrations (e.g., 1 µM, 2 µM, 5 µM, 10 µM).
-
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect the media from each well, which contains floating (dead) cells.
-
Wash the wells with PBS and collect the wash.
-
Trypsinize the adherent cells and add them to their corresponding media collection tubes.
-
Centrifuge the cell suspensions at 500 x g for 5 minutes.
-
-
Staining and Counting:
-
Resuspend the cell pellets in a known volume of PBS or media.
-
Mix a 10 µL aliquot of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
-
Calculation: Calculate the percentage of viable cells as: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Western Blot for Protein Degradation
This protocol allows for the detection of changes in protein levels, such as the degradation of FTH1 or mut-p53.
-
Plating and Treatment: Plate and treat cells as described in Protocol 1. For mechanistic controls, pre-incubate cells with an inhibitor (e.g., 100 nM Bafilomycin A1 or 50 nM Carfilzomib) for 1-2 hours before adding this compound.
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-FTH1, anti-p53, anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
References
- 1. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 2. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
Potential resistance mechanisms to MMRi62 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential resistance mechanisms to MMRi62 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that induces a form of iron-dependent programmed cell death called ferroptosis.[1][2] It also promotes p53-independent apoptosis.[] Its anti-cancer activity is linked to its ability to induce the degradation of two key proteins:
-
Mutant p53: this compound promotes the proteasomal degradation of mutant p53, which is frequently found in cancer cells and contributes to chemotherapy resistance and tumor invasion.
-
Ferritin Heavy Chain (FTH1): By inducing the lysosomal degradation of FTH1, an iron storage protein, this compound increases the intracellular concentration of labile iron, a key component for the execution of ferroptosis.
This compound also targets the MDM2-MDM4 E3 ligase complex, leading to the degradation of MDM4.
Q2: We are observing intrinsic resistance to this compound in our pancreatic cancer cell lines. What could be the underlying reason?
Intrinsic resistance to this compound in pancreatic ductal adenocarcinoma (PDAC) has been linked to the transcriptional subtype of the cancer cells.
-
Sensitive Subtype: Quasi-mesenchymal (QM-PDA) subtype cell lines tend to be more sensitive to this compound. Studies have shown that cells with mesenchymal properties have a higher sensitivity to ferroptosis inducers like erastin.
-
Resistant Subtype: Classical/epithelial subtype cell lines have demonstrated intrinsic resistance to this compound. This subtype is often characterized by high expression of transcription factors such as GATA6 and HNF1A. While the direct link is still under investigation, GATA6 is known to be involved in maintaining an epithelial state and has been associated with resistance to certain therapies.
Q3: Our cells initially responded to this compound, but now they are showing signs of acquired resistance. What are the potential mechanisms?
While specific studies on acquired resistance to this compound are limited, general mechanisms of resistance to ferroptosis-inducing agents are likely to apply. These can be broadly categorized as adaptations that reduce oxidative stress and lipid peroxidation. Potential mechanisms include:
-
Upregulation of Antioxidant Systems:
-
SLC7A11/GSH/GPX4 Axis: Increased expression or activity of the cystine/glutamate antiporter (SLC7A11), leading to enhanced glutathione (GSH) synthesis and subsequent detoxification of lipid peroxides by glutathione peroxidase 4 (GPX4).
-
-
Alterations in Iron Metabolism:
-
Changes in iron import, storage, or export proteins that lead to a decrease in the labile iron pool, thereby limiting the fuel for the Fenton reaction that drives lipid peroxidation.
-
-
Changes in Lipid Metabolism:
-
A shift in membrane lipid composition towards monounsaturated fatty acids, which are less susceptible to peroxidation compared to polyunsaturated fatty acids.
-
-
Activation of the NRF2 Pathway:
-
The transcription factor NRF2 is a master regulator of the antioxidant response. Its activation can lead to the upregulation of a battery of genes that protect against oxidative stress and ferroptosis.
-
Troubleshooting Guides
Problem 1: Inconsistent or no induction of cell death with this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is intrinsically resistant. | Determine the transcriptional subtype of your pancreatic cancer cell line (see Experimental Protocols section). Consider using a quasi-mesenchymal subtype cell line as a positive control. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line. Sensitive PDAC cell lines typically respond in the 0.59 to 1.65 µM range, while resistant lines may require >10 µM. |
| Issues with this compound compound. | Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions and verify the concentration. |
| Cell culture conditions. | High cell density can sometimes affect drug sensitivity. Ensure consistent seeding densities across experiments. |
Problem 2: Difficulty confirming that this compound-induced cell death is ferroptosis.
| Possible Cause | Suggested Solution |
| Lack of specific markers for ferroptosis. | Use a combination of assays to confirm ferroptosis (see Experimental Protocols section). Key indicators include increased lipid peroxidation and rescue of cell death by ferroptosis-specific inhibitors. |
| Ferrostatin-1 or other inhibitors are not working. | Ensure the inhibitors are used at the correct concentration and are added at the appropriate time (co-treatment with this compound is often effective). Verify the activity of the inhibitor. Note that in some contexts, Ferrostatin-1 may not completely rescue ferroptosis. |
| Lipid peroxidation assay (e.g., C11-BODIPY) is not working. | Optimize the staining protocol for your cell type. Ensure the probe has not degraded due to repeated freeze-thaw cycles. Use a positive control for ferroptosis induction (e.g., erastin or RSL3) to validate the assay. |
Quantitative Data Summary
| Cell Line Subtype | Sensitivity to this compound | IC50 Range (72h) | Reference |
| Quasi-mesenchymal (QM-PDA) | Sensitive | 0.59 - 1.65 µM | |
| Classical/Epithelial | Resistant | ~10 µM |
Experimental Protocols
1. Determination of Pancreatic Cancer Transcriptional Subtype
-
Method: RNA-sequencing followed by bioinformatic analysis.
-
Procedure:
-
Isolate high-quality RNA from the pancreatic cancer cell line of interest.
-
Perform RNA-sequencing to obtain the transcriptomic profile.
-
Use established gene signatures to classify the cell line. Several classification systems exist, including those described by Collisson et al. and Moffitt et al., which define classical/progenitor and quasi-mesenchymal/basal-like/squamous subtypes.
-
Key marker genes to assess include GATA6 and HNF1A (classical) and KRT81 (quasi-mesenchymal).
-
-
Alternative Method: Immunohistochemistry (IHC) for key protein markers (e.g., KRT81 and HNF1A) can also be used to classify subtypes.
2. In Vitro Assessment of this compound Resistance
-
Method: Cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay or crystal violet staining.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
-
3. Confirmation of Ferroptosis
-
Method 1: Rescue with Ferroptosis Inhibitors
-
Procedure: Co-treat cells with this compound and a known ferroptosis inhibitor, such as ferrostatin-1 (1-10 µM) or liproxstatin-1 (20-100 nM).
-
Expected Outcome: A significant rescue of cell viability in the presence of the inhibitor compared to this compound treatment alone indicates that cell death is occurring through ferroptosis.
-
-
Method 2: Detection of Lipid Peroxidation
-
Reagent: C11-BODIPY 581/591 dye.
-
Procedure:
-
Treat cells with this compound for a duration shorter than that required to induce widespread cell death.
-
Incubate the cells with C11-BODIPY 581/591.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Expected Outcome: An increase in the green fluorescence signal (oxidation of the BODIPY dye) in this compound-treated cells compared to control cells is indicative of lipid peroxidation, a hallmark of ferroptosis.
-
Visualizations
Caption: Signaling pathway of this compound leading to ferroptosis and mutant p53 degradation.
Caption: Workflow for investigating intrinsic and acquired resistance to this compound.
Caption: Logic diagram for troubleshooting the mechanism of this compound-induced cell death.
References
Validation & Comparative
MMRi62 vs. MMRi67: A Comparative Analysis of Two Structurally Similar Compounds with Distinct Anti-Cancer Mechanisms
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of two promising anti-cancer compounds, MMRi62 and MMRi67. Despite their structural similarities, these molecules exhibit fundamentally different mechanisms of action, offering distinct therapeutic opportunities. This guide provides a detailed examination of their molecular pathways, supported by experimental data, to aid in the strategic development of novel cancer therapies.
Abstract
This compound and MMRi67 are small molecules designed to target the MDM2-MDM4 protein complex, a critical negative regulator of the p53 tumor suppressor. While both compounds interact with this complex, their downstream effects diverge significantly. This compound acts as a molecular shifter, promoting the degradation of MDM4 and inducing p53-independent apoptosis, as well as ferroptosis in certain cancer types. In contrast, MMRi67 functions as a more classical inhibitor, disrupting the MDM2-MDM4 heterodimer to inhibit its E3 ligase activity, but with markedly lower pro-apoptotic efficacy. This guide synthesizes the current understanding of their mechanisms, presenting key experimental findings in a comparative format.
Comparative Mechanism of Action
The primary distinction between this compound and MMRi67 lies in their interaction with the MDM2-MDM4 E3 ubiquitin ligase complex.
This compound: A Dual-Action MDM4 Degrader and Ferroptosis Inducer
At concentrations below 10 µM, this compound functions as a RING domain modifier. It alters the substrate preference of the MDM2-MDM4 heterodimer, leading to the preferential ubiquitination and subsequent proteasomal degradation of MDM4.[1][2] This degradation of MDM4, a key oncogene, unleashes a p53-independent apoptotic response in leukemia cells.[1][3][4]
Interestingly, in pancreatic ductal adenocarcinoma (PDAC) cells, this compound exhibits an additional mechanism of action by inducing ferroptosis. This iron-dependent form of programmed cell death is triggered by this compound through the degradation of mutant p53 and ferritin heavy chain (FTH1).
MMRi67: An Inhibitor of MDM2-MDM4 Heterodimerization
MMRi67 acts by disrupting the interaction between the RING domains of MDM2 and MDM4. This prevents the formation of a functional E3 ligase complex, thereby inhibiting the ubiquitination of its substrates. However, this disruption does not lead to the degradation of MDM4 and results in significantly weaker pro-apoptotic activity compared to this compound.
Signaling Pathway Diagrams
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
Unveiling a New Contender: MMRi62 Challenges Nutlin's Dominance in Targeting p53-Wildtype Cancers
A head-to-head comparison of MMRi62 and nutlin reveals distinct mechanisms of action and potential for p53-independent cancer therapy. While nutlins have been a cornerstone for reactivating the p53 tumor suppressor pathway, this compound emerges as a novel agent that induces cancer cell death regardless of p53 status, offering a promising alternative for a broader range of malignancies.
This guide provides a comprehensive comparison of the efficacy, mechanisms, and experimental protocols for this compound and nutlin in the context of p53-wildtype cancer cells. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an informed evaluation of these two compounds.
At a Glance: Key Differences in Efficacy
| Feature | This compound | Nutlin |
| Primary Target | MDM2-MDM4 RING domain heterodimer | MDM2 p53-binding pocket |
| Mechanism of Action | Induces MDM2-dependent MDM4 degradation | Inhibits MDM2-p53 interaction, stabilizing p53 |
| p53 Dependence | p53-independent apoptosis induction[1][2][3] | Strictly p53-dependent apoptosis and cell cycle arrest[4][5] |
| Cell Death Mechanism | Apoptosis, Ferroptosis | Apoptosis, Cell Cycle Arrest, Senescence |
| Efficacy in p53-mutant cells | Effective | Ineffective |
Delving into the Mechanisms: Two Distinct Pathways to Cell Death
Nutlins, such as nutlin-3a, function as potent and selective antagonists of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, nutlins prevent the degradation of p53, leading to its accumulation and activation in p53-wildtype cells. This activation of the p53 pathway triggers downstream cellular responses, including cell cycle arrest and apoptosis. The efficacy of nutlins is therefore critically dependent on the presence of functional, wild-type p53.
In contrast, this compound employs a novel mechanism that circumvents the requirement for functional p53. This compound targets the RING domain heterodimer of MDM2 and MDM4, which are key negative regulators of p53. Instead of merely blocking an interaction, this compound acts as an E3 ligase modifier, altering the substrate preference to promote the MDM2-dependent ubiquitination and subsequent degradation of MDM4. This degradation of MDM4 is associated with potent apoptosis induction in cancer cells, remarkably, even in those with mutated or non-functional p53. Furthermore, recent studies have revealed that this compound can also induce a form of iron-dependent cell death known as ferroptosis.
Quantitative Comparison of In Vitro Efficacy
Direct comparative studies of this compound and nutlin in the same p53-wildtype cell lines are not yet available in the published literature. The following tables summarize data from separate studies to provide an overview of their respective activities.
Table 1: this compound Activity in Leukemia and Pancreatic Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | IC50 / Effect | Reference |
| NALM6 | Leukemia | Wild-type | Apoptosis Assay | p53 accumulation, MDM4 degradation | Effective at 5 µM | |
| MV4-11 | Leukemia | Wild-type | Apoptosis Assay | Cleaved PARP, Activated Caspase 3 | Effective at 2 µM | |
| HL60 | Leukemia | Null | Cell Viability | IC50 | 0.34 µM | |
| HL60VR (Vincristine-resistant) | Leukemia | Null | Cell Viability | IC50 | 0.22 µM | |
| Panc1 | Pancreatic Ductal Adenocarcinoma | Mutant | Cell Proliferation | Inhibition | Observed | |
| BxPc3 | Pancreatic Ductal Adenocarcinoma | Mutant | Cell Proliferation | Inhibition | Observed |
Table 2: Nutlin-3a Activity in Glioblastoma and Other Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | IC50 / Effect | Reference |
| U87MG | Glioblastoma | Wild-type | MTT Assay | Cell Viability | Dose-dependent reduction | |
| T98G | Glioblastoma | Mutant | MTT Assay | Cell Viability | No significant decrease | |
| HCT116 | Colon Cancer | Wild-type | MTT Assay | Cell Viability | IC50: 1.4 - 1.8 µM | |
| RKO | Colon Cancer | Wild-type | MTT Assay | Cell Viability | IC50: 1.4 - 1.8 µM | |
| SJSA-1 | Osteosarcoma | Wild-type | MTT Assay | Cell Viability | IC50: 1.4 - 1.8 µM | |
| SW480 | Colon Cancer | Mutant | MTT Assay | Cell Viability | IC50: 13 - 21 µM | |
| UKF-NB-3 | Neuroblastoma | Wild-type | Apoptosis Assay | Apoptosis Induction | Observed | |
| UKF-NB-3rDOX20 (Doxorubicin-resistant) | Neuroblastoma | Wild-type | Apoptosis Assay | Apoptosis Induction | Observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Proliferation Assays
A common method to assess the effect of these compounds on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol (as described for Nutlin-3a):
-
Seed cells (e.g., 1 x 10³ cells/well) in 96-well plates.
-
Treat cells with various concentrations of the compound (e.g., nutlin-3a) for a specified duration (e.g., 24 to 96 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key outcome measured in these studies. Flow cytometry analysis of Annexin V and Propidium Iodide (PI) staining is a standard method.
Annexin V/PI Staining Protocol:
-
Treat cells with the compound for the desired time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity.
Western Blotting for Protein Expression
Western blotting is used to detect changes in the protein levels of key signaling molecules.
Western Blotting Protocol:
-
Lyse treated and untreated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk).
-
Incubate with primary antibodies against target proteins (e.g., p53, MDM2, MDM4, p21, cleaved PARP, Caspase-3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Conclusion: A Paradigm Shift in Targeting MDM Proteins
The comparison between this compound and nutlin highlights a significant evolution in the strategy to target the MDM2/MDM4-p53 axis. While nutlin's efficacy is strictly confined to p53-wildtype cancers, this compound's ability to induce apoptosis and ferroptosis independently of p53 status opens up new therapeutic avenues. This is particularly relevant for cancers that have acquired p53 mutations, a common mechanism of drug resistance. The distinct mechanisms of these two compounds suggest that they may have different applications in cancer therapy, with this compound holding the potential to treat a broader spectrum of tumors, including those resistant to conventional p53-activating therapies. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two classes of molecules in various cancer contexts.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 3. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 5. Activation of p53 by nutlin-3a induces apoptosis and cellular senescence in human glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of MMRi62 vs. other MDM2-MDM4 inhibitors
A Comparative Analysis of MMRi62 and Other MDM2-MDM4 Inhibitors for Cancer Therapy
The p53 tumor suppressor protein plays a critical role in preventing cancer formation, and its inactivation is a common feature of human cancers. In many tumors where p53 itself is not mutated, its function is suppressed by its principal negative regulators, MDM2 and MDM4 (also known as MDMX).[1][2][3] The formation of a heterodimer between the RING domains of MDM2 and MDM4 creates a potent E3 ubiquitin ligase that targets p53 for degradation.[4][5] This makes the MDM2-MDM4 axis a compelling target for cancer therapy. A variety of inhibitors have been developed to disrupt this interaction and reactivate p53. This guide provides a comparative overview of a novel agent, this compound, and other MDM2-MDM4 inhibitors, supported by experimental data.
Overview of MDM2-MDM4 Inhibitors
Inhibitors targeting the p53-MDM2/MDM4 pathway can be broadly categorized:
-
MDM2-p53 Interaction Inhibitors: These are small molecules (e.g., Nutlins like Idasanutlin and Milademetan) that bind to the p53-binding pocket on MDM2, preventing it from interacting with and degrading p53. While effective in reactivating p53, their efficacy can be limited by high levels of MDM4, which can still bind and inhibit p53.
-
Dual MDM2/MDM4 Inhibitors: These agents, such as the stapled peptide ALRN-6924, are designed to block the interaction of p53 with both MDM2 and MDM4.
-
MDM2-MDM4 Heterodimerization Inhibitors: These compounds target the interaction between the RING domains of MDM2 and MDM4, disrupting the formation of the active E3 ligase complex.
-
MDM4 Degraders: A newer class of molecules, such as this compound, that function by inducing the degradation of the MDM4 protein.
This compound: A Novel MDM4 Degrader
This compound is a small molecule that represents a distinct approach to targeting the MDM2-MDM4 axis. Unlike inhibitors that simply block interactions, this compound modulates the E3 ligase activity of the MDM2-MDM4 complex.
Mechanism of Action: this compound binds to the pre-formed MDM2-MDM4 RING domain heterodimer. This binding switches the substrate preference of the E3 ligase, leading to preferential ubiquitination and subsequent proteasomal degradation of MDM4, while reducing MDM2 auto-ubiquitination at concentrations below 10 µM. This degradation of MDM4 occurs in an MDM2-dependent manner. A key feature of this compound is its ability to induce potent, p53-independent apoptosis in leukemia cells and ferroptosis in pancreatic cancer cells. This suggests its therapeutic potential may extend to cancers with mutant or non-functional p53, a significant advantage over traditional MDM2-p53 inhibitors.
In contrast, a structurally similar analog, MMRi67, acts as a more conventional inhibitor. It disrupts the formation of the MDM2-MDM4 RING heterodimer, thereby inhibiting the E3 ligase activity of the complex. However, MMRi67 does not induce MDM4 degradation and shows poor pro-apoptotic activity.
Quantitative Efficacy Data
The following table summarizes key quantitative data for this compound and other relevant inhibitors based on preclinical studies.
| Inhibitor | Target/Mechanism | Binding Affinity (Kd) | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |
| This compound | MDM4 Degrader (binds MDM2-MDM4 complex) | ~140 nM | 0.22 µM - 0.34 µM | HL60, HL60VR (Leukemia) | |
| MMRi67 | MDM2-MDM4 Heterodimerization Inhibitor | ~896 nM | Lacks significant pro-apoptotic activity | N/A | |
| Idasanutlin | MDM2-p53 Interaction Inhibitor | 6 nM (IC50 for binding) | 2.00 µM | MDA-MB-231 (Breast Cancer) | |
| Milademetan | MDM2-p53 Interaction Inhibitor | 5.57 nM (IC50 for binding) | 4.04 µM | MDA-MB-231 (Breast Cancer) | |
| Nutlin-3a | MDM2-p53 Interaction Inhibitor | 88 nM (IC50 for binding) | 22.13 µM | MDA-MB-231 (Breast Cancer) |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for interpreting the efficacy data of novel inhibitors. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.
1. Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of compounds like this compound and MMRi67 to the MDM2-MDM4 RING heterodimer.
-
Protocol:
-
The MDM2-MDM4 RING complex is purified and labeled with a fluorescent dye.
-
The labeled protein complex is kept at a constant concentration, while the inhibitor (ligand) is titrated at various concentrations.
-
The samples are loaded into capillaries and subjected to a microscopic temperature gradient.
-
The movement of the fluorescently labeled protein along this gradient (thermophoresis) is measured. This movement changes upon ligand binding due to changes in size, charge, or solvation entropy.
-
The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to calculate the dissociation constant (Kd).
-
2. In Vitro Ubiquitination Assay
-
Objective: To assess the effect of inhibitors on the E3 ligase activity of the MDM2-MDM4 complex.
-
Protocol:
-
Recombinant MDM2 and MDM4 RING domain proteins are expressed and purified.
-
The proteins are incubated in a reaction buffer containing E1 and E2 ubiquitin-conjugating enzymes, ATP, and ubiquitin (often His-tagged).
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is stopped, and the products are analyzed by Western blotting using antibodies against MDM2, MDM4, or an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.
-
3. Cellular Protein Degradation Analysis (Western Blot)
-
Objective: To measure the levels of MDM2, MDM4, and p53 proteins in cells following treatment with an inhibitor.
-
Protocol:
-
Cancer cell lines (e.g., NALM6 leukemia cells) are cultured and treated with the inhibitor at different concentrations for a set time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for MDM4, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
4. Apoptosis and Cell Viability Assays
-
Objective: To determine the effect of the inhibitor on cell survival and its ability to induce programmed cell death.
-
Protocol:
-
Cell Viability (for IC50): Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is measured using reagents like MTT, MTS, or CellTiter-Glo, which quantify metabolic activity. The IC50 value is calculated from the dose-response curve.
-
Apoptosis: Apoptosis is assessed by Western blotting for markers like cleaved PARP and activated caspase-3. Alternatively, flow cytometry can be used to quantify apoptotic cells using Annexin V and propidium iodide (PI) staining.
-
5. Orthotopic Xenograft Mouse Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.
-
Protocol:
-
Human cancer cells (e.g., pancreatic ductal adenocarcinoma cells) are surgically implanted into the corresponding organ of immunodeficient mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The inhibitor (e.g., this compound) or vehicle is administered systemically (e.g., via intraperitoneal injection) according to a defined schedule.
-
Tumor growth is monitored over time. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers (e.g., downregulation of target proteins).
-
Metastasis to distant organs can also be assessed.
-
Conclusion
This compound represents an innovative strategy for targeting the MDM2-MDM4 oncogenic axis. Its unique mechanism of action—acting as an MDM4 degrader rather than a simple interaction inhibitor—sets it apart from other compounds in development. The ability of this compound to induce p53-independent cell death is a particularly significant advantage, potentially overcoming the resistance mechanisms that limit the efficacy of traditional MDM2-p53 disruptors. While early preclinical data are promising, further investigation is required to fully elucidate its therapeutic potential and translate these findings into clinical applications. The development of molecules like this compound underscores the potential of targeting protein degradation as a viable new approach for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Targeting Mdm2 and Mdm4 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 and MDM4: p53 regulators as targets in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating MDM4 Degradation: A Comparative Guide to the Small Molecule MMRi62 and siRNA
For researchers, scientists, and professionals in drug development, validating the targeted degradation of the oncoprotein MDM4 is a critical step. This guide provides an objective comparison between two primary methods for achieving this: the small molecule degrader MMRi62 and siRNA-mediated knockdown. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to aid in experimental design.
Murine double minute 4 (MDM4), a key negative regulator of the p53 tumor suppressor, is a validated target in oncology.[1][2][3] Its overexpression is common in various cancers, contributing to p53 inactivation and tumor progression. Reducing MDM4 levels is a promising therapeutic strategy. Here, we compare a chemical approach (this compound) and a genetic approach (siRNA) for achieving this goal.
Mechanism of Action: Chemical vs. Genetic Knockdown
This compound: A Molecular Glue for Degradation
This compound is a small molecule inhibitor that targets the RING domain interaction between MDM2 and MDM4.[1][2] Instead of merely blocking the interaction, this compound acts as a "molecular glue." It binds to the preformed MDM2-MDM4 RING heterodimer and allosterically modifies the E3 ubiquitin ligase complex. This change in conformation redirects the ubiquitination activity towards MDM4, leading to its polyubiquitination and subsequent degradation by the proteasome. This action is dependent on the presence of MDM2.
siRNA: Targeted mRNA Interference
Small interfering RNA (siRNA) offers a genetic approach to silencing MDM4. These short, double-stranded RNA molecules are introduced into cells, where they engage the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA and uses one strand as a guide to find and bind to the complementary sequence on the MDM4 messenger RNA (mRNA). This binding event leads to the cleavage and degradation of the MDM4 mRNA, thereby preventing its translation into protein. This method is a powerful tool for validating a gene's function.
Comparative Performance: this compound vs. MDM4 siRNA
The choice between this compound and siRNA depends on the experimental objective. This compound is a potential therapeutic agent, and its validation often involves comparing its effects to the "gold standard" of genetic knockdown provided by siRNA.
| Parameter | This compound | MDM4 siRNA | Control |
| MDM4 Protein Level | ~70-90% decrease | ~70-90% decrease | No significant change |
| p53 Protein Level | Significant Increase | Significant Increase | Baseline |
| p21 Protein Level | Increase | Increase | Baseline |
| Time to Effect | 12-24 hours | 48-72 hours | N/A |
| MDM4 mRNA Level | No significant change | ~70-90% decrease | No significant change |
Table 1: Expected quantitative outcomes from Western blot and qPCR analysis following treatment with this compound or MDM4 siRNA in a p53 wild-type cancer cell line (e.g., MCF-7). Values are illustrative and may vary based on cell line and experimental conditions.
Visualizing the Approaches
The distinct mechanisms of this compound and siRNA can be visualized through their points of intervention in the MDM4 signaling pathway and their respective experimental workflows.
Figure 1: Signaling pathway comparing MDM4 regulation by siRNA and this compound.
Figure 2: Experimental workflow for comparing this compound and MDM4 siRNA efficacy.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in this comparison.
Protocol 1: MDM4 Knockdown using siRNA
-
Cell Seeding: Seed 2 x 10^5 cells (e.g., MCF-7) per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).
-
Complex Preparation:
-
Solution A: Dilute 20-80 pmols of MDM4-targeting siRNA or a non-targeting control siRNA into 100 µl of serum-free medium (e.g., Opti-MEM).
-
Solution B: Dilute an appropriate volume of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µl of serum-free medium.
-
-
Transfection: Add Solution A to Solution B, mix gently, and incubate for 15-30 minutes at room temperature to allow complexes to form.
-
Cell Treatment: Wash the cells once with serum-free medium. Add the 200 µl siRNA-lipid complex mixture to each well containing 1.8 ml of fresh antibiotic-free medium.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C before harvesting for analysis. The optimal time should be determined empirically.
Protocol 2: Treatment with this compound
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a normal growth medium to the final desired concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Cell Treatment: When cells reach 60-80% confluency, replace the old medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 3: Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MDM4, p53, p21, and a loading control (e.g., GAPDH or Tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Conclusion: Selecting the Right Tool for the Job
Both this compound and siRNA are effective tools for downregulating MDM4, but they serve different primary purposes.
-
siRNA is the benchmark for target validation in a research setting. Its high specificity for the target mRNA provides a clear genetic validation that the observed phenotype is a direct result of silencing the gene of interest. However, its utility as a therapeutic is limited by challenges in delivery and transient effects.
-
This compound represents a therapeutically viable strategy. As a small molecule, it has more favorable drug-like properties. Comparing its efficacy to siRNA is a crucial step in its preclinical validation, confirming that its biological effects (like p53 activation and apoptosis) are indeed mediated through the degradation of the MDM4 protein.
References
MMRi62 Demonstrates Superior Apoptotic Potency Over MMRi67
Extensive experimental data reveals that MMRi62 is a significantly more potent inducer of apoptosis in leukemia cells compared to its analog, MMRi67, primarily due to their distinct mechanisms of action targeting the MDM2-MDM4 E3 ligase complex. While both molecules interact with this key regulator of the p53 tumor suppressor pathway, this compound acts as a molecular degrader of MDM4, whereas MMRi67 functions as an inhibitor of the complex, resulting in substantially different downstream cellular effects.[1][2][3]
Comparative Analysis of Apoptotic Potency
Quantitative assays consistently demonstrate the superior ability of this compound to induce apoptosis and inhibit cell proliferation across various leukemia cell lines. In contrast, MMRi67 shows minimal pro-apoptotic activity.[1][2]
Anti-Proliferation Activity
This compound inhibits the proliferation of leukemic cells at much lower concentrations than MMRi67. For instance, in NALM6 cells, this compound exhibited an IC50 value that was approximately 38-fold lower than that of MMRi67, highlighting its enhanced potency.
| Compound | Cell Line | IC50 (µM) | Fold Difference |
| This compound | NALM6 | ~0.12 | 38x more potent |
| MMRi67 | NALM6 | ~4.58 | |
| This compound | HL60 (p53-null) | ~0.34 | |
| This compound | HL60VR (Vincristine-resistant) | ~0.22 |
Table 1: Comparative IC50 values of this compound and MMRi67 in leukemia cell lines. Data sourced from studies on MDM2-MDM4 inhibitors.
Induction of Apoptosis
Direct measurement of apoptotic cell populations via flow cytometry confirms the stark difference in efficacy. Treatment with this compound leads to a dramatic increase in late-stage apoptotic cells, an effect that is substantially less pronounced with MMRi67. Furthermore, this compound potently activates the key executioner proteins of apoptosis, caspase-3, and induces cleavage of PARP (Poly (ADP-ribose) polymerase) at concentrations as low as 1 µM.
| Compound | Cell Line | Concentration (µM) | Treatment Time (h) | Annexin-V Positive Cells (%) |
| Control | NALM6 | 0 | 24 | 0.6 |
| This compound | NALM6 | 5 | 24 | 69.0 |
| MMRi67 | NALM6 | 5 | 24 | ~6.0 |
Table 2: Percentage of apoptotic cells after treatment with this compound or MMRi67.
Distinct Mechanisms of Action
The difference in apoptotic potential between this compound and MMRi67 stems from their unique interactions with the MDM2-MDM4 RING domain heterodimer, a critical E3 ubiquitin ligase that targets p53 for degradation.
This compound acts as an MDM4 degrader. It binds to the preformed MDM2-MDM4 heterodimer and alters its substrate preference, promoting the ubiquitination and subsequent proteasomal degradation of MDM4. This degradation of MDM4 occurs in an MDM2-dependent manner but, crucially, induces apoptosis independently of p53 status. This makes this compound effective even in cancer cells with mutated or non-functional p53, a common feature of drug-resistant cancers.
MMRi67 , on the other hand, functions as a direct enzymatic inhibitor of the MDM2-MDM4 E3 ligase complex. It appears to inhibit the formation of the heterodimer, thereby decreasing the ubiquitination of both MDM2 and MDM4. However, this inhibitory action does not translate into significant pro-apoptotic activity.
Experimental Protocols
The findings described are based on a series of key biochemical and cell-based assays.
Cell Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50%.
-
Method: Leukemia cell lines (e.g., NALM6, HL60) are seeded in 96-well plates and treated with a range of concentrations of this compound or MMRi67 for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTS or by cell counting.
-
Data Analysis: The percentage of cell viability relative to an untreated control is plotted against the compound concentration. The IC50 value is calculated from the resulting dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Method: Cells are treated with the compounds (e.g., 5 µM for 24 hours). After treatment, cells are harvested, washed, and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic or late-stage apoptotic cells with compromised membrane integrity).
-
Data Analysis: The stained cells are analyzed by a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting for Apoptosis Markers
-
Objective: To detect the activation of key apoptotic proteins.
-
Method: Cells are treated with various concentrations of the compounds. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane.
-
Detection: The membrane is incubated with primary antibodies specific for activated (cleaved) caspase-3 and cleaved PARP. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.
-
Analysis: The presence and intensity of bands corresponding to the cleaved forms of caspase-3 and PARP indicate the level of apoptosis induction.
Conclusion
The available evidence unequivocally indicates that This compound is a more potent inducer of apoptosis than MMRi67 . This heightened potency is a direct result of its novel mechanism of action, which involves promoting the degradation of the oncoprotein MDM4. This p53-independent cell death mechanism makes this compound a promising candidate for further investigation, particularly for the treatment of hematological malignancies, including those that are resistant to conventional therapies due to p53 mutations. In contrast, the inhibitory action of MMRi67 on the MDM2-MDM4 E3 ligase complex does not effectively translate into a pro-apoptotic response.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
- 3. researchgate.net [researchgate.net]
MMRi62: A Comparative Analysis in p53-Wildtype vs. p53-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule MMRi62, focusing on its differential effects in cancer cells with wildtype versus mutant p53 status. This compound has emerged as a promising anti-cancer agent that targets the MDM2-MDM4 E3 ligase complex, inducing cell death through multiple mechanisms. This document summarizes key experimental data, details underlying signaling pathways, and provides protocols for relevant assays to facilitate further research and development.
Executive Summary
This compound demonstrates potent cytotoxic activity in both p53-wildtype and p53-mutant cancer cell lines, suggesting a p53-independent mechanism of action. This contrasts with traditional MDM2 inhibitors that rely on a functional p53 pathway. This compound's primary mechanism involves the induction of MDM2-dependent ubiquitination and subsequent proteasomal degradation of MDM4.[1][2] In cells harboring mutant p53, this compound has the additional effect of promoting mutant p53 degradation.[3][4] Furthermore, in certain cancer types, such as pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to induce a form of iron-dependent cell death known as ferroptosis.[3] This multi-faceted activity makes this compound a compelling candidate for cancers that are refractory to conventional therapies due to p53 mutations.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, categorized by their p53 status. This data highlights the broad efficacy of this compound across different genetic backgrounds.
Table 1: this compound IC50 in p53-Wildtype Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| NALM6 | Pre-B Acute Lymphoblastic Leukemia | Wildtype | ~0.12 |
| MV4-11 | Acute Myeloid Leukemia | Wildtype | Data not shown |
Table 2: this compound IC50 in p53-Mutant/Null Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| HL60 | Acute Promyelocytic Leukemia | Null | 0.34 |
| HL60VR (Vincristine-resistant) | Acute Promyelocytic Leukemia | Null | 0.22 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Mutant | Data not shown |
| Panc1 | Pancreatic Ductal Adenocarcinoma | Mutant | 0.59 - 1.65 |
| BxPc3 | Pancreatic Ductal Adenocarcinoma | Mutant | 0.59 - 1.65 |
| HPAFII | Pancreatic Ductal Adenocarcinoma | Mutant | 0.59 - 1.65 |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through distinct but potentially interconnected signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.
MDM4 Degradation Pathway
This compound binds to the MDM2-MDM4 heterodimer, altering its conformation and promoting the ubiquitination of MDM4 by the E3 ligase activity of MDM2. This leads to the proteasomal degradation of MDM4, a key negative regulator of p53. In p53-wildtype cells, this can lead to the stabilization and activation of p53. However, the potent apoptosis induction in p53-mutant/null cells indicates a p53-independent cell death mechanism downstream of MDM4 degradation.
Caption: this compound-induced MDM4 Degradation Pathway.
Mutant p53 Degradation Pathway
In cancer cells harboring mutant p53, this compound has been shown to induce the ubiquitination and subsequent proteasomal degradation of the mutant p53 protein. This removes the oncogenic gain-of-function effects often associated with mutant p53.
Caption: this compound-induced Mutant p53 Degradation.
Ferroptosis Induction Pathway
In pancreatic cancer cells, this compound induces ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is associated with the degradation of ferritin heavy chain (FTH1), a key iron storage protein.
Caption: this compound-induced Ferroptosis Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the indicated time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blotting
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., MDM4, p53, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells with expression plasmids for His-tagged ubiquitin and the protein of interest (e.g., mutant p53).
-
Compound Treatment: Treat the transfected cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 8 M urea) to inhibit deubiquitinating enzymes.
-
His-Tag Pulldown: Incubate the cell lysates with nickel-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the protein of interest to detect its ubiquitinated forms.
Ferroptosis Assay (Lipid ROS Measurement)
-
Cell Treatment: Treat cells with this compound, a known ferroptosis inducer (e.g., Erastin) as a positive control, and a vehicle control. A ferroptosis inhibitor (e.g., Ferrostatin-1) can be used to confirm the mechanism.
-
Staining: After treatment, wash the cells with PBS and stain with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591) according to the manufacturer's instructions.
-
Analysis: Measure the fluorescence of the oxidized dye by flow cytometry or fluorescence microscopy. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.
Conclusion
This compound is a novel small molecule with a unique mechanism of action that confers potent anti-cancer activity in both p53-wildtype and p53-mutant settings. Its ability to induce MDM4 degradation, promote mutant p53 degradation, and trigger ferroptosis makes it a promising therapeutic candidate, particularly for cancers with limited treatment options due to p53 mutations. The experimental data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53. | Sigma-Aldrich [merckmillipore.com]
Cross-Validation of MMRi62's Anti-Tumor Effects in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of MMRi62 across various cancer models, juxtaposed with alternative therapeutic agents. The data presented herein is curated from preclinical studies to support objective evaluation and inform future research directions.
Executive Summary
This compound is a small molecule inhibitor of the MDM2-MDM4 RING domain interaction, demonstrating potent anti-tumor activity through distinct mechanisms in different cancer types. In hematological malignancies, such as leukemia, this compound induces apoptosis independent of p53 status by promoting the degradation of MDM4.[1][2] Conversely, in solid tumors like pancreatic cancer, this compound instigates ferroptosis and impedes metastasis by degrading both ferritin heavy chain (FTH1) and mutant p53.[3][4] This dual-pronged mechanism of action positions this compound as a promising candidate for cancers with diverse genetic backgrounds, particularly those resistant to conventional therapies.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the anti-tumor effects of this compound in comparison to other agents in leukemia and pancreatic cancer models.
Leukemia Models
Table 1: Comparative Cytotoxicity (IC50) of this compound in Leukemia Cell Lines [1]
| Cell Line | Drug | IC50 (µM) | p53 Status | Notes |
| HL-60 | This compound | 0.34 | Null | Human promyelocytic leukemia |
| HL-60VR | This compound | 0.22 | Null | Vincristine-resistant HL-60 |
| HL-60VR | Vincristine | >10 | Null | 516-fold resistant compared to HL-60 |
| HL-60VR | Daunorubicin | ~7.5 | Null | 47-fold resistant compared to HL-60 |
| NALM6 | This compound | ~0.12 | Wild-type | Human B-cell precursor leukemia |
| NALM6 | MMRi67 | ~4.58 | Wild-type | A less potent analog of this compound |
Table 2: Induction of Apoptosis in Leukemia Cells
| Cell Line | Treatment (5 µM for 48h) | Apoptotic Cells (%) |
| HL-60VR | This compound | ~30% |
| HL-60VR | Daunorubicin | ~25% |
Pancreatic Cancer Models
Table 3: Cytotoxicity (IC50) of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | KRAS Status | TP53 Status | This compound IC50 (µM) (72h assay) |
| Panc-1 | G12D | R273H | 1.65 |
| BxPC-3 | Wild-type | Y220C | 0.59 |
| HPAF-II | G12D | P151S | 4.04 |
| AsPC-1 | G12D | R273H | ~10 |
| Capan-1 | G12V | Wild-type | ~10 |
| MIA PaCa-2 | G12C | R248W | 1.23 |
Table 4: Effect of this compound on Pancreatic Cancer Spheroid Growth
| Cell Line | Treatment | Day 1 Median Diameter (µm) | Day 10 Median Diameter (µm) |
| Panc-1 | DMSO (Control) | 570 | 720 |
| Panc-1 | This compound (4µM) | 505 | 287.5 |
| BxPC-3 | DMSO (Control) | Not specified | Not specified |
| BxPC-3 | This compound (4µM) | Not specified | Not specified |
Note: While a direct head-to-head in vivo comparison table with gemcitabine was not available in the reviewed literature, one study noted that this compound inhibited Panc-1 cell proliferation in addition to gemcitabine.
Melanoma Models
While one study reports that this compound is a much more potent p53-independent apoptosis inducer than conventional MDM2 inhibitors in melanoma cells, specific quantitative data for a direct comparison in a tabular format was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism involves the modulation of the MDM2-MDM4 E3 ubiquitin ligase complex. By binding to the RING domain heterodimer, this compound alters the substrate preference, leading to the ubiquitination and subsequent degradation of MDM4. This action has divergent consequences depending on the cellular context.
Caption: Dual mechanisms of this compound in different cancer types.
Experimental Workflow: Orthotopic Pancreatic Cancer Xenograft Model
The in vivo efficacy of this compound in pancreatic cancer has been evaluated using orthotopic xenograft models.
Caption: Workflow for in vivo assessment of this compound.
Detailed Experimental Protocols
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Compound Addition: Add 100 µL of medium containing various concentrations of the test compound (e.g., this compound) to each well.
-
Incubation: Culture the cells for 70 hours.
-
Resazurin Addition: Add 40 µL of 6x resazurin stock solution to each well and incubate for 2 hours to allow viable cells to metabolize resazurin.
-
Measurement: Read the fluorescence or absorbance at the appropriate wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound (e.g., this compound or daunorubicin) for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Ferroptosis Assay (ROS Measurement)
-
Cell Treatment: Treat pancreatic cancer cells (e.g., Panc-1, BxPC-3) with this compound at various concentrations for 72 hours.
-
ROS Detection: Use a cellular reactive oxygen species (ROS) detection assay kit.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in cellular ROS levels, a hallmark of ferroptosis.
Orthotopic Pancreatic Tumor Implantation
-
Cell Preparation: Prepare a suspension of luciferase-expressing pancreatic cancer cells (e.g., Panc-1 or BxPC-3) in a mixture of PBS and Matrigel.
-
Animal Anesthesia: Anesthetize severe combined immunodeficient (SCID) mice.
-
Surgical Procedure: Make a small incision in the left abdominal flank to expose the pancreas.
-
Cell Injection: Inject the cell suspension (e.g., 0.5 x 10^6 cells in 50 µL) into the tail of the pancreas.
-
Suturing: Suture the incision.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging. Once tumors are established (e.g., day 8), randomize the mice for treatment.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis Inducers: MMRi62, Erastin, RSL3, and FIN56
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Tool for Ferroptosis Induction.
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. A diverse array of small molecules, known as ferroptosis inducers, have been identified, each with a unique mechanism of action. This guide provides a head-to-head comparison of a novel ferroptosis inducer, MMRi62, with three well-established inducers: Erastin, RSL3, and FIN56. We present available quantitative data, detailed experimental protocols, and visual diagrams of their signaling pathways to aid researchers in making informed decisions for their experimental designs.
Executive Summary
This compound distinguishes itself from other ferroptosis inducers through its unique mechanism of action, which involves the degradation of ferritin heavy chain (FTH1) and mutant p53.[1][2][3] In contrast, Erastin, RSL3, and FIN56 primarily target the canonical ferroptosis pathways involving glutathione (GSH) depletion or direct inhibition of glutathione peroxidase 4 (GPX4). The choice of inducer can significantly impact experimental outcomes, and understanding their distinct mechanisms is crucial for targeted research and therapeutic development.
Quantitative Comparison of Ferroptosis Inducers
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Erastin, and RSL3 in pancreatic cancer cell lines. It is important to note that this data has been compiled from different studies, and experimental conditions such as incubation times may vary. Therefore, a direct comparison should be made with caution.
Table 1: IC50 Values of Ferroptosis Inducers in Pancreatic Cancer Cell Lines (72-hour treatment)
| Compound | Panc-1 IC50 (µM) | BxPC-3 IC50 (µM) | Reference |
| This compound | 1.65 | 0.59 | [2][4] |
Disclaimer: The IC50 values for Erastin and RSL3 in Panc-1 and BxPC-3 cells under identical 72-hour treatment conditions as this compound were not available in the searched literature. The data below is from studies with different experimental parameters and is provided for general reference.
Table 2: General IC50 Values of Erastin and RSL3 in Pancreatic and Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Erastin | Panc-1 | ~20 | 24 | |
| RSL3 | Panc-1 | >20 | 24 | |
| RSL3 | BxPC-3 | 3.57 (Thiostrepton, another ferroptosis inducer) | 48 |
Mechanisms of Action: A Visual Guide
The signaling pathways for each ferroptosis inducer are distinct, leading to the common downstream effect of lipid peroxidation and cell death.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the p53-Independence of MMRi62-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule MMRi62, focusing on the validation of its p53-independent apoptotic activity. This compound has emerged as a promising anti-cancer agent that induces cell death in tumor cells irrespective of their p53 mutational status.[1][2] This is a significant advantage, as p53 is mutated in over half of all human cancers, often leading to resistance to conventional therapies. This guide will compare the efficacy of this compound with other known p53-independent apoptosis inducers, provide detailed experimental protocols for key validation assays, and illustrate the proposed signaling pathways.
Performance Comparison of p53-Independent Apoptosis Inducers
This compound induces apoptosis by promoting the degradation of MDM4, a key negative regulator of p53.[1][2] However, its cytotoxic effects are not reliant on a functional p53 pathway.[1] To objectively assess its performance, we compare its half-maximal inhibitory concentration (IC50) with two other well-established p53-independent apoptosis inducers, Venetoclax and Etoposide, in the p53-null acute myeloid leukemia (AML) cell line, HL60.
| Compound | Mechanism of Action | Cell Line (p53 status) | IC50 (µM) | Reference |
| This compound | MDM4 Degrader | HL60 (p53-null) | 0.34 (72h) | |
| Venetoclax | BCL-2 Inhibitor | HL60 (p53-null) | 0.004 (48h) | |
| Etoposide | Topoisomerase II Inhibitor | HL60 (p53-null) | 0.86 (48h) |
Note: IC50 values can vary depending on the experimental conditions, such as treatment duration and specific assay used. The data presented here is for comparative purposes based on available literature.
Experimental Protocols
Accurate validation of p53-independent apoptosis is crucial. Below are detailed methodologies for the key experiments cited in the validation of this compound's activity.
Western Blotting for Cleaved PARP and Caspase-3
This protocol is for the detection of key apoptosis markers, cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved caspase-3, by Western blot.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or other compounds for the specified duration.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Flow Cytometry for Apoptosis (Annexin V Staining)
This protocol details the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
1. Cell Preparation:
-
Treat cells with the desired compounds for the indicated time.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
2. Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
Mandatory Visualizations
Signaling Pathway of this compound-Induced p53-Independent Apoptosis
The precise downstream signaling cascade of this compound-induced apoptosis following MDM4 degradation is still under investigation. The following diagram illustrates the current understanding of the proposed pathway.
References
A detailed examination of the structural activity relationship of MMRi62 and its related analogs reveals a compelling narrative for researchers in oncology and drug development. These small molecules, centered around a quinolinol scaffold, have demonstrated significant potential in targeting key pathways in cancer progression, albeit through distinct mechanisms. This guide provides a comparative analysis of this compound and its analogs, supported by experimental data, to offer insights into their therapeutic promise.
This compound has emerged as a dual-action agent, inducing ferroptosis in pancreatic cancer and p53-independent apoptosis in leukemia.[1][2] Its performance, when compared with analogs such as MMRi67 and the more potent SC-62-1, underscores the critical role of specific structural modifications in dictating the mechanism of action and overall efficacy.
Performance Comparison of this compound and Analogs
The differential activities of this compound and its analogs highlight the nuanced structure-activity relationship (SAR) within this class of compounds. While detailed SAR studies encompassing a broad range of analogs are not extensively published in a single source, a comparative analysis of this compound, MMRi67, and the optimized analog SC-62-1 provides valuable insights.
| Compound | Target/Mechanism | Cell Lines | IC50 (µM) | Key Findings |
| This compound | MDM4 degrader, Ferroptosis inducer | Panc-1, BxPC-3, AsPC-1, MIA PaCa-2 | 0.59 - 1.65 | Induces ferroptosis in pancreatic cancer by degrading FTH1 and mutant p53.[1][2] Induces p53-independent apoptosis in leukemia by promoting MDM4 degradation.[1] |
| Capan-1, HPAF-II | ~10 (resistant) | |||
| MMRi67 | MDM2-MDM4 E3 ligase inhibitor | Not specified | Not specified | Lacks MDM4-degrader activity and has poor pro-apoptotic activity compared to this compound. |
| SC-62-1 | Not fully elucidated, potent apoptosis inducer | Melanoma cells | Not specified | An optimized analog of this compound with improved activity. |
Structural Activity Relationship (SAR) Insights
A brief SAR study led to the development of SC-62-1, a more potent analog of this compound, suggesting that modifications to the quinolinol core can significantly enhance anti-cancer activity. The distinct mechanisms of this compound and MMRi67, which differ only slightly in their structure, underscore the sensitivity of the biological activity to minor chemical alterations. This compound's ability to act as an MDM4-degrader, in contrast to MMRi67's role as an E3 ligase inhibitor, points to specific structural features governing the interaction with the MDM2-MDM4 complex and subsequent downstream signaling. Further detailed SAR studies are warranted to fully elucidate the pharmacophore responsible for these distinct activities and to guide the design of next-generation inhibitors with improved potency and selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound
This compound and its quinolinol analogs are synthesized via the Betti reaction. A typical protocol involves the reaction of an appropriate 8-hydroxyquinoline, an aldehyde, and a secondary amine in a suitable solvent.
Materials:
-
8-hydroxyquinoline derivative
-
Substituted benzaldehyde
-
Secondary amine (e.g., piperidine)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the 8-hydroxyquinoline derivative in ethanol.
-
Add the substituted benzaldehyde and the secondary amine to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure and purity of the final compound using NMR and mass spectrometry.
In Vitro Ubiquitination Assay
This assay is used to determine the effect of this compound on the E3 ligase activity of the MDM2-MDM4 complex and the ubiquitination of target proteins.
Materials:
-
Recombinant E1, E2 (UbcH5c), and MDM2/MDM4 proteins
-
Ubiquitin
-
ATP
-
This compound or analog
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels
-
Antibodies against MDM4, MDM2, and ubiquitin
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, MDM2/MDM4, ubiquitin, and ATP in the reaction buffer.
-
Add this compound or a vehicle control (DMSO) to the reaction mixtures at various concentrations.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot analysis using specific antibodies to detect the ubiquitination of MDM4 and MDM2.
Ferroptosis Induction Assay
This assay measures the ability of this compound to induce ferroptosis in cancer cells, typically by detecting lipid peroxidation.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)
-
This compound
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the pancreatic cancer cells in appropriate culture plates.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24-72 hours).
-
In the last 30 minutes of treatment, add the C11-BODIPY 581/591 dye to the culture medium.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect the shift in fluorescence from red to green, which indicates lipid peroxidation.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Dual mechanisms of action of this compound in different cancer types.
Caption: General experimental workflow for the evaluation of this compound and its analogs.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
MMRi62 vs. Standard-of-Care Chemotherapy in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational small molecule MMRi62 against current standard-of-care chemotherapy regimens for the treatment of pancreatic ductal adenocarcinoma (PDAC). The information is intended for an audience with expertise in oncology and drug development.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge with low survival rates, underscoring the urgent need for novel treatment strategies.[1][2] Standard-of-care chemotherapy, primarily combination regimens like FOLFIRINOX and gemcitabine with nab-paclitaxel, forms the backbone of first-line treatment for advanced pancreatic cancer.[1][2] This guide introduces this compound, a novel small molecule with a unique mechanism of action, and evaluates its preclinical performance in the context of these established therapies. This compound has demonstrated potent anti-cancer activity in preclinical models of pancreatic cancer by inducing a form of iron-dependent cell death known as ferroptosis.[3]
Overview of this compound
This compound is an experimental small molecule that has shown promise in preclinical studies for its ability to induce cell death in pancreatic cancer cells. Initially identified as a dual inhibitor of MDM2-MDM4, it exhibits p53-independent pro-apoptotic activity. Its primary mechanism of action in pancreatic cancer is the induction of ferroptosis, a process characterized by the iron-dependent accumulation of lethal lipid reactive oxygen species. This is achieved through the degradation of ferritin heavy chain (FTH1) and mutant p53. Notably, this compound has shown efficacy in pancreatic cancer models with KRAS and TP53 mutations, which are common drivers of this disease and are associated with resistance to conventional therapies.
Standard-of-Care Chemotherapy for Pancreatic Cancer
The current standard-of-care for metastatic pancreatic cancer in patients with good performance status typically involves one of two combination chemotherapy regimens:
-
FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.
-
Gemcitabine plus nab-paclitaxel: A combination of gemcitabine and albumin-bound paclitaxel.
For patients who are not candidates for aggressive combination therapy, gemcitabine monotherapy may be considered. In the adjuvant setting, following surgical resection, gemcitabine-based chemotherapy or FOLFIRINOX are often employed.
Performance Data: this compound (Preclinical) vs. Standard-of-Care (Clinical)
The following tables summarize the available data for this compound from preclinical studies and the established clinical data for standard-of-care chemotherapies. It is crucial to note that this is not a direct head-to-head comparison, as the data for this compound is from laboratory and animal studies, while the data for standard-of-care is from human clinical trials.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Key Mutations | This compound IC50 (µM) | Reference |
| Panc1 | KRAS, TP53 | 0.59 | |
| BxPc3 | TP53 | 1.65 | |
| MiaPaCa2 | KRAS, TP53 | Sensitive | |
| AsPC1 | KRAS, TP53 | Sensitive |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model
| Treatment | Tumor Growth Inhibition | Metastasis | Reference |
| This compound (25 mg/kg) | Significant inhibition of tumor growth | Complete abrogation of metastasis to distant organs |
Table 3: Clinical Efficacy of Standard-of-Care Chemotherapy in Advanced Pancreatic Cancer
| Regimen | Median Overall Survival | Median Progression-Free Survival | Response Rate | Reference |
| FOLFIRINOX | 11.1 months | 6.4 months | 31.6% | |
| Gemcitabine + nab-paclitaxel | 8.5 months | 5.5 months | 23% | |
| Gemcitabine | 6.7 months | 3.7 months | 7% |
Mechanism of Action and Signaling Pathways
This compound induces pancreatic cancer cell death through a distinct mechanism involving the induction of ferroptosis. This process is initiated by the degradation of FTH1, a key protein in iron storage, and mutant p53. The degradation of FTH1 leads to an increase in intracellular iron, which in turn promotes the generation of reactive oxygen species (ROS) and lipid peroxidation, ultimately leading to ferroptotic cell death.
Caption: Signaling pathway of this compound-induced ferroptosis in pancreatic cancer cells.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Human pancreatic cancer cell lines (e.g., Panc1, BxPc3) were used.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours.
-
Analysis: Cell viability was assessed using a standard method such as the MTT or SRB assay. The IC50 value, the concentration of drug that inhibits cell growth by 50%, was calculated.
Orthotopic Xenograft Mouse Model
-
Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., Panc1) engineered to express luciferase were surgically implanted into the pancreas of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound (e.g., 25 mg/kg, intraperitoneally) or a vehicle control on a specified schedule.
-
Monitoring: Tumor growth was monitored non-invasively by bioluminescence imaging. At the end of the study, tumors were excised and weighed.
-
Metastasis Assessment: Distant organs, such as the liver and lungs, were examined for metastatic lesions.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data for this compound are promising, suggesting a novel therapeutic strategy for pancreatic cancer, particularly for tumors harboring common mutations like KRAS and TP53. Its ability to induce ferroptosis and overcome resistance mechanisms is a significant advantage. However, it is important to emphasize that these findings are from laboratory and animal studies. Further research, including comprehensive toxicology studies and well-designed clinical trials, is necessary to establish the safety and efficacy of this compound in human patients and to directly compare its performance against the current standard-of-care chemotherapies. The unique mechanism of action of this compound may also warrant investigation in combination with existing therapies to potentially enhance their efficacy and overcome drug resistance.
References
A Comparative Analysis of MMRi62 and MMRi67: On-Target Mechanisms and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, MMRi62 and MMRi67, which both target the MDM2-MDM4 E3 ligase complex, a critical negative regulator of the p53 tumor suppressor. While developed to target the same complex, these molecules exhibit distinct mechanisms of action and, as current research suggests, different downstream cellular effects. This comparison focuses on their on-target mechanisms, known off-target profiles, and the experimental data supporting these findings.
At a Glance: Key Differences Between this compound and MMRi67
| Feature | This compound | MMRi67 |
| Primary On-Target Mechanism | Induces degradation of MDM4 by altering the substrate preference of the MDM2-MDM4 E3 ligase complex.[1][2] | Acts as a disruptor of the MDM2-MDM4 RING heterodimer and an enzymatic inhibitor of the complex.[1][2] |
| Effect on MDM4 | Promotes MDM2-dependent ubiquitination and subsequent proteasomal degradation of MDM4.[1] | Lacks MDM4-degrader activity. |
| Downstream Cellular Effects | Induces p53-independent apoptosis in leukemia cells and ferroptosis in pancreatic cancer cells. | Fails to induce apoptosis in leukemia cells. |
| Known Off-Target Profile | A derivative, SC-62-1, has been shown to bind to over 1500 cellular proteins, suggesting a broad off-target profile. | No publicly available data on off-target screening (e.g., kinome scans, proteomics). |
On-Target Mechanism of Action: A Tale of Two Inhibitors
This compound and MMRi67, despite their structural similarities, employ different strategies to inhibit the MDM2-MDM4 E3 ligase complex.
This compound: The Degrader
This compound functions by binding to the pre-formed MDM2-MDM4 RING domain heterodimer and altering its substrate preference. This leads to the preferential ubiquitination of MDM4, marking it for degradation by the proteasome. This targeted degradation of MDM4 is a key feature of this compound's mechanism and is associated with its potent pro-apoptotic and pro-ferroptotic activities.
MMRi67: The Disruptor
In contrast, MMRi67 acts as a disruptor of the MDM2-MDM4 RING domain interaction and an enzymatic inhibitor of the E3 ligase complex. This disruption prevents the proper functioning of the complex, thereby inhibiting its E3 ligase activity. However, unlike this compound, MMRi67 does not induce the degradation of MDM4 and has been shown to be ineffective at inducing apoptosis in leukemia cell lines.
References
Unraveling the Mechanism of MMRi62: A Guide to MDM2's Crucial Role in MDM4 Degradation
For researchers and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a detailed comparison of the small molecule MMRi62 and its effects on the MDM2-MDM4 protein complex, a key regulator of the tumor suppressor p53. Through a comprehensive review of experimental data, we confirm the indispensable role of the E3 ubiquitin ligase MDM2 in the this compound-induced degradation of its binding partner, MDM4.
The small molecule this compound has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in leukemia cells, irrespective of their p53 status.[1][2][3] This is particularly significant as mutations in the p53 gene are common in many cancers, rendering them resistant to conventional therapies that rely on a functional p53 pathway. The primary mechanism behind this compound's pro-apoptotic activity is its ability to specifically target MDM4 for degradation.[1][3]
The MDM2-MDM4 Heterodimer: A Key Oncogenic Player
MDM2 and MDM4 are critical negative regulators of the p53 tumor suppressor. They form a heterodimeric E3 ubiquitin ligase complex through the interaction of their RING domains, which is essential for the ubiquitination and subsequent degradation of p53. MDM4 can also form active E3 ligase heterodimers with isoforms of MDM2 that lack the p53-binding domain. Overexpression of MDM4 is observed in various cancers and contributes to resistance against inhibitors that target the MDM2-p53 interaction. Therefore, targeting the MDM2-MDM4 complex presents an attractive alternative therapeutic strategy.
This compound's Unique Mechanism: Hijacking MDM2 to Degrade MDM4
Extensive biochemical and cellular studies have revealed that this compound does not function by disrupting the MDM2-MDM4 interaction. Instead, it binds to the pre-formed MDM2-MDM4 RING heterodimer and modifies its E3 ligase activity. This modification results in a switch of substrate preference, leading to the preferential ubiquitination of MDM4 by MDM2, and its subsequent proteasomal degradation. This mode of action distinguishes this compound from other inhibitors of the MDM2-MDM4 complex.
Below is a diagram illustrating the signaling pathway of this compound-induced MDM4 degradation.
Figure 1: Signaling Pathway of this compound-Induced MDM4 Degradation. This diagram illustrates how this compound alters the function of the MDM2-MDM4 complex, leading to MDM4 degradation and subsequent p53 activation.
Experimental Evidence Confirming MDM2's Role
A series of key experiments have provided compelling evidence for the MDM2-dependent degradation of MDM4 induced by this compound.
Western Blot Analysis
Western blot analyses have shown that treatment of leukemia cell lines, such as NALM6, with this compound leads to a dose-dependent decrease in both MDM4 and MDM2 protein levels, while p53 levels increase. This effect was observed at the protein level, as RT-PCR analysis showed no significant change in MDM4 or MDM2 mRNA levels, indicating a post-transcriptional mechanism of regulation.
MDM2 Knockdown and Overexpression Studies
To definitively establish the requirement of MDM2, experiments were conducted in MANCA cells, which have low endogenous MDM2 levels. In these cells, this compound failed to induce MDM4 degradation. However, when MDM2 was ectopically expressed in these cells, this compound treatment resulted in a significant reduction of MDM4 levels. Conversely, in cells where MDM2 was knocked down, the degradation of MDM4 by this compound was abolished.
The workflow for this critical experiment is depicted below.
References
- 1. Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | Small molecule this compound targets MDM4 for degradation and induces leukemic cell apoptosis regardless of p53 status [frontiersin.org]
Evaluating the Synergistic Potential of MMRi62 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of MMRi62, a novel small molecule inhibitor, with other anticancer drugs. By summarizing key experimental findings, detailing methodologies, and visualizing complex biological pathways, this document serves as a vital resource for researchers investigating new combination therapies for cancer.
Abstract
This compound is a promising anti-cancer agent that has been shown to induce a form of iron-dependent programmed cell death known as ferroptosis. It achieves this by promoting the degradation of ferritin heavy chain (FTH1) and mutant p53, key proteins involved in cancer cell survival and proliferation.[1][2] Furthermore, this compound targets the MDM2-MDM4 E3 ligase complex, leading to the degradation of MDM4, a critical negative regulator of the p53 tumor suppressor. This dual mechanism of action makes this compound a compelling candidate for combination therapies aimed at enhancing treatment efficacy and overcoming drug resistance. This guide focuses on the experimentally determined synergistic effects of this compound with the standard-of-care chemotherapeutic agent, gemcitabine, in pancreatic cancer models.
Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer
Preclinical studies have investigated the potential synergy between this compound and gemcitabine in pancreatic ductal adenocarcinoma (PDAC) cell lines. The combination has been shown to exhibit a weak synergistic effect in inhibiting cell proliferation at specific concentration ranges.
Quantitative Analysis of Synergy
The synergistic, additive, or antagonistic effects of combining this compound with gemcitabine were quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Combination Index (CI) for this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Inhibition Level | Combination Index (CI) | Interpretation |
| Panc-1 | 30% - 75% | ~0.5 - 0.7 | Weak Synergism |
| BxPc-3 | 30% - 75% | ~0.5 - 0.7 | Weak Synergism |
Data synthesized from a study by Li et al. (2022) in Molecular Cancer Therapeutics.[1]
The study suggests that the simultaneous administration of this compound and gemcitabine may be synergistic in the lower to mid-range of inhibitory effects, but could become antagonistic at higher, more potent concentrations.[1]
Efficacy in Gemcitabine-Resistant Pancreatic Cancer Cells
This compound has demonstrated efficacy in pancreatic cancer cell lines that have developed resistance to gemcitabine. This suggests that this compound could be a valuable therapeutic option for patients who have relapsed or are refractory to standard gemcitabine treatment.
Table 2: IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Gemcitabine IC50 (µM) | This compound IC50 (µM) |
| BxPc-3 (Gemcitabine-Sensitive) | 0.047 | 2.38 ± 0.88 |
| Gem-R-BxPc-3 (Gemcitabine-Resistant) | >100 | 3.72 ± 0.36 |
| HPAFII (Relatively Gemcitabine-Resistant) | 8.06 | Not specified |
| Panc-1 (Gemcitabine-Sensitive) | Not specified | 0.59 - 1.65 (in sensitive lines) |
Data from a study by Li et al. (2022) in Molecular Cancer Therapeutics.[1]
Experimental Protocols
Cell Proliferation and Viability Assay
The anti-proliferative effects of this compound, gemcitabine, and their combination were assessed using a standard cell viability assay.
-
Cell Seeding: Pancreatic cancer cells (Panc-1 and BxPc-3) were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound and gemcitabine, both individually and in combination, for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® luminescent cell viability assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from dose-response curves generated using GraphPad Prism software.
Synergy Analysis using the Chou-Talalay Method
The interaction between this compound and gemcitabine was analyzed using the Chou-Talalay method to determine the Combination Index (CI).
-
Experimental Design: A constant-ratio combination design was used where the two drugs were mixed at a fixed ratio based on their individual IC50 values. A series of dilutions of this combination was then used to treat the cells.
-
Data Input: The dose-effect data (drug concentrations and the corresponding fraction of cells affected) for each drug alone and for the combination were entered into the CompuSyn software.
-
CI Calculation: The software calculates the CI values at different effect levels (e.g., 50%, 75%, 90% inhibition). The CI value is a quantitative measure of the degree of drug interaction.
Signaling Pathways and Mechanisms of Action
The synergistic potential of this compound with other anticancer drugs is rooted in its unique mechanism of action that targets multiple cancer-promoting pathways.
This compound Mechanism of Action
This compound exerts its anticancer effects through two primary pathways: the induction of ferroptosis and the degradation of MDM4.
Caption: Mechanism of action of this compound.
Experimental Workflow for Synergy Evaluation
The following diagram illustrates the typical workflow for evaluating the synergistic effects of this compound with another anticancer drug.
Caption: Experimental workflow for synergy analysis.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a combination therapy partner, particularly with gemcitabine in pancreatic cancer. The ability of this compound to induce ferroptosis and target the MDM2-MDM4 complex provides a strong rationale for its use in overcoming resistance to conventional chemotherapies.
Further research is warranted to:
-
Elucidate the precise molecular mechanisms underlying the observed synergy between this compound and gemcitabine.
-
Investigate the synergistic potential of this compound with a broader range of anticancer agents, including other chemotherapeutics, targeted therapies, and immunotherapies.
-
Evaluate the in vivo efficacy and safety of this compound combination therapies in relevant animal models.
As our understanding of the complex signaling networks in cancer deepens, the strategic combination of targeted agents like this compound with established therapies will be crucial in developing more effective and durable treatment regimens for patients.
References
- 1. Small Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule this compound Induces Ferroptosis and Inhibits Metastasis in Pancreatic Cancer via Degradation of Ferritin Heavy Chain and Mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for MMRi62
For research use only. Not for use in humans or animals.
Researchers, scientists, and drug development professionals utilizing the small molecule inhibitor MMRi62 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. Although a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following guidelines are based on established best practices for the handling and disposal of novel, biologically active small molecule inhibitors. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines.
Core Principle: Treat as Hazardous Chemical Waste
Given that this compound is a biologically active compound with a full toxicological profile yet to be determined, all waste generated from its use must be treated as hazardous chemical waste. This includes pure compound, stock solutions, working solutions, contaminated labware, and personal protective equipment (PPE).
Summary of this compound Properties
The following table summarizes the known properties of this compound. This information is crucial for safe handling and for EHS personnel to determine the appropriate waste stream.
| Property | Value |
| Molecular Formula | C₂₁H₁₅Cl₂N₃O |
| Molecular Weight | 396.27 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store solid at -20°C for up to 1 year. Store stock solutions in DMSO at -80°C for up to 6 months. |
Step-by-Step Disposal Protocol
This protocol provides a framework for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is mandatory to wear appropriate PPE, including:
-
Safety goggles
-
A lab coat
-
Chemically resistant gloves (nitrile gloves are common, but consult your institution's guidelines for handling chlorinated compounds).
2. Waste Segregation and Collection:
Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Dispose of all single-use items that have come into direct contact with this compound into a designated, clearly labeled hazardous solid waste container. This includes:
-
Contaminated gloves
-
Weigh boats
-
Pipette tips
-
Wipes
-
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous liquid waste container.
-
Since this compound is typically dissolved in Dimethyl Sulfoxide (DMSO), this waste stream should be considered a flammable organic solvent waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., "this compound in DMSO").
-
Never dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Do not place sharps in regular solid or liquid waste containers.
-
3. Decontamination:
-
All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.
-
A common procedure is to rinse the equipment with a suitable solvent (e.g., ethanol) to remove the compound, followed by a thorough wash with soap and water.
-
The initial solvent rinse must be collected and disposed of as hazardous liquid waste.
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing full PPE, contain the spill using an appropriate absorbent material from a chemical spill kit.
-
For solid spills, carefully sweep the material to avoid creating dust.
-
Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.
-
Thoroughly decontaminate the spill area.
5. Waste Storage and Disposal:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow your institution's specific procedures for arranging a chemical waste pickup by the EHS department or a licensed hazardous waste disposal contractor.
Experimental Workflow and Disposal Plan
The following diagram illustrates the typical workflow for an experiment involving this compound and the corresponding waste disposal plan at each stage.
Caption: Workflow for the segregation and disposal of this compound-related laboratory waste.
Signaling Pathway Context
This compound is known to induce ferroptosis and p53-independent apoptosis by targeting the MDM2-MDM4 E3 ligase complex. Understanding this pathway is crucial for appreciating the compound's biological activity and the importance of its proper handling.
Caption: Simplified signaling pathway of this compound leading to apoptosis and ferroptosis.
Essential Safety and Operational Guidance for Handling MMRi62
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MMRi62, a small molecule inducer of ferroptosis targeting MDM2-MDM4.[1][2][3] Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.
-
Lab Coat: A full-length laboratory coat should be worn to protect street clothing and prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust or aerosols of this compound, such as weighing the solid compound or preparing concentrated stock solutions, a properly fitted respirator (e.g., N95 or higher) is recommended. All work with solid this compound should be performed in a certified chemical fume hood.
II. Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to experimental use is critical to minimize exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
This compound powder should be stored at -20°C for up to 3 years.[4]
-
Stock solutions can be stored at -80°C for up to 1 year.[4]
2. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of the powder and to contain any potential spills.
-
This compound is soluble in DMSO (≥10 mg/ml) and ethanol (2 mg/mL), but insoluble in water.
-
Use appropriate labware and ensure all equipment is clean and dry before use.
3. Experimental Use:
-
When diluting stock solutions or adding this compound to experimental setups, always wear the prescribed PPE.
-
Avoid the creation of aerosols.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All solutions and solid waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste bag and disposed of as hazardous waste.
-
Decontamination: Work surfaces and equipment should be decontaminated after use with an appropriate cleaning agent.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 352693-80-2 | |
| Molecular Formula | C₂₁H₁₅Cl₂N₃O | |
| Molecular Weight | 396.27 g/mol | |
| Purity | ≥95% | |
| Solubility | DMSO: ≥10 mg/mL, Ethanol: 2 mg/mL, Water: Insoluble | |
| Storage (Solid) | -20°C for 3 years | |
| Storage (Stock Solution) | -80°C for 1 year |
V. Experimental Protocols Cited
The following are summaries of experimental protocols from cited research articles involving this compound.
Cell Viability Assay (IC₅₀ Determination):
-
Leukemic cells (HL60 and HL60VR) were treated with this compound at concentrations ranging from 10 nM to 1 µM for 72 hours.
-
Cell viability was assessed to determine the half-maximal inhibitory concentration (IC₅₀).
Western Blotting for Protein Degradation:
-
NALM6 leukemia cells were treated with this compound at concentrations of 5 µM and 10 µM for 24 hours.
-
Cell lysates were prepared and subjected to SDS-PAGE and Western blotting to analyze the ubiquitination of MDM2 and MDM4.
In Vivo Tumor Growth Inhibition:
-
An orthotopic xenograft PDAC mouse model was used.
-
Mice were treated with this compound to assess its anti-tumor activity by monitoring tumor growth.
VI. Signaling Pathway and Workflow Diagrams
Caption: Workflow for responding to an accidental spill of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
